Product packaging for 12-HETE-d8(Cat. No.:)

12-HETE-d8

Katalognummer: B12430680
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: ZNHVWPKMFKADKW-FDBBORNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

12-HETE-d8 is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B12430680 12-HETE-d8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H32O3

Molekulargewicht

328.5 g/mol

IUPAC-Name

(5Z,8Z,10E,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/i7D,8D,9D,10D,11D,13D,17D,19D

InChI-Schlüssel

ZNHVWPKMFKADKW-FDBBORNLSA-N

Isomerische SMILES

[2H]/C(=C(\[2H])/CC([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC

Kanonische SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 12-HETE-d8 and the Biological Functions of 12-HETE

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid, playing a pivotal role in a multitude of physiological and pathological processes, including inflammation, cancer progression, and cardiovascular function.[1] Accurate quantification of this potent signaling molecule is paramount for research and clinical applications. This guide provides a comprehensive overview of 12-HETE-d8, the deuterated internal standard essential for precise 12-HETE measurement, and delves into the complex biological functions and signaling pathways of its non-labeled counterpart, 12-HETE.

This compound: The Analytical Standard

This compound is a stable, isotopically labeled form of 12-HETE where eight hydrogen atoms have been replaced with deuterium.[2] This modification increases its molecular weight without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification.

Primary Function: Internal Standard for Quantification In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS), this compound is added to biological samples in a known quantity at an early stage of sample preparation.[2][3][4] Because this compound is chemically almost identical to the endogenous 12-HETE, it behaves similarly during extraction, derivatization, and ionization, thus accounting for any sample loss or variability during the analytical process. By comparing the signal intensity of the endogenous 12-HETE to that of the known amount of this compound, a highly accurate and precise quantification of the analyte can be achieved.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonym (±)12-Hydroxyeicosatetraenoic Acid-d8
Molecular Formula C₂₀H₂₄D₈O₃
Formula Weight 328.5 g/mol
CAS Number 2525175-25-9[3][6][7]
Purity ≥99% deuterated forms (d₁-d₈)[2][3]
Formulation Typically a solution in acetonitrile[3][7]

Biosynthesis of 12-HETE

12-HETE is not a hormone secreted to act on distant cells, but rather a local signaling molecule that functions as an autocrine and paracrine agent to regulate cellular behavior.[8] It is derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid, through several enzymatic pathways.[8]

The primary synthesis route involves the action of 12-lipoxygenase (12-LOX) enzymes, which catalyze the stereoselective dioxygenation of arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[9] This unstable intermediate is then rapidly reduced by cellular glutathione peroxidases to the more stable 12-HETE.[9]

  • 12(S)-HETE is produced by the platelet-type 12-LOX enzyme (ALOX12).[8]

  • 12(R)-HETE is synthesized by the 12R-lipoxygenase enzyme (ALOX12B), found primarily in the skin and cornea.[8]

  • Cytochrome P450 (CYP450) enzymes can also oxidize arachidonic acid to produce a mixture of 12(S)-HETE and 12(R)-HETE.[2][3]

G cluster_0 Enzymatic Pathways AA Arachidonic Acid LOX12S 12-LOX (ALOX12) AA->LOX12S LOX12R 12R-LOX (ALOX12B) AA->LOX12R CYP450 CYP450 AA->CYP450 HPETE 12-HpETE GPx Glutathione Peroxidase HPETE->GPx SHETE 12(S)-HETE RHETE 12(R)-HETE GPx->SHETE LOX12S->HPETE LOX12R->RHETE CYP450->SHETE CYP450->RHETE

Biosynthesis of 12-HETE Isomers.

Biological Functions and Signaling Pathways of 12-HETE

12-HETE exerts its pleiotropic effects by interacting with specific cell surface receptors and activating a complex network of intracellular signaling cascades.

Receptor-Mediated Signaling: Three main G-protein coupled receptors (GPCRs) have been identified as targets for 12-HETE:

  • GPR31: A high-affinity receptor for 12(S)-HETE, also known as 12-HETER1.[9][10] It is coupled to Gα(i) proteins.[9]

  • Leukotriene B4 Receptor 2 (BLT2): A low-affinity receptor that can bind both 12(S)-HETE and 12(R)-HETE.[8][9]

  • Thromboxane A2 Receptor (TP): 12-HETE can act as a competitive inhibitor at this receptor, influencing vascular tone and platelet aggregation.[9][11]

Key Downstream Signaling Cascades: Binding of 12-HETE to its receptors initiates multiple downstream pathways that regulate fundamental cellular processes.

  • Integrin-Linked Kinase (ILK)/NF-κB Pathway: Activation of this pathway promotes cell survival and inhibits apoptosis, particularly in cancer cells.[6][12]

  • MAPK/ERK Pathway: The GPR31-mediated activation of MEK and ERK1/2 is crucial for cell proliferation and growth.[9][13]

  • PI3K/Akt Pathway: This pathway, stimulated by 12(S)-HETE, is a key driver of cell survival and anti-apoptotic responses.[9][13]

  • Protein Kinase C (PKC) and Src Kinase: These kinases are involved in 12-HETE-stimulated cell migration and adhesion.[13]

G cluster_receptors Cell Membrane Receptors cluster_kinases Downstream Kinases cluster_tf Nuclear Factors cluster_responses Cellular Responses HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 BLT2 BLT2 HETE->BLT2 TP TP Receptor HETE->TP ILK ILK GPR31->ILK MEK MEK GPR31->MEK PI3K PI3K BLT2->PI3K PKC PKC BLT2->PKC Src Src BLT2->Src NFKB NF-κB ILK->NFKB Akt Akt PI3K->Akt ERK ERK1/2 MEK->ERK Migration Migration/ Adhesion PKC->Migration Src->Migration Proliferation Proliferation/ Survival Akt->Proliferation ERK->Proliferation NFKB->Proliferation Inflammation Inflammation NFKB->Inflammation

Key 12-HETE Signaling Pathways.

Role of 12-HETE in Pathophysiology

Elevated levels and dysregulated signaling of 12-HETE are implicated in numerous diseases.

  • Cancer: 12-HETE is strongly associated with tumor growth, angiogenesis, and metastasis, particularly in prostate, ovarian, and breast cancers.[1][8] It promotes cancer cell survival by inhibiting apoptosis and stimulating proliferation pathways.[6][12]

  • Cardiovascular Disease: 12-HETE has complex and context-dependent effects on the cardiovascular system. It is involved in platelet aggregation, vascular smooth muscle cell migration, and can contribute to the pathogenesis of atherosclerosis and ischemic heart disease.[1][9]

  • Inflammation: As a potent lipid mediator, 12-HETE acts as a chemoattractant for immune cells, promoting and sustaining inflammatory responses.[1][14] Its activity is linked to various inflammatory conditions.[14]

  • Diabetes: 12-HETE plays a detrimental role in diabetes and its complications. It can impair glucose-stimulated insulin secretion from pancreatic β-cells and induce apoptosis.[8][14] It is also a key mediator in the pathogenesis of diabetic retinopathy, promoting retinal inflammation and neovascularization.[10][15]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of 12-HETE from cited literature.

Table 2: Reported Biological Activities and Concentrations of 12-HETE

ParameterDescriptionValueBiological System
IC₅₀ Concentration causing 50% inhibition of serum deprivation-induced caspase-3 activity.1.13 μMOvarian Cancer Cells[12]
EC₅₀ Concentration causing 50% maximal relaxation of preconstricted arteries.0.63 μM (12(S)-HETE)Mouse Mesenteric Arteries[11]
EC₅₀ Concentration causing 50% maximal relaxation of preconstricted arteries.0.05 μM (12(R)-HETE)Mouse Mesenteric Arteries[11]
Peak Concentration Maximal concentration measured in cerebrospinal fluid (CSF) post-hemorrhage.2.8 - 21.9 ng/mLSubarachnoid Hemorrhage Patients[16]

Experimental Protocol: Quantification of 12-HETE via LC-MS/MS

The use of this compound as an internal standard is central to the accurate quantification of 12-HETE in biological matrices.

Methodology:

  • Sample Collection & Homogenization: Biological samples (e.g., plasma, tissue homogenates, cerebrospinal fluid) are collected.[5][16] Tissues are homogenized in an appropriate buffer to release cellular contents.

  • Internal Standard Spiking: A precise, known amount of this compound solution is added to each sample.[5]

  • Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the eicosanoids. The analytes are then eluted with an organic solvent.

  • LC Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system, typically equipped with a C18 column. A solvent gradient is used to separate 12-HETE and this compound from other lipids.[17] Chiral chromatography may be employed to resolve the 12(S) and 12(R) enantiomers.[5]

  • MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

    • 12-HETE Transition: m/z 319.2 → 179.1[17]

    • This compound Transition: m/z 327.1 → 184.0[17]

  • Data Analysis: The peak areas of the analyte (12-HETE) and the internal standard (this compound) are integrated. A calibration curve is generated using standards of known 12-HETE concentrations. The ratio of the 12-HETE peak area to the this compound peak area in the sample is used to calculate the exact concentration of endogenous 12-HETE by interpolating from the calibration curve.[5]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Solid Phase Extraction (SPE) Spike->Extract LC LC Separation (e.g., UPLC C18) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Result Final Concentration of 12-HETE Quantify->Result

LC-MS/MS Workflow for 12-HETE Quantification.

References

12-HETE-d8 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 12-HETE-d8

Introduction

12-Hydroxyeicosatetraenoic acid-d8 (this compound) is the deuterated form of 12-HETE, a major metabolic product of arachidonic acid metabolism.[1] Due to its structural similarity to the endogenous 12-HETE and its distinct mass, this compound serves as an ideal internal standard for the quantification of 12-HETE in various biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in experimental research.

Chemical Structure and Properties

This compound is a derivative of the 20-carbon polyunsaturated fatty acid, arachidonic acid, with a hydroxyl group at the 12th carbon and deuterium atoms incorporated at specific positions.[4] The formal chemical name for the 12(S) stereoisomer is 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid.[3]

Table 1: Chemical and Physical Properties of 12(S)-HETE-d8

PropertyValueReference(s)
Molecular Formula C₂₀H₂₄D₈O₃[2][3][5]
Molecular Weight 328.5 g/mol [2][3][5]
CAS Number 84807-90-9[2][3]
Purity ≥99% deuterated forms (d1-d8)[2][3]
Formulation Typically a solution in acetonitrile (e.g., 100 µg/ml)[3][6]
Appearance Colorless to light yellow liquid[1]
Solubility Miscible with DMF, DMSO, and Ethanol. Soluble in 0.1 M Na₂CO₃ (2 mg/ml) and PBS (pH 7.2, 0.8 mg/ml).[3][6]
UV max (λ) 237 nm[3][7]
SMILES [2H]/C(C/C([2H])=C([2H])\CCCC(O)=O)=C([2H])/C=C([2H])/--INVALID-LINK--([2H])C/C([2H])=C([2H])\CCCCC[3][5]
InChI Key ZNHVWPKMFKADKW-FDBBORNLSA-N[6]

Biological Significance of 12-HETE

12-HETE, the non-deuterated counterpart of this compound, is a bioactive lipid mediator involved in a variety of physiological and pathological processes.[4] It is produced from arachidonic acid primarily through the action of lipoxygenase (LOX) enzymes, with 12(S)-HETE being the predominant product of 12-LOX in platelets.[4][8] 12-HETE can also be formed via cytochrome P450 enzymes.[6][7]

The biological functions of 12-HETE are diverse and include roles in inflammation, cell migration, cell proliferation, and angiogenesis.[9] It exerts its effects by activating specific signaling pathways.[9] For instance, 12(S)-HETE has been shown to activate the G-protein coupled receptor GPR31.[10][11] Activation of this receptor can lead to the inhibition of adenylate cyclase, which in turn modulates the activity of protein kinase A (PKA) and downstream effectors like the MAPK pathway (RAF-MEK-ERK1/2).[10] Furthermore, 12(S)-HETE signaling can involve other key cellular kinases such as protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase.[9] These pathways can influence cellular processes like cell migration and spreading.[9]

Below is a diagram illustrating a simplified signaling pathway initiated by 12(S)-HETE.

GPR31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12S_HETE 12(S)-HETE GPR31 GPR31 12S_HETE->GPR31 Binds to AC Adenylate Cyclase GPR31->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates RAF RAF PKA->RAF Inhibits MEK MEK RAF->MEK Phosphorylates ERK1_2 ERK1/2 MEK->ERK1_2 Activates Gene_Expression Gene Expression ERK1_2->Gene_Expression Promotes

Figure 1: Simplified 12(S)-HETE/GPR31 signaling pathway.[10]

Application as an Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 12-HETE levels in biological matrices.[2][3] In mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample prior to analysis. It helps to correct for variations in sample preparation, extraction efficiency, and instrument response.

The general workflow for using this compound as an internal standard is as follows:

  • Sample Collection: Biological samples (e.g., plasma, tissue homogenates) are collected.[12]

  • Spiking with Internal Standard: A known amount of this compound is added to each sample.[12][13]

  • Extraction: Lipids, including 12-HETE and this compound, are extracted from the sample, often using solid-phase extraction (SPE).[14]

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC) or gas chromatography (GC).[12][14]

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions.[12][14]

  • Quantification: The peak area ratio of the endogenous 12-HETE to the this compound internal standard is calculated. This ratio is then used to determine the concentration of 12-HETE in the original sample by comparing it to a calibration curve.[12]

The following diagram illustrates this experimental workflow.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., SPE) Spike->Extract Separate LC or GC Separation Extract->Separate Detect Mass Spectrometry Detection (MS/MS) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify

References

biological significance of 12-HETE pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Significance of the 12-HETE Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 12-lipoxygenase (12-LOX) enzymes. Once considered a simple metabolic byproduct, 12-HETE is now recognized as a critical signaling molecule with pleiotropic effects on a wide array of cellular processes. It exerts its influence by binding to the G protein-coupled receptor GPR31, activating a cascade of downstream signaling pathways, including MAPK/ERK, PI3K/Akt, and NF-κB. This pathway is deeply implicated in the pathophysiology of numerous diseases, including cancer, inflammation, cardiovascular disorders, and diabetes. Its central role in promoting tumor cell proliferation, metastasis, angiogenesis, and chronic inflammation makes the 12-HETE pathway a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the 12-HETE synthesis and signaling axis, summarizes its biological significance with quantitative data, details key experimental methodologies for its study, and visualizes the core pathways to facilitate a deeper understanding for research and drug development.

The 12-Lipoxygenase (12-LOX) Pathway: Synthesis of 12-HETE

The 12-HETE pathway begins with the liberation of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). Free AA is then metabolized by one of three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450). The LOX family of enzymes catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[1][2]

Specifically, 12-LOX enzymes catalyze the stereoselective dioxygenation of AA at the 12th carbon position to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE).[3] This unstable intermediate is rapidly reduced by cellular glutathione peroxidases to the more stable 12(S)-HETE.[3][4] In mammals, there are three main types of 12-LOX, differing in tissue distribution and substrate preference: the platelet-type (ALOX12), the leukocyte-type, and the epidermal-type (ALOX12B).[1] While 12(S)-HETE is the primary enzymatic product, the R-stereoisomer, 12(R)-HETE, can also be formed.[5]

G_synthesis membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Liberation lox12 12-Lipoxygenase (12-LOX) aa->lox12 hpete 12(S)-HpETE lox12->hpete Oxygenation gpx Glutathione Peroxidase hpete->gpx hete12 12(S)-HETE gpx->hete12 Reduction

Figure 1: Enzymatic Synthesis of 12(S)-HETE.

Signaling Mechanisms: The GPR31 Receptor Axis

12(S)-HETE is a lipid molecule that can transit cell membranes to exert its effects both intracellularly and extracellularly.[2][6] A primary mechanism for its extracellular signaling is through the orphan G protein-coupled receptor GPR31, which was identified as a high-affinity receptor for 12(S)-HETE and subsequently named 12-HETER.[7][8] GPR31 couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]

Activation of GPR31 by 12(S)-HETE initiates several key downstream signaling cascades that are crucial for its diverse biological effects:

  • MAPK/ERK Pathway: 12(S)-HETE binding to GPR31 stimulates the MEK-ERK1/2 signaling cascade.[7][9] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.

  • NF-κB Pathway: The 12-HETE/GPR31 axis also leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.[7][9]

  • PI3K/Akt Pathway: In certain cell types, such as pulmonary artery endothelial cells, 12(S)-HETE promotes cell survival through the activation of the PI3K/Akt pathway.[3]

Besides the high-affinity GPR31, 12-HETE has been reported to interact with other receptors, including the low-affinity leukotriene B4 receptor (BLT2) and the thromboxane A2 receptor, though the physiological relevance of these interactions is still being fully elucidated.[3][5]

G_signaling cluster_nuc Nucleus HETE 12(S)-HETE GPR31 GPR31 (12-HETER) HETE->GPR31 Gai Gαi GPR31->Gai MEK MEK GPR31->MEK PI3K PI3K GPR31->PI3K NFkB NF-κB GPR31->NFkB Activation & Translocation AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP ERK ERK1/2 MEK->ERK Response Gene Expression (Proliferation, Inflammation, Survival, Angiogenesis) ERK->Response Akt Akt PI3K->Akt Akt->Response NFkB->Response Nucleus Nucleus G_cancer start ↑ 12-LOX Expression in Tumor Cells hete ↑ 12(S)-HETE Production start->hete adhesion Enhanced Adhesion to Endothelium hete->adhesion motility Increased Cell Motility hete->motility invasion Protease Secretion & Invasion hete->invasion angiogenesis VEGF Upregulation & Angiogenesis hete->angiogenesis survival Inhibition of Apoptosis hete->survival end Tumor Growth & Metastasis adhesion->end motility->end invasion->end angiogenesis->end survival->end G_workflow cluster_analysis Analysis Method start Biological Sample (Plasma, Tissue, etc.) spike Spike with Internal Standard (e.g., 12-HETE-d8) start->spike extract Solid-Phase Lipid Extraction spike->extract lcms LC-MS/MS (Gold Standard) extract->lcms High Specificity elisa ELISA (High Throughput) extract->elisa High Throughput quant Quantification vs. Calibration Curve lcms->quant elisa->quant end Data Interpretation quant->end

References

The Role of 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Inflammation and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1][2] It is increasingly recognized for its pivotal role in a variety of physiological and pathological processes, most notably inflammation and cancer.[1][3][4] As a signaling molecule, 12-HETE can exert its effects both intracellularly and extracellularly, modulating a wide array of cellular functions that contribute to disease pathogenesis.[3] This technical guide provides an in-depth overview of the current understanding of 12-HETE's mechanisms of action, its involvement in inflammatory and oncogenic signaling pathways, and the experimental methodologies used to investigate its functions. This document is intended for researchers, scientists, and professionals in drug development who are focused on the therapeutic potential of targeting the 12-LOX/12-HETE axis.

Biosynthesis of 12-HETE

The synthesis of 12-HETE is initiated by the release of arachidonic acid from the cell membrane by phospholipases. The 12-lipoxygenase (12-LOX) enzyme then catalyzes the stereoselective dioxygenation of arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE).[5] This unstable intermediate is subsequently reduced by glutathione peroxidase to the more stable 12(S)-HETE.[6] There are different isoforms of 12-LOX, including the platelet-type (p12-LOX) and the leukocyte-type, which exhibit distinct tissue distribution and substrate preferences.[2][7]

The Role of 12-HETE in Inflammation

12-HETE is a potent pro-inflammatory mediator implicated in a range of inflammatory diseases, including diabetes, cardiovascular disease, and neuroinflammation.[3][8] Its inflammatory actions are multifaceted, involving the induction of oxidative stress, promotion of immune cell migration, and modulation of vascular permeability.[3]

Signaling Pathways in Inflammation

Extracellular 12-HETE primarily exerts its effects by binding to G protein-coupled receptors (GPCRs). The high-affinity receptor for 12-(S)-HETE is GPR31, also known as 12-HETER.[9] Additionally, 12-HETE can act as a low-affinity ligand for the leukotriene B4 receptor 2 (BLT2).[3][5][10]

Upon binding to GPR31, 12-HETE triggers a cascade of intracellular signaling events. This includes the activation of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), as well as the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8][9][11] These pathways collectively lead to the upregulation of pro-inflammatory cytokines and chemokines.

Intracellularly, 12-HETE can promote oxidative stress by activating NADPH oxidase-1 (NOX-1), leading to the generation of reactive oxygen species (ROS).[3] It can also contribute to endoplasmic reticulum (ER) stress.[3]

Below is a diagram illustrating the general signaling pathway of 12-HETE in inflammation.

12-HETE_Inflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 12-HETE_ext 12-HETE GPR31 GPR31 12-HETE_ext->GPR31 High Affinity BLT2 BLT2 12-HETE_ext->BLT2 Low Affinity NOX1 NADPH Oxidase-1 (NOX-1) 12-HETE_ext->NOX1 Intracellular Action ER_Stress ER Stress 12-HETE_ext->ER_Stress Intracellular Action MAPK_pathway MAPK Pathway (ERK1/2, JNK) GPR31->MAPK_pathway NFkB_activation NF-κB Activation GPR31->NFkB_activation Immune_Cell_Migration Immune Cell Migration BLT2->Immune_Cell_Migration Proinflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines MAPK_pathway->Proinflammatory_Cytokines NFkB_activation->Proinflammatory_Cytokines ROS Reactive Oxygen Species (ROS) NOX1->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

12-HETE signaling in inflammation.

The Role of 12-HETE in Cancer

A growing body of evidence implicates 12-HETE in multiple stages of cancer progression, including tumor cell proliferation, survival, angiogenesis, and metastasis.[12][13] The expression of 12-LOX and the production of 12-HETE are often upregulated in various types of cancer cells.[4][12]

Signaling Pathways in Cancer

The pro-tumorigenic effects of 12-HETE are mediated by a complex network of signaling pathways. Similar to its role in inflammation, 12-HETE can activate protein kinase C (PKC), the PI3K/Akt pathway, ERK1/2, and NF-κB.[12][14]

  • Cell Proliferation and Survival: 12-HETE promotes cancer cell survival by inhibiting apoptosis.[15] It can activate the integrin-linked kinase (ILK)/NF-κB pathway, which upregulates anti-apoptotic proteins.[15][16]

  • Angiogenesis: 12-HETE stimulates the expression of vascular endothelial growth factor (VEGF), a key regulator of new blood vessel formation, which is essential for tumor growth.[8]

  • Metastasis: 12-HETE plays a crucial role in the metastatic cascade.[12] It enhances tumor cell motility, invasion, and adhesion to the vasculature.[12][17] These effects are partly mediated by the upregulation of integrins on the surface of cancer cells.[9]

The following diagram illustrates the key signaling pathways activated by 12-HETE in cancer progression.

12-HETE_Cancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 12-HETE_ext 12-HETE GPR31 GPR31 12-HETE_ext->GPR31 PKC Protein Kinase C (PKC) GPR31->PKC PI3K_Akt PI3K/Akt Pathway GPR31->PI3K_Akt ERK12 ERK1/2 GPR31->ERK12 ILK Integrin-linked Kinase (ILK) GPR31->ILK Proliferation Cell Proliferation PKC->Proliferation Metastasis Metastasis (Motility, Invasion, Adhesion) PKC->Metastasis Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Survival ERK12->Proliferation Angiogenesis Angiogenesis (VEGF expression) ERK12->Angiogenesis NFkB NF-κB ILK->NFkB NFkB->Survival

12-HETE signaling in cancer progression.

Quantitative Data on 12-HETE Effects

The following tables summarize quantitative data from various studies on the effects of 12-HETE in inflammatory and cancer models.

Table 1: Effects of 12-HETE in Inflammatory Models

Model System12-HETE ConcentrationObserved EffectReference
Human Islets1 nMReduced glucose-stimulated insulin secretion[3]
Human Islets100 nMInduction of cell death[3]
Human Retinal Microvascular Endothelial Cells (HRMECs)0.1 µMUpregulation of pro-inflammatory cytokines (IL-6, TNFα)[18]
Mouse ModelIntravitreal injection of 0.1 µMInduced significant retinal gliosis[18]

Table 2: Effects of 12-HETE in Cancer Models

Cell Line12-HETE ConcentrationObserved EffectReference
OVCAR-3 (Ovarian Cancer)1 µMIncreased cell viability and inhibited apoptosis[15]
OVCAR-3 (Ovarian Cancer)IC₅₀ = 1.13 µMRepressed caspase-3 activity induced by serum deprivation[16]
Prostate Cancer CellsNot specifiedStimulated cell invasion via GPR31 and MEK activation[19]
A431 (Epidermoid Carcinoma)Not specifiedStimulated cell migration on laminin[14]

Experimental Protocols

This section details common methodologies used to study the role of 12-HETE.

1. Measurement of 12-HETE Levels

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits provide a reliable and cost-effective method for quantifying 12-HETE in biological samples like serum, plasma, and tissue homogenates.[1][20] The principle is typically a competitive binding assay where 12-HETE in the sample competes with a labeled 12-HETE tracer for binding to a specific antibody.[1] The signal is inversely proportional to the amount of 12-HETE in the sample.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of 12-HETE.[20] It allows for the separation of 12-HETE from other eicosanoids by liquid chromatography followed by detection and quantification using mass spectrometry.[6][21] Chiral LC-MS/MS can be used to differentiate between the 12(S)-HETE and 12(R)-HETE enantiomers.[6][21]

2. Cell-Based Assays

  • Cell Viability and Apoptosis Assays: To assess the effect of 12-HETE on cell survival, various assays can be employed. Cell viability can be measured using MTT or LDH release assays. Apoptosis can be quantified by measuring caspase-3 activity, performing TUNEL staining, or using Annexin V/Propidium Iodide staining followed by flow cytometry.[15]

  • Cell Migration and Invasion Assays: The effect of 12-HETE on cell motility and invasion can be evaluated using Boyden chamber assays or Matrigel invasion assays. In these assays, cells are placed in the upper chamber and migrate towards a chemoattractant (e.g., 12-HETE) in the lower chamber. The number of migrated or invaded cells is then quantified.

3. Western Blotting

Western blotting is used to detect the activation of signaling proteins downstream of 12-HETE. Cells are treated with 12-HETE, and cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated (active) forms of proteins like ERK1/2, Akt, and NF-κB.

4. Animal Models

  • Inflammation Models: Animal models of diseases like diabetes (e.g., Akita mice), ischemia-reperfusion injury, and diabetic retinopathy are used to study the in vivo effects of 12-HETE.[18][22] This can involve the administration of exogenous 12-HETE or the use of 12-LOX inhibitors or knockout mice.

  • Cancer Models: To study the role of 12-HETE in cancer, xenograft models are often used. Human cancer cells are injected into immunocompromised mice, and the effect of 12-LOX inhibitors or genetic manipulation of 12-LOX expression on tumor growth and metastasis is evaluated.

Below is a workflow diagram for a typical experiment investigating the effect of a 12-LOX inhibitor on tumor growth in a xenograft model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Inject_Cells Inject Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Inject_Cells->Tumor_Growth Group_Mice Randomize Mice into Control and Treatment Groups Tumor_Growth->Group_Mice Administer_Vehicle Administer Vehicle (Control) Group_Mice->Administer_Vehicle Administer_Inhibitor Administer 12-LOX Inhibitor Group_Mice->Administer_Inhibitor Monitor_Tumor Monitor Tumor Volume and Body Weight Administer_Vehicle->Monitor_Tumor Administer_Inhibitor->Monitor_Tumor Harvest_Tumors Harvest Tumors at Endpoint Monitor_Tumor->Harvest_Tumors Measure_12HETE Measure 12-HETE Levels (LC-MS/MS) Harvest_Tumors->Measure_12HETE IHC Immunohistochemistry (e.g., Ki67 for proliferation, CD31 for angiogenesis) Harvest_Tumors->IHC Western_Blot Western Blot for Signaling Proteins Harvest_Tumors->Western_Blot

Workflow for a xenograft study.

12-HETE is a critical lipid mediator that plays a significant role in the pathogenesis of inflammation and cancer. Its ability to activate a multitude of pro-inflammatory and pro-tumorigenic signaling pathways makes the 12-LOX/12-HETE axis an attractive target for therapeutic intervention. A deeper understanding of the intricate mechanisms governing 12-HETE's actions will be crucial for the development of novel drugs aimed at treating a wide range of inflammatory diseases and malignancies. Further research is warranted to fully elucidate the therapeutic potential of targeting this pathway.

References

The Gold Standard: A Technical Guide to 12-HETE-d8 as a Stable Isotope-Labeled Standard for Accurate Quantification of 12-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) and its critical role as a stable isotope-labeled internal standard for the precise and accurate quantification of its endogenous analogue, 12-HETE, in complex biological matrices. This document details the biological significance of 12-HETE, the principles of stable isotope dilution mass spectrometry, detailed experimental protocols, and the necessary data for the successful implementation of this analytical technique in research and drug development.

Introduction to 12-HETE: A Biologically Potent Eicosanoid

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the action of 12-lipoxygenase (12-LOX) enzymes.[1][2] It exists as two main stereoisomers, 12(S)-HETE and 12(R)-HETE, each with distinct biological activities. 12-HETE is implicated in a wide array of physiological and pathophysiological processes, making its accurate quantification essential for understanding its role in health and disease.

Key Biological Roles of 12-HETE:

  • Cancer Progression: 12-HETE has been shown to promote tumor cell proliferation, metastasis, and angiogenesis in various cancers.[2]

  • Inflammation and Immunity: It acts as a pro-inflammatory mediator, playing a role in inflammatory conditions such as atopic dermatitis.[3][4]

  • Cardiovascular Function: 12-HETE can influence platelet aggregation and has been linked to cardiovascular diseases.[1]

  • Diabetes: Elevated levels of 12-HETE have been associated with diabetic retinopathy.[5][6]

Given its potent and diverse biological activities, the ability to accurately measure 12-HETE concentrations in biological samples is of paramount importance for both basic research and clinical investigations.

The Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for quantitative analysis of small molecules in complex samples. This technique relies on the use of a stable isotope-labeled internal standard, which is an analogue of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C).

This compound is chemically identical to 12-HETE but has a higher mass due to the incorporation of eight deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

Diagram: Principle of Stable Isotope Dilution

SID_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification analyte1 12-HETE mixed_sample Spiked Sample analyte2 analyte3 matrix Matrix standard This compound standard->mixed_sample extracted_analytes Extracted Analytes (Analyte + Standard) mixed_sample->extracted_analytes Extraction lcms LC Separation & MS Detection extracted_analytes->lcms peak_analyte Peak Area (12-HETE) lcms->peak_analyte peak_standard Peak Area (this compound) lcms->peak_standard ratio Peak Area Ratio (Analyte / Standard) peak_analyte->ratio peak_standard->ratio concentration Concentration of 12-HETE ratio->concentration Calibration Curve

Caption: Workflow illustrating the principle of stable isotope dilution for 12-HETE quantification.

By adding a known amount of this compound to a sample at the beginning of the extraction procedure, any sample loss during preparation and analysis affects both the analyte and the internal standard equally. The ratio of the endogenous analyte to the stable isotope-labeled standard remains constant, enabling highly accurate and precise quantification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 12(S)-HETE-d8 is presented in the table below.

PropertyValue
Chemical Formula C₂₀H₂₄D₈O₃
Molecular Weight 328.5 g/mol
CAS Number 84807-90-9
Appearance Typically supplied as a solution in a suitable organic solvent (e.g., acetonitrile, ethanol)
Storage -20°C or -80°C

Experimental Protocols

Accurate quantification of 12-HETE using this compound as an internal standard requires meticulous sample preparation and optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. The goal is to efficiently extract 12-HETE and this compound while minimizing matrix effects.

Example Protocol: Extraction from Serum [5]

  • Aliquoting: Transfer 90 µL of serum to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Protein Precipitation and Extraction:

    • Add 400 µL of a pre-cooled (-40°C) extraction solution (methanol:acetonitrile = 1:1, v/v) containing the internal standard mixture.

    • Vortex the sample for 30 seconds.

    • Sonicate for 15 minutes in an ice-water bath.

    • Incubate at -40°C for 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 400 µL of the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow sample_prep Sample Preparation (Extraction & Cleanup) lc_separation Liquid Chromatography (LC) (Analyte Separation) sample_prep->lc_separation ionization Ionization Source (e.g., ESI) lc_separation->ionization mass_analyzer1 Quadrupole 1 (Q1) (Precursor Ion Selection) ionization->mass_analyzer1 collision_cell Quadrupole 2 (Q2) (Collision-Induced Dissociation) mass_analyzer1->collision_cell mass_analyzer2 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector data_analysis Data Acquisition & Analysis detector->data_analysis

Caption: A typical workflow for the analysis of 12-HETE using LC-MS/MS.

LC-MS/MS Analysis

The following tables summarize typical LC-MS/MS parameters for the quantification of 12-HETE using this compound.

Table 1: Liquid Chromatography (LC) Parameters

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 1.7-5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or acetic acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 50 °C
Gradient A suitable gradient from a lower to a higher percentage of mobile phase B to elute 12-HETE.

Table 2: Mass Spectrometry (MS) Parameters

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI) in Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 100 - 350 °C
Desolvation Temperature 300 - 500 °C
Collision Gas Argon or Nitrogen

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
12-HETE 319.2179.1
12-HETE 319.2219.1
This compound 327.2184.1
This compound 327.2227.1

Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Method Validation

A robust and reliable LC-MS/MS method for 12-HETE quantification requires thorough validation. Key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards.R² > 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ)
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10, with acceptable accuracy and precision.
Recovery The efficiency of the extraction procedure. Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).Analyte concentration should be within ±15% of the initial concentration.

12-HETE Signaling Pathway

Understanding the signaling pathways of 12-HETE provides context for its biological importance. 12(S)-HETE, a prominent isomer, exerts its effects through various cell surface and intracellular receptors, activating downstream signaling cascades that influence cellular processes like proliferation, migration, and inflammation.

Diagram: 12(S)-HETE Signaling Pathway

hete_signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 PLC PLC GPR31->PLC PI3K PI3K GPR31->PI3K Ras Ras GPR31->Ras PKC PKC PLC->PKC NFkB NF-κB PKC->NFkB Akt Akt PI3K->Akt Akt->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 Gene Gene Expression NFkB->Gene AP1->Gene

Caption: Simplified signaling cascade initiated by 12(S)-HETE binding to its receptor, GPR31.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of eicosanoid biology. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the necessary accuracy, precision, and reliability for the quantification of 12-HETE in complex biological matrices. The detailed protocols and data presented in this guide serve as a comprehensive resource for the implementation of this robust analytical methodology, paving the way for a deeper understanding of the role of 12-HETE in health and disease and facilitating the development of novel therapeutic interventions.

References

Understanding 12-HETE Signaling in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes.[1] Initially identified as a product of platelets, 12-HETE is now recognized as a critical signaling molecule involved in a multitude of physiological and pathological processes.[1] It acts as a local autocrine and paracrine signaling agent, influencing cellular behavior in its immediate environment.[1] This guide provides a comprehensive technical overview of 12-HETE synthesis, its signaling pathways, and its diverse roles in cellular function, with a focus on cancer, inflammation, and angiogenesis. Additionally, it offers detailed experimental protocols for studying 12-HETE signaling.

Biosynthesis and Metabolism of 12-HETE

The synthesis of 12-HETE is a multi-step enzymatic process initiated by the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[2][3]

Synthesis of 12-HETE

The primary pathway for 12-HETE synthesis involves the action of 12-lipoxygenase enzymes on arachidonic acid.[1][4]

  • 12(S)-HETE Synthesis: In humans, the platelet-type 12-lipoxygenase (ALOX12) metabolizes arachidonic acid to 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE).[1][5] This intermediate is then rapidly reduced to 12(S)-HETE by ubiquitous cellular peroxidases, such as glutathione peroxidases (GPX1, GPX2, and GPX4).[1][5][6]

  • 12(R)-HETE Synthesis: The 12(R) stereoisomer is produced by the 12R-lipoxygenase enzyme (ALOX12B).[1] Cytochrome P450 enzymes can also produce a racemic mixture of 12(S)-HETE and 12(R)-HETE, with the R enantiomer often predominating.[1]

Metabolism of 12-HETE

Once synthesized, 12-HETE can be further metabolized through several pathways, leading to its inactivation or the generation of other bioactive molecules.

  • Oxidation: 12-HETE can be oxidized to 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE).[1][4]

  • Beta-oxidation: 12-HETE can undergo peroxisomal and mitochondrial beta-oxidation, leading to the formation of shorter-chain metabolites.[7][8][9][10]

  • Acylation: 12-HETE can be incorporated into the sn-2 position of phospholipids, a process that may serve to sequester and inactivate or store the molecule for later release.[1]

Diagram of 12-HETE Synthesis and Metabolism

12-HETE Synthesis and Metabolism Biosynthesis and Metabolism of 12-HETE cluster_synthesis Synthesis cluster_metabolism Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid HpETE_S 12(S)-HpETE Arachidonic_Acid->HpETE_S HpETE_R 12(R)-HpETE Arachidonic_Acid->HpETE_R HETE_S 12(S)-HETE Arachidonic_Acid->HETE_S HETE_R 12(R)-HETE Arachidonic_Acid->HETE_R PLA2 PLA2 ALOX12 ALOX12 (12-LOX) ALOX12B ALOX12B (12R-LOX) CYP450 Cytochrome P450 HpETE_S->HETE_S HpETE_R->HETE_R Oxo_ETE 12-oxo-ETE HETE_S->Oxo_ETE Oxidation Beta_Oxidation Beta-oxidation (Peroxisomes, Mitochondria) HETE_S->Beta_Oxidation Acylation Acylation into Phospholipids HETE_S->Acylation GPX GPX GPR31 Signaling Pathway 12(S)-HETE/GPR31 Signaling Cascade cluster_nucleus HETE_S 12(S)-HETE GPR31 GPR31 HETE_S->GPR31 G_protein Gαi/o GPR31->G_protein Activation MEK MEK G_protein->MEK PI3K PI3K G_protein->PI3K ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt ILK ILK PI3K->ILK Survival Cell Survival Akt->Survival IkappaB IκBα ILK->IkappaB Phosphorylation NFkB NF-κB IkappaB->NFkB Dissociation NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation Transcription->Proliferation Transcription->Survival Migration Cell Migration Transcription->Migration BLT2 Signaling Pathway 12-HETE/BLT2 Signaling in Endothelial Cells HETE_S 12(S)-HETE BLT2 BLT2 HETE_S->BLT2 G_protein G protein BLT2->G_protein Activation PLC PLC G_protein->PLC Chemotaxis Immune Cell Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Superoxide_production Superoxide Production Ca2_release->Superoxide_production PKC_activation->Superoxide_production TP_agonist_synthesis Thromboxane Receptor Agonist Synthesis Superoxide_production->TP_agonist_synthesis Vasoconstriction Enhanced Vasoconstriction TP_agonist_synthesis->Vasoconstriction LC-MS_MS Workflow Workflow for 12-HETE Quantification by LC-MS/MS Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard (e.g., 12(S)-HETE-d8) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute in Mobile Phase Extraction->Dry_Reconstitute LC_Separation Chiral Liquid Chromatography (e.g., ChiralPak AD-RH column) Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI in negative ion mode) LC_Separation->MS_Detection Quantification Quantification using MRM transitions MS_Detection->Quantification

References

Technical Guide: 12-HETE-d8 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 12-HETE-d8, a deuterated analog of 12-hydroxyeicosatetraenoic acid (12-HETE). It is intended for researchers in academia and industry who require a high-purity internal standard for accurate quantification of 12-HETE and for those investigating the biological roles of this important lipid mediator.

This compound: Supplier and Purity Information

This compound is a critical tool for mass spectrometry-based lipidomics. Its stable isotope label allows it to be distinguished from the endogenous, unlabeled 12-HETE, making it an ideal internal standard for quantification.

Prominent Supplier

A primary and well-established supplier of this compound is Cayman Chemical . They offer two principal forms of the deuterated standard:

  • (±)this compound: A racemic mixture of the 12(R) and 12(S) enantiomers.

  • 12(S)-HETE-d8: The specific deuterated form of the biologically active 12(S) enantiomer.

Quantitative Data Summary

The following tables summarize the key specifications for both (±)this compound and 12(S)-HETE-d8, primarily sourced from Cayman Chemical.

Table 1: Product Specifications for (±)this compound

SpecificationValue
Purity ≥98% ((±)12-HETE)
Deuterium Incorporation ≥99% deuterated forms (d1-d8); ≤1% d0[1]
Molecular Formula C₂₀H₂₄D₈O₃[2]
Formula Weight 328.5 g/mol [2]
Formulation A solution in acetonitrile (typically 100 µg/ml)[2]
Storage Temperature -20°C[2]
Stability ≥ 2 years[2]

Table 2: Product Specifications for 12(S)-HETE-d8

SpecificationValue
Purity ≥99% deuterated forms (d1-d8)[3]
Molecular Formula C₂₀H₂₄D₈O₃[3]
Formula Weight 328.5 g/mol [3]
Formulation A solution in acetonitrile (typically 100 µg/ml)[3]
Storage Temperature -20°C[3]
Stability ≥ 2 years[3]

Experimental Protocols: Quantification of 12-HETE using this compound

This compound is predominantly used as an internal standard for the quantification of 12-HETE in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies.

Materials
  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • This compound internal standard solution

  • Organic solvents (e.g., methanol, acetonitrile, hexane, isopropanol, ethyl acetate)

  • Formic acid or acetic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Sample Preparation and Extraction
  • Thawing and Spiking: Thaw the biological sample on ice. Add a known amount of this compound internal standard to the sample. The amount added should be comparable to the expected concentration of endogenous 12-HETE.

  • Protein Precipitation and Lipid Extraction: Add ice-cold organic solvent (e.g., methanol or a mixture of hexane/isopropanol) to the sample to precipitate proteins and extract lipids.[4] Vortex thoroughly.

  • Phase Separation: Centrifuge the sample to pellet the precipitated proteins. Collect the supernatant containing the lipid extract. A biphasic extraction (e.g., using the Bligh and Dyer method or a methyl-tert-butyl ether based method) can also be employed for cleaner extracts.[5]

  • Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

    • Elute the HETEs with a higher-percentage organic solvent (e.g., ethyl acetate or acetonitrile).[6]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen. Reconstitute the dried extract in the LC-MS mobile phase.[4]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol, to separate 12-HETE from other lipids.

  • Mass Spectrometric Detection:

    • The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion pairs for 12-HETE and this compound are monitored.

      • 12-HETE: The deprotonated molecule [M-H]⁻ has an m/z of 319. Characteristic product ions for fragmentation are monitored.[7]

      • This compound: The deprotonated molecule [M-H]⁻ has an m/z of 327. Correspondingly shifted product ions are monitored.[7]

Data Analysis
  • Peak Integration: Integrate the peak areas for both the endogenous 12-HETE and the this compound internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of endogenous 12-HETE to the peak area of the this compound internal standard.

  • Quantification: Determine the concentration of 12-HETE in the original sample by comparing the calculated ratio to a standard curve generated with known amounts of unlabeled 12-HETE and a fixed amount of this compound.

Signaling Pathways and Visualizations

12(S)-HETE, the predominant biologically active enantiomer, exerts its effects by binding to a specific G-protein coupled receptor (GPCR).

12(S)-HETE Signaling Pathway

12(S)-HETE binds to the G-protein coupled receptor GPR31.[2][3] This interaction initiates a signaling cascade that can lead to various cellular responses, including cell migration, proliferation, and inflammation. The binding of 12(S)-HETE to GPR31, which is coupled to a Gαi/o protein, leads to the activation of downstream pathways, including the MEK-ERK1/2 and NF-κB pathways.[3]

GPR31_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 12S_HETE 12(S)-HETE GPR31 GPR31 (12-HETE Receptor) 12S_HETE->GPR31 Binds G_protein Gαi/o Protein GPR31->G_protein Activates MEK MEK G_protein->MEK Activates ERK ERK1/2 MEK->ERK Activates NFkB NF-κB ERK->NFkB Activates Cellular_Response Cellular Responses (Migration, Proliferation, Inflammation) NFkB->Cellular_Response Leads to

Figure 1: 12(S)-HETE signaling pathway via the GPR31 receptor.
Experimental Workflow for Lipidomics

The following diagram illustrates a typical workflow for the quantification of 12-HETE in biological samples using this compound as an internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Reconstitute Reconstitute Cleanup->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data Quantify Quantification Data->Quantify

Figure 2: General experimental workflow for 12-HETE quantification.

References

Commercial Availability and Technical Guide for 12-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 12-HETE-d8, a deuterated internal standard crucial for the accurate quantification of 12-hydroxyeicosatetraenoic acid (12-HETE). This document outlines commercially available products, provides detailed experimental protocols for its use in mass spectrometry-based assays, and illustrates the key signaling pathways involving 12-HETE.

Commercial Availability of this compound

This compound is readily available from several reputable suppliers of research biochemicals. It is primarily intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. The deuterated standard allows for precise quantification of endogenous 12-HETE by correcting for sample loss during extraction and variations in instrument response.

Below is a summary of commercially available this compound products:

SupplierProduct NameCatalog NumberCAS NumberChemical FormulaMolecular Weight ( g/mol )PurityAvailable SizesStorage
Cayman Chemical (±)this compound317452525175-25-9C₂₀H₂₄D₈O₃328.5≥98% (≥99% deuterated forms d₁-d₈)100 µg, 500 µg, 1 mg-20°C
Bertin Bioreagent 12(S)-HETE-d833457084807-90-9C₂₀H₂₄D₈O₃328.5Not specified25 µg, 50 µg, 100 µg-20°C (Shipped on dry ice)
MedChemExpress This compoundHY-114251SNot specifiedC₂₀H₂₄D₈O₃328.53Not specified100 µg, 500 µg, 1 mg-20°C

Experimental Protocols

The use of this compound as an internal standard is critical for the accurate and precise quantification of 12-HETE in biological samples. Below are detailed methodologies for sample preparation, extraction, and analysis using LC-MS/MS and GC-MS.

Quantification of 12-HETE in Plasma using LC-MS/MS

This protocol outlines a common procedure for the extraction and quantification of 12-HETE from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Hexane

  • 2-Propanol

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.[1]

    • Vortex briefly to mix.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1]

    • Vortex for 30 seconds.

    • Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[1]

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and combine the organic layers.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) - Optional Cleanup Step:

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Reconstitute the dried extract in 1 mL of 10% methanol and load it onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol to remove impurities.

    • Elute the analytes with 1 mL of methanol.

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[2]

    • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% to 90% B over 40 minutes.[2]

  • Flow Rate: 50 µL/min[2]

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 12-HETE: m/z 319.2 -> 179.1[2]

    • This compound: m/z 327.1 -> 184.0[2]

  • Collision Energy and other parameters: Optimize for the specific instrument used.

Quantification of 12-HETE using GC-MS

This protocol involves derivatization to increase the volatility of the analyte for GC-MS analysis.

Materials:

  • Biological sample (e.g., tissue homogenate)

  • This compound internal standard

  • Extraction solvents (e.g., hexane, ethyl acetate)

  • Triphenylphosphine (for reduction of hydroperoxides)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous sodium sulfate

  • Nitrogen gas evaporator

Procedure:

  • Extraction and Reduction:

    • Homogenize the tissue sample in a suitable buffer.

    • Add the this compound internal standard.

    • Extract the lipids using a solvent system like hexane:isopropanol.

    • Reduce any hydroperoxy-eicosatetraenoic acids (HPETEs) to their corresponding HETEs by adding triphenylphosphine.[3]

  • Purification:

    • Perform solid-phase extraction as described in the LC-MS/MS protocol to purify the HETE fraction.

  • Derivatization:

    • Dry the purified sample under nitrogen.

    • Add the derivatizing agent (e.g., BSTFA) and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.[3]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

GC-MS Conditions (Example):

  • Column: A non-polar capillary column (e.g., DB-5ms)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analytes.

  • Ionization: Electron Impact (EI)

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS derivatives of 12-HETE and this compound. For example, for the methyl ester, TMS ether derivative of 12-HETE, a characteristic ion is m/z 301.[3]

Signaling Pathways Involving 12-HETE

12-HETE is a bioactive lipid mediator that exerts its effects by binding to specific cell surface receptors, primarily the G protein-coupled receptor 31 (GPR31).[4] This interaction triggers a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including cancer progression and inflammation.

12-HETE/GPR31 Signaling Pathway

The binding of 12(S)-HETE to its receptor GPR31 initiates signaling through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of Protein Kinase A (PKA). Furthermore, GPR31 activation can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.

GPR31_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 12-HETE 12-HETE GPR31 GPR31 12-HETE->GPR31 binds G_alpha_i Gαi GPR31->G_alpha_i activates MAPK_Pathway MAPK Pathway (ERK1/2) GPR31->MAPK_Pathway activates PI3K_Pathway PI3K Pathway (Akt) GPR31->PI3K_Pathway activates AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MAPK_PI3K_Activation cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway 12-HETE 12-HETE GPR31 GPR31 12-HETE->GPR31 Ras Ras GPR31->Ras PI3K PI3K GPR31->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

References

An In-Depth Technical Guide to 12-HETE-d8: Applications in Quantitative Analysis and Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8), a deuterated analog of the biologically active lipid mediator 12-HETE. Due to its chemical and physical similarity to the endogenous compound, this compound serves as an invaluable internal standard for the accurate quantification of 12-HETE in various biological matrices using mass spectrometry-based techniques. This document outlines its chemical properties, provides a detailed experimental protocol for its use, and explores the significant signaling pathways of its non-deuterated counterpart, 12-HETE.

Core Properties of this compound

This compound is a synthetic, stable isotope-labeled version of 12-HETE, a major metabolite of arachidonic acid formed through the action of 12-lipoxygenase (12-LOX) enzymes or cytochrome P450.[1][2] The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the endogenous 12-HETE by mass spectrometry, while maintaining nearly identical chromatographic behavior and extraction efficiency. This makes it an ideal internal standard for correcting for sample loss during preparation and for variations in instrument response.

The following table summarizes the key quantitative data for the common stereoisomers of this compound.

Property12(S)-HETE-d8(±)this compound
CAS Number 84807-90-9[1]2525175-25-9[2][3][4]
Molecular Formula C₂₀H₂₄D₈O₃[1]C₂₀H₂₄D₈O₃[2]
Molecular Weight 328.5 g/mol [1]328.5 g/mol [2]
Formal Name 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid[1](±)12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid[2]
Purity ≥99% deuterated forms (d₁-d₈)[1]≥99% deuterated forms (d₁-d₈)[2]
Formulation A solution in acetonitrile[1]A solution in acetonitrile[2]

Experimental Protocol: Quantification of 12-HETE using this compound by LC-MS/MS

The following is a generalized protocol for the extraction and quantification of 12-HETE from biological samples, such as plasma, tissue homogenates, or cell culture media, using this compound as an internal standard.[5][6]

1. Sample Preparation and Lipid Extraction:

  • Spiking with Internal Standard: To each biological sample, add a known amount of this compound solution (e.g., 1 ng).[6] This should be done at the very beginning of the sample preparation to account for any loss during the extraction process.

  • Protein Precipitation and Extraction: For plasma or cell culture media, add a solvent like methanol to precipitate proteins. For tissues, homogenize in a suitable buffer and then extract the lipids. A common method is liquid-liquid extraction using a solvent system such as hexane/2-propanol/acetic acid.[7]

  • Solvent Evaporation and Reconstitution: After extraction, the organic phase is collected and evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the mobile phase used for the LC-MS/MS analysis.[5]

2. Liquid Chromatography Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of eicosanoids. For separating the R and S enantiomers of 12-HETE, a chiral column is required.[6]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed to achieve good separation of 12-HETE from other lipids.[6]

  • Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 200-500 µL/min.

3. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for analyzing HETEs.

  • Analysis Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for both the analyte (12-HETE) and the internal standard (this compound).

  • MRM Transitions: The table below lists the typical MRM transitions for 12-HETE and this compound.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
12-HETE319.2179.1
This compound327.12184.04

4. Data Analysis and Quantification:

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of 12-HETE to this compound against a series of known concentrations of a 12-HETE standard.

  • Quantification: The concentration of 12-HETE in the biological samples is then determined by interpolating the measured peak area ratio from the calibration curve.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) spike Spike with This compound sample->spike extract Lipid Extraction spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Figure 1: Experimental workflow for 12-HETE quantification.

The Biological Significance of 12-HETE and Its Signaling Pathways

12-HETE, the analyte measured using this compound, is a potent lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, cell proliferation, migration, and angiogenesis.[8][9] It exerts its effects by activating specific cell surface and intracellular signaling pathways.

12-HETE Biosynthesis:

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted to 12-hydroperoxyeicosatetraenoic acid (12-HpETE) by 12-lipoxygenase. 12-HpETE is then rapidly reduced to 12-HETE by glutathione peroxidase.[8]

biosynthesis_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases lox12 12-Lipoxygenase aa->lox12 hpete12 12-HpETE lox12->hpete12 converts to gpx Glutathione Peroxidase hpete12->gpx hete12 12-HETE gpx->hete12 reduces to

Figure 2: Biosynthesis of 12-HETE from arachidonic acid.

Key Signaling Pathways Activated by 12-HETE:

12-HETE has been shown to activate several downstream signaling cascades, primarily through the G-protein coupled receptor GPR31.[8][10] Activation of GPR31 can lead to the stimulation of multiple pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: 12-HETE can activate the ERK1/2 signaling cascade, which is crucial for cell proliferation and survival.[11]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is a key regulator of cell growth, survival, and metabolism, and its activation by 12-HETE can contribute to cancer progression.[11][12]

  • Protein Kinase C (PKC) Pathway: 12-HETE can stimulate PKC, which is involved in cell migration and adhesion.[11]

  • NF-κB Pathway: Activation of NF-κB by 12-HETE promotes the expression of pro-inflammatory and pro-survival genes.[13]

signaling_pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HETE12 12-HETE GPR31 GPR31 HETE12->GPR31 PI3K PI3K GPR31->PI3K PKC PKC GPR31->PKC MAPK MAPK (ERK1/2) GPR31->MAPK NFkB NF-κB GPR31->NFkB Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration PKC->Migration Proliferation Proliferation MAPK->Proliferation NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Figure 3: Major signaling pathways activated by 12-HETE.

Conclusion

This compound is an essential tool for researchers in the field of lipidomics and cell signaling. Its use as an internal standard enables the reliable and accurate quantification of the biologically active lipid mediator 12-HETE. Understanding the role of 12-HETE in various signaling pathways is critical for elucidating its function in health and disease, and for the development of novel therapeutic strategies targeting these pathways. This guide provides a foundational understanding of the technical aspects of using this compound and the biological context of its non-deuterated analog.

References

Technical Guide: Storage and Stability of 12-HETE-d8 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) solutions to ensure their stability and integrity for research applications. This compound is a deuterated analog of 12-HETE, a critical lipid mediator involved in numerous physiological and pathological processes. It is primarily used as an internal standard for the accurate quantification of endogenous 12-HETE in biological samples by mass spectrometry. Maintaining the chemical stability of this standard is paramount for reliable and reproducible results.

Core Principles of this compound Stability

12-HETE, and by extension its deuterated analog, is a polyunsaturated fatty acid derivative. Its structure, containing multiple double bonds and a hydroxyl group, makes it susceptible to degradation through several mechanisms:

  • Oxidation: The double bonds are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat. This can lead to the formation of various byproducts, including hydroperoxides and ketones, compromising the purity of the standard.

  • Isomerization: The geometry of the double bonds can change, leading to the formation of different isomers.

  • Esterification: The carboxylic acid group can react with alcohols, especially during long-term storage in alcoholic solvents at improper temperatures.

  • Solvent Effects: The choice of solvent can impact the long-term stability of the solution.

Deuteration at specific positions can enhance metabolic stability by slowing down enzymatic processes, which is a key advantage in drug development. However, it does not inherently protect the molecule from chemical degradation through oxidation or other non-enzymatic pathways.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the integrity of this compound solutions. The following recommendations are based on manufacturer guidelines and best practices in lipidomics.

Long-Term Storage

For long-term stability, this compound solutions should be stored under conditions that minimize degradation.

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures significantly slow down chemical degradation and oxidation reactions.
Solvent Anhydrous organic solvents such as acetonitrile or ethanol.These solvents are compatible with this compound and are suitable for analytical techniques like LC-MS. Water should be avoided for long-term storage.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen).Displacing oxygen with an inert gas prevents oxidative degradation of the polyunsaturated fatty acid chain.
Container Amber glass vials with Teflon-lined caps.Amber glass protects the compound from light, which can catalyze oxidation. Teflon-lined caps provide a tight seal and are chemically inert.
Duration Up to 2 years at -20°C in acetonitrile.Based on manufacturer-provided stability data. For longer periods, storage at -80°C is recommended.
Handling and Aliquoting

To prevent contamination and degradation of the main stock solution, it is crucial to handle it properly.

  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 60 minutes. This prevents condensation of atmospheric water into the cold solvent, which can compromise stability.

  • Aliquoting: It is highly recommended to prepare smaller aliquots from the main stock solution for daily use. This minimizes the number of freeze-thaw cycles the main stock is subjected to and reduces the risk of contamination.

  • Inert Gas: After preparing aliquots, flush the headspace of the main stock vial and the new aliquot vials with an inert gas before sealing and returning to the freezer.

Experimental Protocols

The following protocols outline the typical use of a this compound solution as an internal standard in a quantitative mass spectrometry workflow.

Preparation of a Stock Solution

If this compound is obtained as a solid, a stock solution must be prepared.

  • Solvent Selection: Choose an appropriate anhydrous solvent, such as acetonitrile or ethanol.

  • Dissolution: Dissolve the solid this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution as recommended in the long-term storage table.

Preparation of Working Solutions and Calibration Standards
  • Solvent Change: If the shipping solvent (e.g., acetonitrile) is not compatible with your assay, it can be changed. Evaporate the solvent under a gentle stream of nitrogen and immediately redissolve the residue in the desired solvent (e.g., ethanol, DMSO).

  • Serial Dilutions: Prepare a series of working solutions and calibration standards by performing serial dilutions of the stock solution. The diluent should ideally be the same as the final solvent used for sample analysis to avoid matrix effects.

  • Short-Term Storage: Working solutions and calibration standards can typically be stored at -20°C for up to one month. For daily use, they can be kept at 4°C for a short period, but should be prepared fresh as needed whenever possible.

Sample Preparation for LC-MS Analysis (Eicosanoid Extraction)

This is a general protocol for extracting eicosanoids from a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard.

  • Sample Collection: Collect the biological sample.

  • Spiking with Internal Standard: Add a known amount of this compound working solution to the sample. This should be done at the earliest stage of sample preparation to account for analyte loss during extraction.

  • Protein Precipitation: Add cold methanol (typically 2-3 volumes) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the eicosanoids (including this compound) with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualized Workflows and Pathways

Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative analysis experiment.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis stock This compound Stock Solution (-80°C, Argon) working Prepare Working Solution stock->working spike Spike Sample with This compound working->spike sample Biological Sample sample->spike spe Solid Phase Extraction (SPE) spike->spe dry Evaporate & Reconstitute in Mobile Phase spe->dry lcms LC-MS/MS Analysis dry->lcms quant Quantification lcms->quant

Caption: Workflow for quantitative analysis using this compound.

Simplified 12-HETE Signaling Pathway

12-HETE is a lipid mediator that exerts its effects by activating specific signaling cascades within cells. Understanding this pathway is crucial for researchers investigating its biological role.

G cluster_downstream Downstream Signaling cluster_effects Cellular Effects AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 Receptor HETE12->GPR31 activates PI3K_Akt PI3K / Akt Pathway GPR31->PI3K_Akt MAPK MAPK Pathway (ERK1/2) GPR31->MAPK PKC PKC Pathway GPR31->PKC NFkB NF-κB Pathway GPR31->NFkB Migration Cell Migration PI3K_Akt->Migration Proliferation Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Inflammation Inflammation PI3K_Akt->Inflammation MAPK->Migration MAPK->Proliferation MAPK->Angiogenesis MAPK->Inflammation PKC->Migration PKC->Proliferation PKC->Angiogenesis PKC->Inflammation NFkB->Migration NFkB->Proliferation NFkB->Angiogenesis NFkB->Inflammation

Caption: Simplified signaling pathway of 12(S)-HETE.

Conclusion

The stability of this compound solution is critical for its effective use as an internal standard in quantitative studies. Adherence to proper storage conditions, including low temperatures (-20°C to -80°C), the use of appropriate anhydrous organic solvents, and protection from light and oxygen by using amber vials and an inert atmosphere, is essential. Careful handling, such as aliquoting and proper equilibration before use, will further preserve the integrity of the standard, leading to more accurate and reproducible research outcomes.

Methodological & Application

Application Notes and Protocols for the Quantification of 12-HETE using 12-HETE-d8 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme. It plays a significant role in various physiological and pathophysiological processes, including inflammation, cell proliferation, and cancer metastasis. Accurate quantification of 12-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as 12-HETE-d8, is essential for reliable quantification, as it effectively corrects for variations in sample preparation and matrix effects.[1] This document provides detailed application notes and protocols for the quantification of 12-HETE using this compound as an internal standard by LC-MS/MS.

12-HETE Signaling Pathway

12-HETE exerts its biological effects by activating specific cell surface and intracellular signaling pathways. A primary receptor for 12(S)-HETE is the G-protein coupled receptor 31 (GPR31).[2][3] Activation of GPR31 by 12-HETE initiates a signaling cascade that can lead to the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3][4] These pathways, in turn, regulate the expression of genes involved in inflammation, cell growth, and angiogenesis.[4][5]

12-HETE_Signaling_Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (ALOX12) AA->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 HETE12->GPR31 binds to MAPK_pathway MAPK Pathway (ERK1/2) GPR31->MAPK_pathway activates NFkB_pathway NF-κB Pathway GPR31->NFkB_pathway activates Cellular_Responses Cellular Responses (Inflammation, Proliferation, Angiogenesis) MAPK_pathway->Cellular_Responses NFkB_pathway->Cellular_Responses

Caption: 12-HETE signaling cascade.

Experimental Workflow

The general workflow for the quantification of 12-HETE in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow start Biological Sample (Plasma, Serum, Tissue) add_is Spike with this compound Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction drydown Evaporation & Reconstitution extraction->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Processing & Quantification lcms->data end Results data->end

Caption: LC-MS/MS quantification workflow.

Experimental Protocols

Materials and Reagents
  • 12(S)-HETE standard (Cayman Chemical or equivalent)

  • 12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Hexane, ethyl acetate (for Liquid-Liquid Extraction)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (plasma, serum, tissue homogenate, etc.)

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.

Protocol 2.1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of a 1:1 (v/v) mixture of hexane and ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 3-6) on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2.2: Solid-Phase Extraction (SPE) for Cell Culture Media or Tissue Homogenates

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 1 mL of cell culture medium or tissue homogenate, add 10 µL of this compound internal standard solution.

  • Acidify the sample to pH 3-4 with formic acid.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterTypical Value
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Start at 40% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions

ParameterTypical Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0-4.0 kV
Source Temperature 120-150°C
Desolvation Temperature 350-450°C
Gas Flow Rates Optimize for specific instrument

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
12-HETE 319.2179.1
This compound 327.2184.1

Note: These are common transitions; optimization on the specific mass spectrometer is recommended.[6]

Quantitative Data Summary

The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of 12-HETE to this compound against the concentration of the 12-HETE standards.

Table 1: Typical Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (%Bias) 85 - 115%
Recovery > 80%

These values are representative and may vary depending on the specific matrix and instrumentation.

Table 2: Example Calibration Curve Data

12-HETE Conc. (ng/mL)Peak Area Ratio (12-HETE/12-HETE-d8)
0.10.012
0.50.061
10.125
50.630
101.245
506.280
10012.550

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the accurate quantification of 12-HETE in various biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in drug development and life sciences to implement this methodology in their laboratories. Adherence to proper sample preparation techniques and optimization of LC-MS/MS parameters are critical for achieving reliable and reproducible results.

References

Application Notes and Protocols for Spiking 12-HETE-d8 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 12-HETE-d8 as an internal standard for the quantitative analysis of 12-HETE in various biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 12-lipoxygenase (12-LOX) enzymes. It is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis. Accurate quantification of 12-HETE in biological matrices is crucial for understanding its role in these processes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification by correcting for sample loss during preparation and for matrix effects during LC-MS/MS analysis.

This guide details recommended concentrations for spiking this compound in plasma/serum, tissue homogenates, and cell culture media, along with comprehensive protocols for sample preparation, extraction, and LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical concentrations, analytical ranges, and mass spectrometry parameters for the analysis of 12-HETE using this compound as an internal standard.

Table 1: Recommended Spiking Concentrations of this compound

Sample TypeRecommended Spiking ConcentrationReference
Plasma/SerumFinal concentration of 100 ng/mL in reconstituted sample[1]
Tissue Homogenate1 ng per ~10 mg of tissue[2]
Cell Culture Media10 ng per sample (prior to extraction)[3]

Table 2: LC-MS/MS Parameters for 12-HETE and this compound Analysis

Parameter12-HETEThis compoundReference
Precursor Ion (m/z)319.2327.12 / 327.0[1][2]
Product Ion (m/z)179.1184.04 / 184.0[1][2]
Ionization ModeNegative Electrospray (ESI-)Negative Electrospray (ESI-)[1][2][3]

Table 3: Example Analytical Performance

ParameterValueReference
Calibration Curve Range1 - 5,000 ng/mL[1]
Lower Limit of Quantification (LLOQ) in Serum0.976 ng/mL[4]

Signaling Pathway of 12-HETE

12-HETE is an eicosanoid synthesized from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX)[5][6]. It exerts its biological effects by activating specific cell surface receptors, such as GPR31, and modulating various downstream signaling cascades[5][6]. These pathways can influence cellular processes like proliferation, migration, and apoptosis, and are implicated in conditions such as cancer and diabetic retinopathy[7][8][9].

12-HETE_Signaling_Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 Receptor HETE12->GPR31 activates PI3K_Akt PI3K/Akt Pathway GPR31->PI3K_Akt MAPK MAPK Pathway (ERK1/2) GPR31->MAPK Cell_Migration Cell Migration GPR31->Cell_Migration Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation

Diagram 1: Simplified 12-HETE signaling pathway.

Experimental Protocols

Protocol 1: Analysis of 12-HETE in Plasma/Serum

This protocol details the extraction and analysis of 12-HETE from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (e.g., 1 µg/mL in ethanol)

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • Sample vials

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum, add a known amount of this compound internal standard to achieve a final concentration within the calibration range (e.g., 10 ng).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Plasma_Workflow Start Plasma/Serum Sample Spike Spike with this compound Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Supernatant Evaporate Evaporate to Dryness SPE->Evaporate Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Diagram 2: Workflow for 12-HETE analysis in plasma/serum.
Protocol 2: Analysis of 12-HETE in Tissue Homogenates

This protocol is suitable for the analysis of 12-HETE in various tissue types.

Materials:

  • Tissue samples (e.g., brain, liver)

  • This compound internal standard solution

  • Homogenization buffer (e.g., PBS)

  • Homogenizer (e.g., bead beater, sonicator)

  • Methanol or a mixture of hexane/isopropanol, LC-MS grade

  • Centrifuge

  • SPE cartridges (optional, for cleanup)

  • Sample vials

Procedure:

  • Tissue Weighing: Weigh a small piece of frozen tissue (e.g., 10-20 mg).

  • Homogenization:

    • Place the tissue in a tube with an appropriate volume of ice-cold homogenization buffer.

    • Add a known amount of this compound internal standard (e.g., 1 ng per 10 mg of tissue)[2].

    • Homogenize the tissue until a uniform suspension is achieved.

  • Extraction:

    • Add 3-4 volumes of cold methanol or hexane/isopropanol (3:2, v/v) to the homogenate.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Cleanup (Optional): If high levels of interfering substances are expected, perform SPE as described in Protocol 1.

  • Solvent Evaporation: Evaporate the supernatant to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis: Transfer to an autosampler vial for injection.

Tissue_Workflow Start Tissue Sample Homogenize Homogenize with This compound Spike Start->Homogenize Extract Solvent Extraction (e.g., Methanol) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Diagram 3: Workflow for 12-HETE analysis in tissue homogenates.
Protocol 3: Analysis of 12-HETE in Cell Culture Media

This protocol is designed for the quantification of 12-HETE secreted into cell culture media.

Materials:

  • Cell culture media samples

  • This compound internal standard solution

  • Acetonitrile, LC-MS grade

  • Centrifuge

  • Sample vials

Procedure:

  • Sample Collection: Collect the cell culture medium from the cell culture plates or flasks.

  • Internal Standard Spiking: To a defined volume of media (e.g., 500 µL), add the this compound internal standard.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the medium. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet precipitated proteins[10].

  • Supernatant Dilution: Take the supernatant and dilute it as needed with the initial mobile phase to bring the analyte concentration into the linear range of the assay[10].

  • LC-MS/MS Analysis: Transfer the diluted supernatant to an autosampler vial for analysis.

Cell_Culture_Workflow Start Cell Culture Media Spike Spike with this compound Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Supernatant Analyze LC-MS/MS Analysis Dilute->Analyze

Diagram 4: Workflow for 12-HETE analysis in cell culture media.

Concluding Remarks

The protocols and data presented provide a robust framework for the quantitative analysis of 12-HETE in diverse biological samples. The use of this compound as an internal standard is critical for achieving accurate and reproducible results. Researchers should optimize the specific parameters, including spiking concentration and sample cleanup procedures, based on their individual experimental needs and the analytical instrumentation available.

References

Application Notes and Protocols for 12-HETE Analysis Using 12-HETE-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme. It plays a significant role in various physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer metastasis. Accurate quantification of 12-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics targeting the 12-LOX pathway. This application note provides detailed protocols for the sample preparation and analysis of 12-HETE using a stable isotope-labeled internal standard, 12-HETE-d8, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.

Signaling Pathway of 12-HETE

12-HETE exerts its biological effects through a complex signaling network. It is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. The 12-lipoxygenase (12-LOX) enzyme then converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-HETE by glutathione peroxidase.[1][2] 12-HETE can then act on its cell surface receptor, GPR31, a G-protein coupled receptor.[3][4][5] Activation of GPR31 by 12-HETE initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways.[3][4][6] These pathways regulate a wide range of cellular processes, such as cell proliferation, survival, migration, and inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic Acid->12-LOX GPR31 GPR31 PI3K/Akt PI3K/Akt GPR31->PI3K/Akt MAPK MAPK GPR31->MAPK 12-HPETE 12-HPETE 12-LOX->12-HPETE GPx GPx 12-HPETE->GPx 12-HETE 12-HETE GPx->12-HETE 12-HETE->GPR31 NF-kB NF-kB PI3K/Akt->NF-kB Gene Expression Gene Expression MAPK->Gene Expression NF-kB->Gene Expression

Caption: 12-HETE Signaling Pathway.

Experimental Protocols

This section details two common methods for the extraction of 12-HETE from biological samples: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on the sample matrix, sample volume, and desired throughput.

Materials and Reagents
  • 12-HETE and this compound standards (e.g., from Cayman Chemical)

  • HPLC-grade methanol, acetonitrile, hexane, ethyl acetate, and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Sample Preparation Workflow

The general workflow for 12-HETE analysis involves sample collection and homogenization, addition of the internal standard, extraction of the analyte, solvent evaporation, reconstitution, and finally, analysis by LC-MS/MS.

G start Sample Collection (Plasma, Serum, Tissue) add_is Add this compound Internal Standard start->add_is extraction Extraction add_is->extraction lle Liquid-Liquid Extraction extraction->lle spe Solid-Phase Extraction extraction->spe evaporation Evaporation (under Nitrogen) lle->evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Application Notes & Protocols: Lipid Extraction Methods for 12-HETE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid, produced via the 12-lipoxygenase (12-LOX) pathway.[1][2][3] It functions as a signaling molecule implicated in a variety of physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer metastasis.[1][2][4] Given its role as a potential biomarker and therapeutic target, accurate and reproducible quantification of 12-HETE in biological matrices is critical for researchers, scientists, and drug development professionals.

The primary challenge in 12-HETE analysis lies in its low endogenous concentrations and the complexity of the biological samples (e.g., plasma, serum, tissue homogenates) in which it is measured. Effective extraction and purification are paramount to remove interfering substances like proteins and phospholipids, and to concentrate the analyte prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

This document provides detailed application notes on the primary lipid extraction methodologies for 12-HETE analysis: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). It includes comprehensive experimental protocols, a comparative summary of their performance, and diagrams of the 12-HETE signaling pathway and experimental workflows.

The 12-HETE Signaling Pathway

12-HETE exerts its biological effects by interacting with specific cell surface receptors and modulating various downstream signaling cascades. The G protein-coupled receptor 31 (GPR31), also known as the 12-HETE receptor 1 (12-HETER1), is a high-affinity receptor for 12-HETE.[2][4] Activation of GPR31 can trigger multiple intracellular pathways, including those involving protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), extracellular signal-regulated kinases (ERK1/2), and NF-κB, influencing cellular functions like migration, proliferation, and survival.[1][4][8]

12_HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX Metabolism HETE_out 12(S)-HETE (extracellular) LOX->HETE_out GPR31 GPR31 Receptor HETE_out->GPR31 Binding & Activation PKC PKC GPR31->PKC PI3K PI3K / Akt GPR31->PI3K ERK ERK1/2 GPR31->ERK Response Cellular Responses (Migration, Proliferation, Inflammation) PKC->Response PI3K->Response NfKB NF-κB ERK->NfKB NfKB->Response

Diagram 1: 12-HETE Signaling Pathway. (Max Width: 760px)

Overview of Lipid Extraction Workflows

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on factors such as sample matrix, required purity, sample throughput, and available equipment. Both methods aim to separate lipids, including 12-HETE, from proteins and other water-soluble components.

Extraction_Workflows cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_start Sample + Internal Standard LLE_1 Add Immiscible Organic Solvents (e.g., Chloroform/Methanol) LLE_start->LLE_1 LLE_2 Vortex & Centrifuge to Induce Phase Separation LLE_1->LLE_2 LLE_3 Collect Organic Layer Containing Lipids LLE_2->LLE_3 LLE_end Evaporate & Reconstitute LLE_3->LLE_end SPE_start Sample + Internal Standard SPE_1 Condition Cartridge (e.g., C18) SPE_start->SPE_1 SPE_2 Load Sample SPE_1->SPE_2 SPE_3 Wash to Remove Interferences SPE_2->SPE_3 SPE_4 Elute 12-HETE with Organic Solvent SPE_3->SPE_4 SPE_end Evaporate & Reconstitute SPE_4->SPE_end

Diagram 2: General Workflows for LLE and SPE. (Max Width: 760px)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) using a Modified Bligh & Dyer Method

This protocol is adapted from the Bligh and Dyer method and is effective for extracting 12-HETE from tissue homogenates and plasma.[5] It utilizes a monophasic solution of chloroform and methanol to denature proteins and solubilize lipids, followed by the addition of water or saline to induce a phase separation.

Materials:

  • Biological sample (e.g., ~0.5-1.0 g tissue, 1 mL plasma)

  • Internal Standard (IS): 12(S)-HETE-d8

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution or purified water

  • Conical glass centrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of >1,500 x g)

  • Nitrogen evaporator or SpeedVac

  • Autosampler vials

Procedure:

  • Sample Homogenization: For tissue samples, homogenize in a suitable buffer or saline solution on ice.

  • Internal Standard Spiking: To a 1 mL aliquot of the sample (homogenate or plasma), add the internal standard (e.g., 12(S)-HETE-d8) to a final concentration of approximately 100 ng/mL.[5] This corrects for analyte loss during extraction and analysis.

  • Monophasic Mixture Creation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.[5]

  • Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and protein precipitation.[5]

  • Phase Separation Induction:

    • Add 1.25 mL of chloroform and vortex for 1 minute.[5]

    • Add 1.25 mL of 0.9% NaCl solution and vortex for an additional 1 minute.[5]

  • Centrifugation: Centrifuge the sample at 1,600 x g for 15 minutes at 4°C.[5] This will result in two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.

  • Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a new tube, avoiding the protein interface.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitution: Reconstitute the dried lipid residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis (e.g., methanol or acetonitrile/water mixture).[5][9] Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to LLE by using a solid sorbent (commonly C18) to retain the analyte of interest while contaminants are washed away.[10]

Materials:

  • Biological sample (e.g., plasma, urine, cell culture media)

  • Internal Standard (IS): 12(S)-HETE-d8

  • SPE Cartridges (e.g., C18, 100-200 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Purified water with 0.1% formic or acetic acid (for pH adjustment)

  • Elution Solvent (e.g., acetonitrile or methanol)

  • SPE vacuum manifold

  • Centrifuge, vortex mixer, nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw samples on ice.

    • Add the internal standard (e.g., 12(S)-HETE-d8) to the sample.

    • For high-protein samples like plasma, precipitate proteins by adding 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge to pellet the protein. Collect the supernatant.[10]

    • Acidify the sample (or supernatant) to a pH of ~4.0 by adding 0.1% formic or acetic acid. This ensures that 12-HETE (a carboxylic acid) is in its neutral form to bind effectively to the C18 sorbent.

  • Cartridge Conditioning:

    • Place the C18 cartridges on the vacuum manifold.

    • Wash the sorbent with 1-2 column volumes of methanol.[11]

    • Equilibrate the sorbent with 1-2 column volumes of purified water (acidified to the same pH as the sample). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge. Apply a slow, steady flow rate (e.g., 1-2 mL/min) using gentle vacuum.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of purified water to remove salts and polar interferences.

    • A second wash with a weak organic solvent (e.g., 5-10% methanol in water) can be performed to remove more lipophilic interferences without eluting the 12-HETE.[9]

  • Drying: Dry the cartridge bed completely by applying a strong vacuum for 5-10 minutes. This removes residual water which can interfere with the elution step.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the 12-HETE from the sorbent using 1-2 column volumes of an appropriate organic solvent like acetonitrile or methanol.[9][10]

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis as described in the LLE protocol.

Quantitative Data and Method Comparison

Direct comparative studies on extraction recovery specifically for 12-HETE are not always published with consistent parameters. However, based on the principles of each technique and data for similar eicosanoids, a qualitative and quantitative comparison can be made.[12]

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases based on analyte solubility.Partitioning between a solid stationary phase and a liquid mobile phase.
Selectivity Lower. Co-extracts a broad range of lipids and other lipophilic molecules.Higher. Sorbent chemistry and wash steps can be optimized for target analytes.[10]
Typical Recovery Generally good (70-90%), but can be variable and matrix-dependent.High and reproducible (often >80-95%) with method optimization.[12]
Extract Cleanliness Less clean. May contain significant matrix components requiring further cleanup.Cleaner extracts. Effectively removes salts, phospholipids, and proteins.
Throughput Lower. Can be labor-intensive and difficult to automate.Higher. Amenable to automation using 96-well plates and vacuum manifolds.[13]
Solvent Consumption High. Requires significant volumes of organic solvents like chloroform.[14]Lower. Uses smaller volumes of solvent for conditioning, washing, and elution.
Cost Lower initial cost (glassware and solvents).Higher initial cost (cartridges, manifold), but can be cost-effective at high throughput.
Best Suited For Broad lipid profiling, initial discovery work, samples with high lipid content.Targeted quantitative analysis, high-throughput screening, complex or "dirty" matrices.[7]

Complete Experimental and Analytical Workflow

The extraction process is a critical part of a larger workflow that begins with sample collection and ends with data analysis. Proper handling at each stage is essential for accurate results.

Complete_Workflow cluster_pre Sample Preparation cluster_extract Lipid Extraction cluster_post Sample Processing & Analysis Sample 1. Biological Sample Collection (e.g., Plasma, Tissue) Homogenize 2. Homogenization (for tissue samples) Sample->Homogenize Spike 3. Internal Standard Spiking (e.g., 12-HETE-d8) Homogenize->Spike Extract 4. Extraction (LLE or SPE Protocol) Spike->Extract Dry 5. Evaporation to Dryness (under Nitrogen) Extract->Dry Recon 6. Reconstitution in Mobile Phase Dry->Recon LCMS 7. LC-MS/MS Analysis Recon->LCMS Data 8. Data Processing & Quantification LCMS->Data

Diagram 3: Overall workflow for 12-HETE analysis. (Max Width: 760px)

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable and effective methods for isolating 12-HETE from biological samples for quantitative analysis.

  • LLE , particularly the Bligh & Dyer method, is a classic and robust technique suitable for a wide range of samples, though it may result in less pure extracts and is more labor-intensive.[5]

  • SPE offers superior selectivity and cleanliness, leading to more reproducible results and reduced matrix effects in LC-MS/MS analysis.[10] Its amenability to automation makes it the preferred choice for studies involving a large number of samples.

The optimal method selection requires careful consideration of the specific research question, sample type, and available resources. For targeted, high-sensitivity quantification of 12-HETE, a well-optimized SPE protocol is generally recommended. Regardless of the method chosen, the inclusion of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantification.

References

Application Note: Absolute Quantification of Eicosanoids using 12-HETE-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eicosanoids are a family of bioactive lipid signaling molecules derived from the oxygenation of 20-carbon fatty acids, primarily arachidonic acid (AA).[1] They are critical mediators in a wide range of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1] Given their potent biological activity and typically low endogenous concentrations, accurate and sensitive quantification is essential for research and drug development.[1][2][3]

This application note details a robust method for the absolute quantification of eicosanoids, specifically 12-hydroxyeicosatetraenoic acid (12-HETE), in biological matrices using a stable isotope-labeled internal standard, 12-HETE-d8, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of stable isotope dilution involves adding a known quantity of the deuterated internal standard to a sample.[4] Because the internal standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and matrix effects during analysis, allowing for highly accurate and precise quantification.[4]

12-HETE Signaling Pathway

12-HETE is a major metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX).[5][6] It exerts its biological effects by binding to the G protein-coupled receptor GPR31.[5][7][8] This interaction triggers a cascade of downstream signaling pathways, including Protein Kinase C (PKC), Phosphatidylinositol 3-kinase (PI3K), Mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB), which are involved in processes like cell migration, proliferation, and inflammation.[5][7][9]

12_HETE_Signaling_Pathway cluster_downstream Downstream Signaling Cascades AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX Metabolism HETE 12(S)-HETE LOX->HETE GPR31 GPR31 Receptor HETE->GPR31 Binding & Activation PKC PKC GPR31->PKC PI3K PI3K / Akt GPR31->PI3K MAPK MAPK / ERK GPR31->MAPK NFkB NF-κB GPR31->NFkB Cellular_Response Cellular Responses (Migration, Proliferation, Inflammation) PKC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response

Figure 1: Simplified 12-HETE signaling pathway.

Experimental Protocols

1. Overall Experimental Workflow

The procedure involves sample collection and preparation, spiking with the this compound internal standard, solid-phase extraction (SPE) to isolate the eicosanoids, and subsequent analysis by LC-MS/MS for absolute quantification.

Experimental_Workflow A 1. Sample Collection (Plasma, Tissue, etc.) B 2. Add this compound (Internal Standard) A->B C 3. Sample Pre-treatment (Acidification & Protein Precipitation) B->C D 4. Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E 5. Elution & Evaporation D->E F 6. Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Absolute Quantification) G->H

Figure 2: Workflow for eicosanoid quantification.

2. Materials and Reagents

  • This compound Internal Standard (e.g., Cayman Chemical, Item No. 31745)[10]

  • Eicosanoid standards for calibration curve

  • Biological samples (e.g., plasma, serum, tissue homogenate)

  • HPLC-grade solvents: Methanol, Acetonitrile, Water, Hexane, Ethyl Acetate[11]

  • Formic Acid or Acetic Acid

  • Solid-Phase Extraction (SPE) C18 cartridges[11][12]

  • Inhibitors (optional, to prevent ex-vivo formation): Indomethacin, BHT[11][13][14]

  • Standard lab equipment: centrifuge, evaporator (nitrogen stream or SpeedVac), vortex mixer

3. Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is a generalized procedure adapted from established methods for eicosanoid extraction.[11][12][15]

  • Sample Collection : Collect biological samples and immediately add an antioxidant like BHT and/or a cyclooxygenase inhibitor like indomethacin to prevent artificial eicosanoid formation.[11][13] Samples should be kept on ice and processed quickly or snap-frozen and stored at -80°C.[12][13]

  • Internal Standard Spiking : To 1 mL of plasma or tissue homogenate, add a known amount of this compound internal standard (e.g., 1 ng).[14][16] Also, add a mixture of deuterated internal standards for other eicosanoids being quantified.[17]

  • Protein Precipitation & Acidification : Add 2 volumes of ice-cold methanol to the sample, vortex, and incubate at -20°C for 45 minutes to precipitate proteins.[12] Centrifuge at 1,000 x g for 10 minutes at 4°C.[12] Collect the supernatant and acidify to a pH of ~3.5 with 2M hydrochloric acid or formic acid.[11]

  • SPE Column Conditioning : Prepare a C18 SPE column by washing with 5-10 mL of methanol, followed by 5-10 mL of deionized water.[11][12]

  • Sample Loading : Apply the acidified supernatant to the conditioned C18 column.[11]

  • Washing : Wash the column sequentially to remove impurities:

    • 10 mL of water[11]

    • 10 mL of 15% ethanol in water[11]

    • 10 mL of hexane[11][12]

  • Elution : Elute the eicosanoids from the column with 10 mL of ethyl acetate or methyl formate.[11][12]

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[12] Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 50:50 methanol/water).[12]

4. LC-MS/MS Analysis

The following are typical starting parameters. Optimization for specific instruments is recommended.

Parameter Condition
LC System UPLC/HPLC System (e.g., Agilent, Waters)
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[15]
Mobile Phase A Water with 0.1% Formic Acid or 0.02% Acetic Acid[15][16]
Mobile Phase B Acetonitrile/Methanol (90:10) with 0.1% Acetic Acid[2]
Flow Rate 0.3 mL/min[2]
Gradient A linear gradient appropriate for separating eicosanoids (e.g., 20% B to 95% B over 20 min)[2]
Injection Volume 10 µL[16]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[14][18]
Detection Mode Multiple Reaction Monitoring (MRM)[18]
Table 1: Suggested LC-MS/MS Parameters.

5. MRM Transitions and Data Acquisition

Monitor the specific precursor-to-product ion transitions for the analyte (12-HETE) and the internal standard (this compound).

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
12-HETE319.2179.1[16]
This compound327.2184.0[16]
Table 2: Example MRM Transitions for 12-HETE and its Deuterated Standard.

6. Quantification Logic and Data Analysis

Absolute quantification is achieved by creating a calibration curve with known concentrations of the 12-HETE standard, each containing a fixed amount of the this compound internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Quantification_Logic MS LC-MS/MS Analysis Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Determine Unknown Concentration Ratio->Quant Interpolate CalCurve Calibration Curve (Known Concentrations) CalCurve->Quant

Figure 3: Logic for absolute quantification.

Data Presentation

Example Calibration Curve

A calibration curve is constructed by analyzing a series of standards with known concentrations of 12-HETE and a constant concentration of this compound.

12-HETE Conc. (ng/mL) This compound Conc. (ng/mL) 12-HETE Peak Area This compound Peak Area Peak Area Ratio (Analyte/IS)
0.5510,500108,0000.097
1.0521,200109,5000.194
5.05108,000110,0000.982
10.05215,000107,5002.000
50.051,090,000109,00010.000
100.052,200,000110,00020.000
Table 3: Representative data for generating a calibration curve (R² > 0.99).

Example Quantification in Biological Samples

The validated method can be used to compare eicosanoid levels in different sample groups. Studies have found 12-HETE concentrations in human serum and cerebrospinal fluid to be in the ng/mL range.[2][19]

Sample ID Group Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL)
Control 1Control0.4852.4
Control 2Control0.5212.6
Control 3Control0.4502.2
Treated 1Treated2.54012.7
Treated 2Treated2.38011.9
Treated 3Treated2.61013.1
Table 4: Example quantification of 12-HETE in control vs. treated human plasma samples.

The use of this compound as an internal standard provides a highly accurate, precise, and reliable method for the absolute quantification of 12-HETE in complex biological matrices. The described solid-phase extraction and LC-MS/MS protocol offers the sensitivity and specificity required to measure low-level endogenous eicosanoids, making it an invaluable tool for researchers in inflammation, pharmacology, and clinical biomarker discovery.

References

Application of 12-HETE-d8 in Lipidomics Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the use of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) in lipidomics research. It details its critical role as an internal standard for the accurate quantification of its endogenous analogue, 12-HETE, a significant signaling molecule in various physiological and pathological processes. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate its application in your research.

Introduction to 12-HETE and the Role of this compound

12-hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme. It is implicated in a multitude of cellular processes, including inflammation, cell migration, proliferation, and angiogenesis. Dysregulation of 12-HETE signaling has been linked to various diseases such as cancer, diabetes, and cardiovascular diseases.

Given its low endogenous concentrations and its involvement in critical signaling pathways, the accurate and precise quantification of 12-HETE in biological matrices is paramount for understanding its role in health and disease. This compound, a deuterated analog of 12-HETE, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to 12-HETE, ensuring similar extraction efficiency and ionization response, while its mass difference allows for its distinct detection. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for sample loss during preparation and for variations in instrument response, thereby enabling reliable and reproducible quantification.[1][2][3]

12-HETE Signaling Pathway

12-HETE exerts its biological effects by activating various downstream signaling cascades. A key receptor for 12-HETE is the G-protein coupled receptor GPR31. Upon binding, it can trigger multiple pathways, including the MAPK/ERK, PI3K/Akt, and PKC pathways, influencing cell migration, proliferation, and survival.[4][][6][7]

12-HETE_Signaling_Pathway Arachidonic Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE GPR31 GPR31 12-HETE->GPR31 PLC PLC GPR31->PLC PI3K PI3K GPR31->PI3K MAPK_ERK MAPK_ERK GPR31->MAPK_ERK PKC PKC PLC->PKC Cellular_Responses Cellular_Responses PKC->Cellular_Responses Cell Migration Akt Akt PI3K->Akt Akt->Cellular_Responses Cell Survival MAPK_ERK->Cellular_Responses Cell Proliferation

Figure 1: Simplified 12-HETE signaling pathway.

Quantitative Data for 12-HETE Analysis using this compound

The following tables summarize typical concentrations of this compound used as an internal standard and the corresponding calibration curve ranges for the quantification of 12-HETE in various biological matrices.

Table 1: this compound Internal Standard Concentrations for Various Sample Types
Biological Matrix This compound Concentration
Plasma/Serum100 ng/mL[4]
Tissue Homogenate (e.g., skin, spleen, lymph nodes)100 ng/mL[4]
Brain Tissue1 ng[8]
Cell Culture Media10 ng[9]
Table 2: Calibration Curve Ranges for 12-HETE Quantification
Biological Matrix Calibration Curve Range Reference
Plasma, Skin, Spleen, Lymph Nodes1 - 5,000 ng/mL[4]
PlasmaLLOQ: 100 pg/mL[10]
Cell Culture Media0.3 - 100 ng[9]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate lipid analysis and depends on the biological matrix.[11][12][13] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[12][14]

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

  • To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of a cold solvent mixture, such as methanol or acetonitrile, to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 500 µL of a non-polar solvent like hexane or ethyl acetate.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic (upper) layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v).

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates

  • Homogenize the tissue sample (e.g., 50 mg) in a suitable buffer.

  • Add 10 µL of this compound internal standard solution.

  • Perform protein precipitation as described in the LLE protocol.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute the lipids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 12-HETE.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed for HETEs.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Table 3: MRM Transitions for 12-HETE and this compound
Analyte Precursor Ion (m/z) Product Ion (m/z)
12-HETE319.2179.1
This compound327.2184.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Experimental Workflow and Data Analysis

The overall workflow for the quantitative analysis of 12-HETE using this compound as an internal standard is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (Plasma, Tissue, etc.) Add_IS Spike with this compound (Internal Standard) Sample_Collection->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (12-HETE / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify 12-HETE Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Figure 2: General workflow for 12-HETE quantification.

The use of a deuterated internal standard is a cornerstone of robust quantitative mass spectrometry. The following diagram illustrates the logical relationship and the principle behind this approach.

Internal_Standard_Logic Analyte 12-HETE (Endogenous) Extraction_Process Extraction & Sample Prep Analyte->Extraction_Process IS This compound (Internal Standard) IS->Extraction_Process Sample_Matrix Biological Matrix (Plasma, Tissue, etc.) Sample_Matrix->Extraction_Process LC_MS_Analysis LC-MS/MS Analysis Extraction_Process->LC_MS_Analysis Analyte_Signal Peak Area of 12-HETE LC_MS_Analysis->Analyte_Signal IS_Signal Peak Area of this compound LC_MS_Analysis->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 3: Logic of using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard in LC-MS/MS-based methods allows for the accurate and reliable quantification of 12-HETE in a variety of biological samples. The protocols and data presented in this application note provide a solid foundation for the successful implementation of 12-HETE analysis in studies investigating its role in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for the Detection of 12-HETE-d8 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the robust detection and quantification of the deuterated internal standard, 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the analysis of its non-deuterated counterpart, 12-HETE, a critical lipid mediator in various physiological and pathological processes.

Introduction to 12-HETE Signaling

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive eicosanoid synthesized from arachidonic acid primarily by the enzyme 12-lipoxygenase (12-LOX). It plays a significant role in a multitude of cellular processes, including inflammation, cell migration, and angiogenesis.[1][2] 12-HETE exerts its effects through various signaling pathways, often initiated by binding to its receptor, GPR31.[3][4][5] Understanding the signaling cascade of 12-HETE is crucial for elucidating its role in diseases such as cancer and cardiovascular conditions.[3][4]

The signaling pathway of 12(S)-HETE involves the activation of several downstream effectors. Upon binding to GPR31, a Gα(i/o) coupled receptor, it inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent inhibition of Protein Kinase A (PKA).[5] This can lead to the activation of the MAPK/ERK pathway.[1][3] Additionally, 12(S)-HETE signaling can involve Protein Kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase.[1] These pathways collectively contribute to cellular responses like migration, proliferation, and survival.[1][3]

GPR31_Signaling_Pathway cluster_membrane Cell Membrane GPR31 GPR31 Gai Gαi GPR31->Gai activates PI3K PI3K GPR31->PI3K PKC PKC GPR31->PKC Src Src GPR31->Src HETE 12(S)-HETE HETE->GPR31 binds AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates RAF RAF PKA->RAF inhibits MEK MEK RAF->MEK activates ERK ERK1/2 MEK->ERK activates NFkB NF-κB ERK->NFkB activates CellResponse Cellular Responses (Migration, Proliferation, Survival) ERK->CellResponse Akt Akt PI3K->Akt activates Akt->CellResponse PKC->CellResponse FAK FAK Src->FAK phosphorylates FAK->CellResponse NFkB->CellResponse

Figure 1: 12(S)-HETE Signaling Pathway.

Mass Spectrometry Settings for this compound Detection

The accurate quantification of 12-HETE in biological samples necessitates the use of a stable isotope-labeled internal standard, such as this compound. The following table summarizes the typical mass spectrometry parameters for the detection of this compound using Multiple Reaction Monitoring (MRM) in negative ion mode.

ParameterValueReference
Precursor Ion (m/z) 327.12 - 327.3[6][7]
Product Ion 1 (m/z) 184.04 - 184.2[7]
Product Ion 2 (m/z) 264.0[6]
Ionization Mode Negative Electrospray (ESI-)
Collision Energy (eV) 20 - 35[7]
Declustering Potential (V) Varies by instrument
Collision Cell Exit Potential (V) Varies by instrument

Note: Optimal collision energies and other voltage parameters are instrument-dependent and should be optimized accordingly.

Experimental Protocols

A generalized workflow for the analysis of this compound and endogenous 12-HETE from biological matrices is depicted below.

Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) + Antioxidant Spiking 2. Spiking with This compound Internal Standard SampleCollection->Spiking Extraction 3. Extraction (Protein Precipitation or LLE) Spiking->Extraction SPE 4. Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Evaporation 5. Evaporation and Reconstitution SPE->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS DataAnalysis 7. Data Analysis and Quantification LCMS->DataAnalysis

References

Application Note: Quantification of Eicosanoids Using a 12-HETE-d8 Standard Curve

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the 12-lipoxygenase (12-LOX) pathway. It plays a significant role in various physiological and pathological processes, including inflammation, platelet aggregation, cell migration, and cancer metastasis.[1][2][3] Accurate quantification of 12-HETE in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. Stable isotope-labeled internal standards, such as 12-HETE-d8, are essential for reliable quantification using mass spectrometry-based methods, as they correct for sample loss during extraction and variations in instrument response. This application note provides detailed protocols for creating a standard curve using this compound for the quantification of eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides an overview of standard curve principles for Enzyme-Linked Immunosorbent Assays (ELISA).

12-HETE Signaling Pathway

12-HETE exerts its biological effects by interacting with specific cell surface receptors, such as the G protein-coupled receptor 31 (GPR31), and modulating various downstream signaling cascades.[2][4] Key pathways activated by 12-HETE include the Protein Kinase C (PKC), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Extracellular signal-regulated kinase (ERK1/2) pathways, which are involved in cell survival, proliferation, and migration.[1][5]

12-HETE_Signaling_Pathway node_12HETE 12-HETE node_GPR31 GPR31 Receptor node_12HETE->node_GPR31 node_PLC PLC node_GPR31->node_PLC node_PI3K PI3K node_GPR31->node_PI3K node_Src Src Kinase node_GPR31->node_Src node_PKC PKC node_PLC->node_PKC node_NFkB NF-κB node_PKC->node_NFkB node_Akt Akt node_PI3K->node_Akt node_Akt->node_NFkB node_ERK ERK1/2 node_Src->node_ERK node_ERK->node_NFkB node_CellularResponse Cellular Responses (Migration, Proliferation, Survival) node_NFkB->node_CellularResponse

Caption: The 12-HETE signaling cascade.

Experimental Protocols

Method 1: Standard Curve Generation for LC-MS/MS

This protocol describes the creation of a standard curve for the quantification of an analyte (e.g., 12-HETE) using its deuterated analog (this compound) as an internal standard (I.S.). The principle relies on adding a fixed amount of the I.S. to each calibration standard and sample, then plotting the ratio of the analyte peak area to the I.S. peak area against the analyte concentration.

Materials and Reagents:

  • 12-HETE analytical standard

  • 12(S)-HETE-d8 (or racemic this compound)[6][7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Ultrapure water

  • Microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS/MS system (e.g., coupled to a triple quadrupole mass spectrometer)[8]

  • C18 or equivalent HPLC column[9][10]

Protocol:

  • Preparation of Stock Solutions:

    • Analyte Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of 12-HETE in methanol.

    • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Internal Standard (400 ng/mL): Dilute the I.S. stock solution with methanol to create a working solution of 400 ng/mL.[6]

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 12-HETE analyte stock solution with methanol to prepare a series of standard solutions. A typical concentration range is 1-5,000 ng/mL.[6]

    • For each calibration point, transfer a known volume (e.g., 50 µL) of each 12-HETE standard into a new tube.

    • Spike each calibration standard with a fixed amount of the Working Internal Standard solution to achieve a final I.S. concentration of 100 ng/mL in each tube.[6] For example, add 25 µL of the 400 ng/mL I.S. working solution to each standard.

    • Adjust the final volume with mobile phase or reconstitution solvent.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • Aliquot a specific volume of the sample into a microcentrifuge tube.

    • Spike the sample with the same fixed amount of Working Internal Standard (e.g., to a final concentration of 100 ng/mL) as used for the calibration standards.[6]

    • Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove proteins and other interfering substances.[8][9]

    • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.[6][8]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution.[9][10]

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor the specific Multiple Reaction Monitoring (MRM) transitions.[11]

      • 12-HETE: m/z 319 -> 179[6]

      • This compound: m/z 327 -> 184[6]

    • Inject the prepared calibration standards and samples into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (12-HETE) and the internal standard (this compound).

    • Calculate the peak area ratio (Analyte Area / I.S. Area) for each calibration standard.

    • Plot the peak area ratio against the corresponding concentration of the analyte standards.

    • Perform a linear regression analysis to generate a standard curve. The R² value should be >0.99 for a valid curve.[6]

    • Use the equation from the linear regression to calculate the concentration of 12-HETE in the unknown samples based on their measured peak area ratios.

LCMS_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing node_stock Prepare Analyte & I.S. Stock Solutions node_serial Create Analyte Serial Dilutions node_stock->node_serial node_spike_std Spike Standards with Fixed I.S. Amount node_serial->node_spike_std node_inject Inject into LC-MS/MS node_spike_std->node_inject node_spike_sample Spike Samples with Fixed I.S. Amount node_extract Sample Extraction (SPE or LLE) node_spike_sample->node_extract node_reconstitute Dry & Reconstitute node_extract->node_reconstitute node_reconstitute->node_inject node_acquire Acquire Data (MRM Mode) node_inject->node_acquire node_integrate Integrate Peak Areas (Analyte & I.S.) node_acquire->node_integrate node_ratio Calculate Peak Area Ratio (Analyte / I.S.) node_integrate->node_ratio node_plot Plot Ratio vs. Concentration node_ratio->node_plot node_regress Generate Standard Curve (Linear Regression) node_plot->node_regress node_quantify Quantify Unknown Samples node_regress->node_quantify

Caption: Workflow for LC-MS/MS quantification.

Method 2: Standard Curve Generation for Competitive ELISA

While this compound is primarily used for MS-based methods, this section outlines the general protocol for generating a standard curve in a competitive ELISA for 12-HETE. In this format, the concentration of the analyte is inversely proportional to the signal.

Protocol Overview:

  • Reagent Preparation: Prepare wash buffers, standards, and other reagents as specified by the ELISA kit manufacturer.[12] The standards will be unlabeled 12-HETE provided in the kit.

  • Standard Dilution: Prepare a serial dilution of the 12-HETE standard, creating a range of known concentrations (e.g., 0.091-200 ng/mL).[13] A blank or zero standard (containing no analyte) is also required.

  • Assay Procedure:

    • Add standards and samples to the wells of the microplate, which is pre-coated with an antibody.

    • Add a fixed amount of enzyme-conjugated 12-HETE (the "tracer") to each well. This tracer competes with the 12-HETE in the sample/standard for binding to the antibody on the plate.

    • Incubate the plate to allow binding to occur.[14]

    • Wash the plate to remove any unbound reagents.[14]

    • Add a substrate (e.g., TMB) that reacts with the enzyme on the tracer to produce a colorimetric signal.[14]

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[14]

  • Data Analysis:

    • Plot the absorbance (or %B/B0) for each standard against its known concentration.

    • The resulting curve will be sigmoidal, with the signal decreasing as the concentration of 12-HETE increases.

    • Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of 12-HETE in the unknown samples.

Data Presentation

Quantitative data from the standard curve analysis should be summarized for clarity and easy interpretation.

Table 1: Representative Standard Curve Data for 12-HETE by LC-MS/MS This table presents example data. Actual results will vary based on instrumentation and experimental conditions.

Standard Concentration (ng/mL)Analyte Peak AreaI.S. (this compound) Peak AreaPeak Area Ratio (Analyte/I.S.)
1.05,250510,0000.010
5.026,100505,0000.052
25.0135,500515,0000.263
100.0540,000508,0001.063
500.02,750,000512,0005.371
1000.05,480,000509,00010.766
Linearity (R²) > 0.999 [6]

Table 2: Typical Performance of a 12-HETE Competitive ELISA Kit

ParameterTypical ValueReference
Assay Range0.091 - 200 ng/mL[13]
Sensitivity (80% B/B0)~0.5 ng/mL[12][13]
Midpoint (50% B/B0)3.0 - 6.5 ng/mL[13]
Detection Wavelength405 - 450 nm[12][14]

References

Application Notes and Protocols: The Role of 12-HETE-d8 in Elucidating Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) in the investigation of arachidonic acid (AA) metabolism. The deuterated analog, this compound, serves as an indispensable tool, primarily as an internal standard, for the accurate quantification of its endogenous, non-deuterated counterpart, 12-HETE, and other related eicosanoids. This document outlines the metabolic pathways of arachidonic acid, the signaling functions of 12-HETE, and detailed protocols for its analysis.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes.[1] Upon cellular stimulation by mechanical, chemical, or physical stimuli, or by inflammatory mediators, AA is liberated from membrane phospholipids by the action of phospholipase A2 (PLA2).[1][2] The free AA is then rapidly metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to the formation of a diverse group of bioactive lipid mediators known as eicosanoids.[2][3][4] These molecules are critical regulators of a wide array of physiological and pathological processes, including inflammation, hemostasis, and cell proliferation.[1][2][3]

The 12-Lipoxygenase Pathway and 12-HETE

The 12-lipoxygenase (12-LOX) pathway is a crucial branch of arachidonic acid metabolism. The 12-LOX enzyme catalyzes the insertion of molecular oxygen into arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[5] This intermediate is then rapidly reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[5][6] 12-HETE exists as two main stereoisomers, 12(S)-HETE and 12(R)-HETE, which are produced by different 12-LOX enzymes and can have distinct biological activities.[7]

Data Presentation

The accurate quantification of 12-HETE in biological matrices is critical for understanding its role in various physiological and pathological states. Below are examples of reported concentrations of 12-HETE in human cerebrospinal fluid (CSF) after subarachnoid hemorrhage (SAH).

Patient ConditionPeak 12-HETE Concentration (ng/mL)Peak 20-HETE Concentration (ng/mL)Reference
SAH with symptomatic cerebral vasospasm (Patient 1)21.92.9[8]
SAH with symptomatic cerebral vasospasm (Patient 2)2.80.7[8]
SAH without symptomatic cerebral vasospasmNot detectable in most samplesNot detectable in most samples[8]

Signaling Pathways

Arachidonic Acid Metabolism Pathways

Arachidonic acid released from the cell membrane is metabolized by three main pathways to produce a variety of bioactive eicosanoids.

Arachidonic Acid Metabolism Pathways cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX5 5-LOX AA->LOX5 LOX12 12-LOX AA->LOX12 LOX15 15-LOX AA->LOX15 CYP450 CYP450 Epoxygenases & Hydroxylases AA->CYP450 PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimuli PGs Prostaglandins (PGE2, PGD2, etc.) COX->PGs TXs Thromboxanes (TXA2, TXB2) COX->TXs LTs Leukotrienes (LTB4, LTC4, etc.) LOX5->LTs HETEs12 12-HETE LOX12->HETEs12 Lipoxins Lipoxins LOX15->Lipoxins EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs HETEs20 20-HETE CYP450->HETEs20

Caption: Major enzymatic pathways of arachidonic acid metabolism.

12(S)-HETE Signaling Pathway

12(S)-HETE exerts its biological effects by activating specific cell surface receptors and downstream signaling cascades, leading to various cellular responses.[9]

12(S)-HETE Signaling Cascade HETE12 12(S)-HETE GPR31 GPR31 HETE12->GPR31 PLC PKC GPR31->PLC PI3K PI3K GPR31->PI3K Src Src Kinase GPR31->Src MEK MEK GPR31->MEK Migration Cell Migration PLC->Migration PI3K->Migration Src->Migration ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Proliferation Cell Proliferation ERK->Proliferation GeneExpression Gene Expression NFkB->GeneExpression

Caption: Simplified 12(S)-HETE signaling pathway.

Experimental Protocols

The use of a deuterated internal standard like this compound is crucial for correcting for sample loss during extraction and for variations in instrument response, thereby ensuring accurate and precise quantification of endogenous 12-HETE.

General Experimental Workflow for 12-HETE Analysis

The following diagram illustrates a typical workflow for the analysis of 12-HETE from biological samples using LC-MS/MS.

General Workflow for 12-HETE Quantification Sample Biological Sample (e.g., Plasma, CSF, Tissue Homogenate) Spike Spike with this compound Internal Standard Sample->Spike Extraction Eicosanoid Extraction (e.g., Solid-Phase Extraction) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Quantification against internal standard) LCMS->Data

Caption: Workflow for 12-HETE analysis using an internal standard.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of eicosanoids from cell culture media or plasma.[10][11][12][13]

Materials:

  • Biological sample (e.g., 1 mL plasma)

  • This compound internal standard solution (concentration determined by experimental needs)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Acetic Acid

  • Solid-Phase Extraction (SPE) columns (e.g., Strata-X)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Thaw the biological sample on ice.

  • Add a known amount of this compound internal standard to the sample. For instance, add 10 ng of the deuterated standard.[10]

  • Acidify the sample to pH ~4 with acetic acid.

  • Condition the SPE column by washing with 3 mL of methanol followed by 3 mL of water.[12]

  • Load the sample onto the conditioned SPE column.

  • Wash the column with 3.5 mL of 10% methanol in water to remove interfering substances.[10]

  • Elute the eicosanoids with 1 mL of methanol.[11]

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[11][12]

Protocol 2: LC-MS/MS Analysis

This is a general protocol for the chromatographic separation and mass spectrometric detection of 12-HETE and this compound. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [14][15]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[14]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.6 mL/min[14]

  • Column Temperature: 30-40 °C[10][14]

  • Injection Volume: 5-10 µL[14][15]

Mass Spectrometry Conditions (Example): [15][16]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 12-HETE: m/z 319.2 -> 179.1[15]

    • This compound: m/z 327.2 -> 184.0[15]

  • Collision Energy and other source parameters: Optimize for maximum signal intensity for each transition.

Quantification: The concentration of endogenous 12-HETE is determined by calculating the peak area ratio of the analyte to the internal standard (12-HETE/12-HETE-d8) and comparing this ratio to a standard curve prepared with known amounts of non-deuterated 12-HETE and a fixed amount of this compound.[16]

Conclusion

This compound is a critical tool for researchers studying the role of the 12-lipoxygenase pathway in health and disease. Its use as an internal standard in mass spectrometry-based analytical methods allows for the reliable quantification of endogenous 12-HETE, providing valuable insights into the complex network of arachidonic acid metabolism and its downstream signaling effects. The protocols and information provided herein serve as a guide for the application of this compound in this exciting field of research.

References

Troubleshooting & Optimization

poor recovery of 12-HETE-d8 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of 12-HETE-d8 during sample extraction and analysis.

Troubleshooting Guide: Poor Recovery of this compound

Low recovery of the internal standard, this compound, can compromise the accuracy of your quantitative analysis. This guide provides a systematic approach to identifying and resolving common issues during sample extraction.

Question: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound is a common issue that can arise from several factors throughout the sample preparation and analysis workflow. To pinpoint the problem, it's essential to evaluate each step of your process, from sample handling to the final analytical measurement. Below is a step-by-step troubleshooting guide.

Step 1: Evaluate Sample Handling and Storage

Eicosanoids like 12-HETE are susceptible to degradation.[1] Improper handling and storage can lead to significant loss before extraction even begins.

  • Issue: Degradation due to improper temperature or exposure to oxygen.

  • Troubleshooting:

    • Process samples on ice or at 4°C to minimize enzymatic activity.[1]

    • Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.

    • Avoid repeated freeze-thaw cycles.

    • Consider the use of antioxidants, such as butylated hydroxytoluene (BHT), during sample homogenization to prevent auto-oxidation.

Step 2: Optimize Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a critical step where significant analyte loss can occur. The following table outlines common SPE problems and their solutions.

Table 1: Troubleshooting Solid-Phase Extraction (SPE) for this compound

Problem Potential Cause Recommended Solution
Low Analyte Retention (this compound found in flow-through) Incorrect Sorbent Choice: The sorbent is not appropriate for retaining 12-HETE.For reversed-phase SPE (e.g., C18), ensure the sorbent is suitable for retaining hydrophobic molecules like 12-HETE.[2][3][4]
Improper Sample pH: The pH of the sample is not optimal for retention. 12-HETE is a carboxylic acid with a pKa around 4.9.[5]Acidify the sample to a pH at least 2 units below the pKa (e.g., pH 3-4) to ensure it is in its neutral, less polar form, which enhances retention on a reversed-phase sorbent.[5][6]
Sample Solvent Too Strong: The organic solvent content in the sample is too high, preventing the analyte from binding to the sorbent.Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[3]
High Flow Rate: The sample is loaded too quickly, not allowing for sufficient interaction between this compound and the sorbent.Decrease the sample loading flow rate to approximately 1 mL/min.[5]
Analyte Loss During Washing (this compound found in wash eluate) Wash Solvent is Too Strong: The organic content of the wash solvent is too high, prematurely eluting the analyte.Use a weaker wash solvent. For reversed-phase SPE, this means a lower percentage of organic solvent (e.g., 10-20% methanol in water).[7]
Poor Elution (this compound remains on the column) Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.Increase the strength of the elution solvent. For reversed-phase SPE, use a higher percentage of a non-polar organic solvent like methanol, acetonitrile, or ethyl acetate.[2][7]
Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the bound analyte.Increase the elution volume in small increments and test for recovery.[2]
Secondary Interactions: The analyte is interacting with the sorbent through mechanisms other than the primary one (e.g., ion exchange with silica).Add a modifier to the elution solvent, such as a small amount of acid (e.g., 0.1% formic acid) or base, to disrupt secondary interactions.[2]
Poor Reproducibility Inconsistent SPE Column Packing: Variations in the packing material can lead to channeling and inconsistent results.Use high-quality, pre-packed SPE cartridges from a reputable supplier.
Drying of the Sorbent Bed: If the sorbent bed dries out between conditioning and sample loading, retention can be compromised.Ensure the sorbent bed remains wetted throughout the conditioning and loading steps.[2]
Step 3: Address Non-Specific Binding

12-HETE is a lipophilic molecule and can adhere to plasticware, leading to significant losses.

  • Issue: Adsorption of this compound to pipette tips, collection tubes, and other labware.

  • Troubleshooting:

    • Use polypropylene or silanized glass tubes and pipette tips.

    • Rinse pipette tips with the sample or solvent multiple times.

    • Consider adding a small amount of a non-ionic surfactant, such as Tween 20, to your buffers to reduce non-specific binding.

Step 4: Evaluate LC-MS/MS Analysis

Issues with the analytical instrumentation can also manifest as poor recovery.

  • Issue: Poor ionization efficiency, ion suppression, or incorrect MS/MS transition monitoring.

  • Troubleshooting:

    • Ensure the mass spectrometer is properly calibrated and tuned.

    • Optimize the electrospray ionization (ESI) source parameters for 12-HETE. It is typically analyzed in negative ion mode.

    • Check for and mitigate matrix effects by optimizing the sample cleanup or using a different ionization source if available.

    • Verify that the correct precursor and product ion masses are being monitored for this compound.

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a general guideline and may require optimization for your specific sample matrix and analytical system.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add the internal standard, this compound.

    • Acidify the sample to pH 3-4 by adding 10 µL of 1 M formic acid.

    • Vortex briefly and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and endogenous 12-HETE with 1 mL of methanol or ethyl acetate into a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound using reversed-phase SPE?

A1: Since 12-HETE is a carboxylic acid, acidifying the sample to a pH of 3-4 will protonate the carboxyl group, making the molecule more non-polar and enhancing its retention on a reversed-phase (e.g., C18) sorbent.[5][6]

Q2: What are the best solvents for eluting this compound from a C18 SPE cartridge?

A2: Solvents with higher eluotropic strength for reversed-phase chromatography are effective. These include methanol, acetonitrile, and ethyl acetate. The choice of solvent may depend on the subsequent analytical method and the desire to minimize interferences.

Q3: Can I use liquid-liquid extraction (LLE) instead of SPE?

A3: Yes, LLE is another common technique for extracting eicosanoids. A typical LLE protocol would involve acidifying the aqueous sample and then extracting with a water-immiscible organic solvent like ethyl acetate or hexane. However, SPE often provides a cleaner extract by more effectively removing interfering substances.[8]

Q4: How stable is this compound in solution?

A4: this compound, like its non-deuterated counterpart, is susceptible to oxidation and degradation.[1] It is recommended to store stock solutions in an organic solvent such as ethanol or acetonitrile at -20°C or -80°C and to minimize exposure to light and air. For working solutions, it is best to prepare them fresh.

Q5: My recovery is still low after optimizing the SPE protocol. What else could be the problem?

A5: If you have optimized your SPE protocol and are still experiencing low recovery, consider the following:

  • Non-specific binding: As mentioned in the troubleshooting guide, 12-HETE can bind to plasticware. Ensure you are using appropriate labware.

  • Analyte Degradation: Ensure your samples are handled and stored correctly to prevent degradation before extraction.

  • LC-MS/MS Issues: Investigate potential problems with your analytical instrument as outlined in the troubleshooting guide.

  • Internal Standard Quality: Verify the concentration and purity of your this compound standard.

Quantitative Data Summary

The recovery of eicosanoids can vary depending on the specific compound and the extraction method used. The following table provides representative recovery data for mono-hydroxy eicosanoids, including 12-HETE, from a biological matrix using SPE.

Table 2: Representative Recovery of Mono-hydroxy Eicosanoids using SPE

EicosanoidAverage Recovery (%)
5-HETE85
12-HETE90
15-HETE88
Data adapted from published literature on eicosanoid analysis.

Note: This data is for illustrative purposes. Actual recoveries should be determined experimentally in your laboratory.

Visualizations

Signaling Pathway of 12-HETE

12-HETE Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid 12-LOX 12-Lipoxygenase Arachidonic_Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE GPR31 GPR31 Receptor 12-HETE->GPR31 Binds to PLC PLC GPR31->PLC Activates PI3K PI3K GPR31->PI3K Activates MAPK MAPK Pathway (ERK1/2) GPR31->MAPK Activates PKC PKC PLC->PKC Activates Gene_Expression Gene Expression (Proliferation, Migration) PKC->Gene_Expression Akt Akt PI3K->Akt Activates Akt->Gene_Expression MAPK->Gene_Expression

Caption: 12-HETE signaling pathway.

Experimental Workflow for this compound Analysis

Experimental Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation & Acidification IS_Spiking->Protein_Precipitation SPE 4. Solid-Phase Extraction (C18) Protein_Precipitation->SPE Elution 5. Elution SPE->Elution Dry_Reconstitute 6. Dry Down & Reconstitution Elution->Dry_Reconstitute LCMS 7. LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis 8. Data Analysis & Quantification LCMS->Data_Analysis

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Low this compound Recovery

Troubleshooting Logic cluster_spe SPE Troubleshooting Start Low this compound Recovery Check_SPE Evaluate SPE Steps Start->Check_SPE Check_Handling Review Sample Handling & Storage Start->Check_Handling Check_Binding Investigate Non-Specific Binding Start->Check_Binding Check_LCMS Verify LC-MS/MS Performance Start->Check_LCMS SPE_Retention Analyte in Flow-through? Check_SPE->SPE_Retention Resolved Problem Resolved SPE_Wash Analyte in Wash? SPE_Retention->SPE_Wash No Adjust_pH_Solvent Adjust Sample pH & Loading Solvent SPE_Retention->Adjust_pH_Solvent Yes SPE_Elution Analyte Remaining on Column? SPE_Wash->SPE_Elution No Weaker_Wash Use Weaker Wash Solvent SPE_Wash->Weaker_Wash Yes SPE_Elution->Resolved No, Resolved Stronger_Elution Use Stronger/More Elution Solvent SPE_Elution->Stronger_Elution Yes Adjust_pH_Solvent->Resolved Weaker_Wash->Resolved Stronger_Elution->Resolved

References

12-HETE-d8 signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to 12-HETE-d8 signal suppression in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

12-hydroxyeicosatetraenoic acid-d8 (this compound) is a deuterated form of the biologically active lipid mediator, 12-HETE. It is commonly used as an internal standard (IS) in mass spectrometry-based quantification. Stable isotope-labeled internal standards are considered ideal because their chemical and physical properties are nearly identical to the endogenous analyte. This similarity allows the IS to co-elute with the target analyte and experience similar effects during sample extraction, derivatization, and ionization, thereby correcting for sample loss and variability in the analytical process.

Q2: What is signal suppression in the context of mass spectrometry?

Signal suppression, a form of matrix effect, is a phenomenon where the ionization efficiency of an analyte (like this compound) is reduced by the presence of co-eluting compounds from the sample matrix. This results in a decreased instrument response (lower signal intensity) for the analyte, which can significantly compromise the accuracy, precision, and sensitivity of the assay. While less common, signal enhancement can also occur.

Q3: What are the common causes of this compound signal suppression?

Signal suppression primarily occurs in the ion source of the mass spectrometer due to competition for ionization between the analyte and interfering components. Common sources of these interferences include:

  • Endogenous Matrix Components: These are substances originating from the biological sample itself, such as salts, proteins, and especially phospholipids, which are highly abundant in plasma and serum.

  • Exogenous Substances: These are contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes or solvents.

  • Mobile Phase Additives: Certain additives used to improve chromatography, like trifluoroacetic acid (TFA), can cause signal suppression in electrospray ionization (ESI).

  • Co-administered Drugs or Metabolites: In clinical studies, other drugs or their metabolites present in the sample can co-elute and interfere with ionization.

Troubleshooting Guide for Low or Inconsistent this compound Signal

A low or erratic signal for the this compound internal standard is a common problem that indicates an underlying issue with the analytical method. The following guide provides a systematic approach to identifying and resolving the root cause.

Step 1: Assess and Quantify the Matrix Effect

The first step is to determine if the signal loss is due to interferences from the sample matrix. This can be evaluated using a post-extraction spike experiment.

Experimental Protocol: Quantifying Matrix Effect

  • Prepare Analyte in Neat Solution (Sample A): Spike this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., the concentration expected in your final samples).

  • Prepare Post-Spiked Matrix Sample (Sample B): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE). After the final evaporation step, reconstitute the dried extract with the same neat solution prepared in Step 1.

  • Analysis: Inject and analyze both Sample A and Sample B using your LC-MS/MS method.

  • Calculation: Quantify the matrix effect (ME) using the peak areas from the two samples:

    • Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100

Interpreting the Results:

  • ME ≈ 100%: No significant matrix effect. The issue may lie with instrument parameters or the IS itself.

  • ME < 85%: Indicates signal suppression. The matrix is interfering with the ionization of this compound.

  • ME > 115%: Indicates signal enhancement.

Troubleshooting_Workflow start Start: Low or Inconsistent This compound Signal check_matrix Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->check_matrix is_suppression Is Signal Suppressed? (<85% Recovery) check_matrix->is_suppression optimize_prep Step 2: Optimize Sample Prep (e.g., use SPE instead of PP) is_suppression->optimize_prep Yes check_ms Step 4: Verify MS Parameters (Source conditions, voltages) is_suppression->check_ms No optimize_lc Step 3: Optimize Chromatography (Change gradient, column) optimize_prep->optimize_lc optimize_lc->check_ms end_resolved End: Signal Restored and Consistent check_ms->end_resolved

Caption: Troubleshooting workflow for this compound signal suppression.

Step 2: Mitigate Matrix Effects with Sample Preparation

If signal suppression is confirmed, the most effective mitigation strategy is to improve the sample cleanup procedure to remove the interfering compounds before they enter the mass spectrometer.

Comparison of Sample Preparation Techniques

TechniqueSelectivityProsCons
Protein Precipitation (PPT) LowFast, simple, inexpensive.Does not effectively remove phospholipids or salts, often leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) MediumCan remove highly polar (salts) and non-polar (lipids) interferences.Can be labor-intensive, requires large solvent volumes, may have lower recovery for some analytes.
Solid Phase Extraction (SPE) HighHighly effective at removing phospholipids and other interferences; provides the cleanest extracts.Requires method development, can be more time-consuming and expensive than PPT.

Recommendation: For robust quantification of eicosanoids like 12-HETE, Solid Phase Extraction (SPE) is highly recommended. Switching from a simple protein precipitation method to a well-developed SPE protocol is often the most critical step in resolving signal suppression issues.

Experimental Protocol: General SPE for Eicosanoids from Plasma

  • Internal Standard Spike: Add this compound to the plasma sample.

  • Acidification: Acidify the sample to a pH of ~3.5 with 2M HCl to protonate the carboxylic acid group of 12-HETE, which aids in its retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., Oasis HLB) by washing with methanol, followed by equilibration with acidified water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned cartridge.

  • Wash Step: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to elute polar interferences like salts while retaining the analyte.

  • Elution: Elute the 12-HETE and this compound from the cartridge using a suitable organic solvent like methanol or ethyl acetate.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Step 3: Optimize Chromatographic Separation

If improved sample preparation is not sufficient, or if you suspect co-elution with a specific interference, optimizing the LC method is the next step.

  • Adjust the Gradient: Modify the mobile phase gradient to increase the separation between the this compound peak and the region where suppression occurs. A slower, shallower gradient can improve the resolution of closely eluting compounds.

  • Change the Stationary Phase: If resolution cannot be achieved on your current column, consider a column with a different selectivity (e.g., a PFP or C30 column instead of a C18).

Matrix_Effects_Sources cluster_sources Sources of Interfering Compounds endogenous Endogenous (from sample) - Phospholipids - Salts - Metabolites ion_source Ion Source Competition endogenous->ion_source exogenous Exogenous (introduced) - Plasticizers - Mobile Phase Additives - Co-administered Drugs exogenous->ion_source suppression Signal Suppression of This compound ion_source->suppression Signaling_Pathway AA Arachidonic Acid (in cell membrane) LOX 12-Lipoxygenase (12-LOX) AA->LOX HETE 12(S)-HETE LOX->HETE Effects Downstream Biological Effects - Platelet Activation - Angiogenesis - Cell Migration HETE->Effects

Technical Support Center: Optimizing LC Gradient for 12-HETE and 12-HETE-d8 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 12-hydroxyeicosatetraenoic acid (12-HETE) and its deuterated internal standard, 12-HETE-d8.

Troubleshooting Guide: Common Issues and Solutions

Poor separation or co-elution of 12-HETE and this compound can compromise data accuracy. This guide addresses common problems and provides systematic solutions.

Problem Potential Cause Recommended Solution
Complete Co-elution of 12-HETE and this compound Inadequate mobile phase strength or selectivity.Modify the mobile phase composition. If using a gradient, try a shallower gradient. For isocratic elution, adjust the solvent ratio to decrease the overall elution strength. Consider adding a small percentage of a different organic modifier (e.g., isopropanol) to alter selectivity.
Inappropriate column chemistry.Ensure the column is suitable for lipid analysis (e.g., C18). If resolution is still an issue, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Peak Tailing for 12-HETE and/or this compound Secondary interactions with the stationary phase.Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group on the HETEs.[1][2]
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations.[3][4]
Temperature variations.Use a column oven to maintain a stable temperature.[3]
Broad Peaks High dead volume in the system.Check all fittings and tubing for proper connections and minimize tubing length.
Sample solvent incompatible with the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it important to achieve baseline separation between 12-HETE and this compound?

While the mass spectrometer can differentiate between 12-HETE and this compound based on their mass-to-charge ratio (m/z), chromatographic separation is crucial to prevent ion suppression. Co-elution can lead to competition for ionization, potentially affecting the accuracy and precision of quantification.

Q2: What are typical starting conditions for developing an LC method for 12-HETE and this compound?

A good starting point is a reversed-phase C18 column with a gradient elution.[5] A common mobile phase system consists of:

  • Mobile Phase A: Water with 0.1% acetic acid or formic acid.[1][2]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid or formic acid.[1]

A shallow gradient, for instance, starting with a lower percentage of Mobile Phase B and gradually increasing it, can be effective.[1]

Q3: Can I use an isocratic method for this separation?

Yes, an isocratic method can be used, particularly if you are only analyzing 12-HETE and its internal standard. One study successfully used an isocratic mobile phase of methanol:water:acetic acid (95:5:0.1, v/v) with a ChiralPak AD-RH column.[6] However, for complex samples containing other eicosanoids, a gradient elution is generally preferred to achieve better separation of all analytes.[7]

Q4: My this compound seems to be eluting slightly earlier/later than my 12-HETE. Is this normal?

A small shift in retention time between an analyte and its deuterated internal standard can occur due to the deuterium isotope effect. This is generally acceptable as long as the peaks are well-defined and consistently integrated.

Experimental Protocols

Example 1: Gradient LC-MS/MS Method for Eicosanoid Profiling

This protocol is adapted from a method for the simultaneous quantification of multiple eicosanoids.[1]

Parameter Condition
Column C18, e.g., ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 150 mm)[2]
Mobile Phase A 0.1% Acetic Acid in Water[1]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile:Methanol (90:10, v/v)[1]
Flow Rate 0.3 mL/min[1]
Gradient Start with 20% B for 3 min, increase to 65% B over 13 min, then to 95% B in 3 min, hold for 4 min, and re-equilibrate at 20% B for 2 min.[1]
Injection Volume 10 µL[1]
Column Temperature 40 °C
MS Detection Electrospray Ionization (ESI) in negative ion mode.[6]
Example 2: Isocratic Chiral LC-MS/MS Method for 12-HETE Enantiomers

This protocol is suitable for separating 12(R)-HETE and 12(S)-HETE, with 12(S)-HETE-d8 eluting near 12(S)-HETE.[6]

Parameter Condition
Column ChiralPak AD-RH (5 µm, 4.6 x 150 mm)[6]
Mobile Phase Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[6]
Flow Rate 300 µL/min[6]
Column Temperature 40 °C[6]
Injection Volume 30 µL[6]
MS Detection ESI in negative ion mode.[6]

Visualization

12-HETE Signaling Pathway

12-HETE_Signaling_Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 HETE12->GPR31 activates PLC PKC GPR31->PLC PI3K PI3K GPR31->PI3K ERK ERK1/2 GPR31->ERK Src Src Kinase GPR31->Src CellMigration Cell Migration PLC->CellMigration PI3K->CellMigration CellSpreading Cell Spreading PI3K->CellSpreading ERK->CellSpreading Src->CellMigration

Caption: Simplified signaling pathway of 12(S)-HETE.[8]

LC Gradient Optimization Workflow

LC_Gradient_Optimization_Workflow Start Start: Co-elution of 12-HETE and this compound ShallowGradient Decrease Gradient Slope (make it shallower) Start->ShallowGradient CheckResolution1 Resolution Improved? ShallowGradient->CheckResolution1 ModifyMobilePhase Alter Mobile Phase Selectivity (e.g., change organic modifier) CheckResolution1->ModifyMobilePhase No End End: Optimized Separation CheckResolution1->End Yes CheckResolution2 Resolution Improved? ModifyMobilePhase->CheckResolution2 ChangeColumn Change Column (different chemistry or smaller particle size) CheckResolution2->ChangeColumn No CheckResolution2->End Yes TroubleshootOther Troubleshoot Other Parameters (Flow Rate, Temperature, etc.) CheckResolution2->TroubleshootOther Partial Improvement ChangeColumn->ShallowGradient Re-optimize gradient TroubleshootOther->ShallowGradient

References

Technical Support Center: 12-HETE-d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in 12-HETE-d8 mass spectrometry analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem/Observation Potential Cause Recommended Solution
Poor Signal or No Peak for this compound Inefficient ionization.Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is appropriate for negative ion mode. Consider using a different ionization source if available (e.g., APCI).
Incorrect MRM transitions.Verify the precursor and product ions for this compound. Common transitions are provided in the quantitative data tables below.
Sample degradation.Ensure samples are stored at -80°C and processed on ice. Minimize freeze-thaw cycles. Use antioxidants like BHT during sample preparation.
Inefficient extraction.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct solvent polarities and volumes are used.
High Background Noise or "Dirty" Baseline Contamination from solvents or plasticware.Use high-purity, LC-MS grade solvents.[1] Avoid plasticware that can leach plasticizers; use polypropylene or glass tubes.[1]
Matrix effects from biological samples.Improve sample cleanup. Incorporate a phospholipid removal step for plasma or serum samples. Dilute the sample extract to reduce matrix suppression.[2]
Carryover from previous injections.Implement a robust needle and injection port washing protocol between samples. Inject blank samples to confirm the absence of carryover.
Inaccurate Quantification or High Variability Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard like this compound, which co-elutes and experiences similar matrix effects.[3] Assess matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.[3]
Isobaric interference.Optimize chromatographic separation to resolve isobaric compounds. Verify the specificity of the MRM transition. High-resolution mass spectrometry can help differentiate between isobaric species.[4][5]
Non-linear standard curve.Ensure the concentration range of the calibration standards is appropriate. Check for detector saturation at high concentrations.
Peak Tailing or Splitting Poor chromatography.Ensure the analytical column is not degraded or contaminated. Optimize the mobile phase composition and gradient. Check for issues with the injection solvent being too strong.
Secondary interactions with the column.Use a column with appropriate chemistry for eicosanoid analysis (e.g., C18). Ensure the mobile phase pH is compatible with the analyte and column.
Unexpected Adduct Ions Presence of salts in the mobile phase or sample.Use LC-MS grade additives and solvents. If sodium or potassium adducts are problematic, try to minimize their sources. Ammonium adducts can sometimes be intentionally used for improved ionization.
In-source fragmentation or clustering.Optimize source conditions (e.g., cone voltage, temperature) to minimize unwanted fragmentation or adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for this compound?

The optimal Multiple Reaction Monitoring (MRM) transitions for this compound can vary slightly depending on the mass spectrometer used. However, a commonly used and effective transition is provided in the table below. It is always recommended to optimize the collision energy for your specific instrument.

Q2: What are common sources of isobaric interference for 12-HETE?

Isomeric forms of HETE (e.g., 5-HETE, 8-HETE, 15-HETE) are the most common isobaric interferences as they have the same mass as 12-HETE.[6] Effective chromatographic separation is crucial to distinguish between these isomers. While this compound is the internal standard, endogenous 12-HETE from the sample is an isobar of the unlabeled analyte and must be chromatographically resolved from any potential interferences that might share the same MRM transition.

Q3: How can I minimize matrix effects when analyzing plasma samples?

Matrix effects, particularly ion suppression from phospholipids in plasma, are a significant challenge. To minimize these effects:

  • Use a robust sample preparation method: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than simple protein precipitation.

  • Incorporate a phospholipid removal step: There are specific SPE cartridges and plates designed for phospholipid depletion.

  • Optimize chromatography: Ensure that this compound elutes in a region with minimal co-eluting matrix components.

  • Dilute the sample: If sensitivity allows, diluting the final extract can significantly reduce matrix effects.[2]

  • Utilize a stable isotope-labeled internal standard: this compound is the ideal internal standard as it co-elutes with the analyte and is affected by the matrix in a similar way, thus providing more accurate quantification.[3]

Q4: What are the most common adducts I might see for this compound?

In negative ion electrospray ionization (ESI-MS), the most common ion is the deprotonated molecule [M-H]⁻. However, you may also observe adducts with mobile phase additives or contaminants. Some common adducts are listed in the table below. In positive ion mode, you might observe protonated molecules [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[7]

Quantitative Data

Table 1: MRM Transitions for 12-HETE and this compound
Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity
12-HETE319.2179.1Negative
This compound327.12184.04Negative

Note: These values are typical and may require optimization on your specific instrument.[6]

Table 2: Common Adducts in Mass Spectrometry
Adduct Type Mass Difference (Da) Observed Ion (Positive Mode) Observed Ion (Negative Mode)
Proton+1.0078[M+H]⁺-
Sodium+22.9898[M+Na]⁺-
Potassium+38.9637[M+K]⁺-
Ammonium+18.0334[M+NH₄]⁺-
Formate+44.9977-[M+HCOO]⁻
Acetate+59.0133-[M+CH₃COO]⁻

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
  • Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of an internal standard solution containing this compound in methanol and 200 µL of methanol to precipitate proteins.

  • Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for your instrument.

Visualizations

12-HETE Signaling Pathway AA Arachidonic Acid (AA) ALOX12 12-Lipoxygenase (ALOX12) AA->ALOX12 HETE12 12(S)-HETE ALOX12->HETE12 GPR31 GPR31 HETE12->GPR31 PLC PLC GPR31->PLC PI3K PI3K GPR31->PI3K MAPK_pathway MAPK Pathway (Raf, MEK, ERK) GPR31->MAPK_pathway PKC PKC PLC->PKC Cell_Response Cellular Responses (Migration, Proliferation, Inflammation) PKC->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response NFkB NF-κB MAPK_pathway->NFkB NFkB->Cell_Response

Caption: 12-HETE signaling pathway.

Experimental_Workflow start Start add_is Add Internal Standard (this compound) start->add_is sample_prep Sample Preparation (e.g., SPE) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation add_is->sample_prep ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic rect_node rect_node start Analytical Issue Encountered check_signal Is there a signal for this compound? start->check_signal check_chrom Is the peak shape acceptable? check_signal->check_chrom Yes sol_signal Troubleshoot MS parameters (transitions, ionization) and sample prep. check_signal->sol_signal No check_quant Is quantification accurate and precise? check_chrom->check_quant Yes sol_chrom Optimize LC method (gradient, column) and injection solvent. check_chrom->sol_chrom No sol_quant Investigate matrix effects and isobaric interferences. check_quant->sol_quant No end Problem Resolved check_quant->end Yes sol_signal->end sol_chrom->end sol_quant->end

Caption: Troubleshooting logic for this compound analysis.

References

12-HETE-d8 degradation during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 12-HETE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and processing of this compound to minimize degradation and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is a deuterated form of 12-hydroxyeicosatetraenoic acid (12-HETE), a biologically active lipid mediator involved in various physiological and pathological processes, including inflammation and cell proliferation. The deuterium-labeled version serves as an ideal internal standard in mass spectrometry-based quantification of endogenous 12-HETE. Its identical chemical properties to the natural compound allow for accurate correction of analyte loss during sample preparation and analysis.

Q2: What are the primary causes of this compound degradation during sample processing?

The main causes of this compound degradation include:

  • Autooxidation: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.

  • Enzymatic Degradation: Residual enzyme activity in biological samples can metabolize this compound. Key enzymes involved in HETE metabolism include cytochrome P450s and enzymes of the β-oxidation pathway.

  • pH Instability: Extreme pH conditions can lead to the degradation of eicosanoids. A neutral to slightly acidic pH is generally preferred for storage and extraction.

  • Temperature Fluctuations: Repeated freeze-thaw cycles and prolonged exposure to room temperature can accelerate degradation.[1][2]

  • Improper Storage: Long-term storage at inappropriate temperatures or in unsuitable solvents can lead to gradual degradation.

Q3: How should this compound standards be stored?

According to manufacturer recommendations, this compound is stable for at least two years when stored at -20°C in an organic solvent such as acetonitrile.[3] To prevent degradation, it is crucial to store it in a tightly sealed vial, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible.

Q4: Can I repeatedly use a stock solution of this compound that has been stored in the freezer?

While the standard is stable at -20°C, repeated freeze-thaw cycles should be avoided as they can introduce moisture and oxygen, leading to degradation.[1][2] It is best practice to aliquot the stock solution into smaller, single-use vials to minimize the number of times the main stock is warmed.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Recovery of this compound 1. Degradation during sample collection and storage: Delayed processing, exposure to room temperature. 2. Degradation during extraction: Inefficient extraction, use of inappropriate solvents, prolonged processing time. 3. Adsorption to surfaces: Binding to plasticware (e.g., tubes, pipette tips). 4. Instrumental issues: Poor ionization efficiency, incorrect mass transition settings.1. Process samples immediately after collection. If not possible, flash-freeze in liquid nitrogen and store at -80°C. 2. Use a validated solid-phase extraction (SPE) protocol. Ensure all steps are performed on ice or at 4°C. 3. Use low-adhesion polypropylene tubes and pipette tips. Silanized glassware can also be used. 4. Optimize MS parameters using a fresh, pure standard of this compound. Verify the correct precursor and product ions are being monitored.
High Variability in this compound Signal 1. Inconsistent sample handling: Differences in processing time or temperature between samples. 2. Inaccurate pipetting of internal standard: Inconsistent volume of this compound added to each sample. 3. Matrix effects: Ion suppression or enhancement from co-eluting compounds in the sample.1. Standardize the entire sample preparation workflow. Process all samples and standards in the same manner. 2. Use a calibrated pipette and ensure the tip is fully submerged in the sample when adding the internal standard. 3. Optimize the chromatographic separation to resolve this compound from interfering matrix components. Consider using a more rigorous sample cleanup method.
Presence of Unexpected Peaks near this compound 1. Isomeric interference: Co-elution of other HETE-d8 isomers if a non-specific extraction method is used. 2. Degradation products: Formation of oxidation or other degradation products during sample processing.1. Use a highly selective chromatographic method (e.g., chiral chromatography if stereoisomers are a concern) to separate this compound from other isomers. 2. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Minimize exposure to light and air during sample preparation.

Experimental Protocols

Protocol for Sample Collection and Storage to Minimize Degradation
  • Blood Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediate Processing: Process the blood immediately to separate plasma or serum. All steps should be performed on ice or at 4°C.

  • Addition of Antioxidant: Immediately after separation, add an antioxidant such as BHT to the plasma/serum at a final concentration of 0.005% (w/v) to prevent autooxidation.

  • Internal Standard Spiking: Add the this compound internal standard to the sample as early as possible to account for degradation and loss during subsequent steps.

  • Flash Freezing: If samples are not to be extracted immediately, flash-freeze them in liquid nitrogen.

  • Long-term Storage: Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Optimized Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is designed for the extraction of this compound from biological fluids like plasma or serum.

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Acidify the sample to pH 3-4 with a dilute acid (e.g., 1% formic acid). This ensures that the carboxylic acid group of this compound is protonated for efficient retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Follow with a second wash using 2 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using 1-2 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature -20°C (for standards in organic solvent) -80°C (for biological samples)Minimizes enzymatic and chemical degradation.[3]
Solvent Acetonitrile or EthanolProvides a stable environment and is compatible with long-term storage.[3]
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of autooxidation.
Light Exposure Store in amber vials or in the darkPrevents light-induced degradation.
Container Tightly sealed glass or low-adhesion polypropylene vialsPrevents solvent evaporation and contamination.

Visualizations

Diagram 1: Factors Leading to this compound Degradation

Degradation_Factors Degradation This compound Degradation Autooxidation Autooxidation Degradation->Autooxidation Enzymatic Enzymatic Degradation Degradation->Enzymatic Chemical Chemical Instability Degradation->Chemical Oxygen Oxygen (Air) Autooxidation->Oxygen Light Light Autooxidation->Light Metals Metal Ions Autooxidation->Metals Enzymes Residual Enzymes (e.g., CYP450s) Enzymatic->Enzymes pH Extreme pH Chemical->pH Temperature High Temperature Chemical->Temperature FreezeThaw Freeze-Thaw Cycles Chemical->FreezeThaw

Caption: Key factors contributing to the degradation of this compound.

Diagram 2: Experimental Workflow to Minimize this compound Degradation

Workflow cluster_prevention Preventative Measures cluster_workflow Analytical Workflow Antioxidant Add Antioxidant (BHT) Cold Maintain Cold Chain (Ice / 4°C) Inert Use Inert Atmosphere Light Protect from Light Collection Sample Collection Processing Immediate Processing Collection->Processing Processing->Antioxidant Processing->Cold Spiking Spike with this compound Processing->Spiking Storage Storage at -80°C Spiking->Storage Storage->Cold Extraction Solid-Phase Extraction (SPE) Storage->Extraction Extraction->Cold Extraction->Inert Extraction->Light Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow with integrated preventative measures.

References

improving signal-to-noise for 12-HETE-d8 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 12-HETE-d8 in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental workflow and improve the signal-to-noise ratio for reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 12-hydroxyeicosatetraenoic acid, a bioactive lipid mediator involved in various physiological and pathological processes.[1][2] Due to its structural similarity to the endogenous analyte (12-HETE), this compound is an ideal internal standard for quantification by mass spectrometry.[2][3] It co-elutes with the target analyte and experiences similar extraction efficiencies and matrix effects, allowing for accurate correction of analytical variability.[3][4]

Q2: What are the main challenges when analyzing this compound in complex matrices like plasma or tissue?

The primary challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting signal intensity.[5][6][7]

  • Low Concentrations: Endogenous eicosanoids are often present at very low physiological levels, requiring sensitive analytical methods.[4][8]

  • Analyte Stability: Eicosanoids can be unstable and susceptible to oxidation or exogenous formation during sample collection and preparation.[5][8][9]

  • Poor Recovery: Inefficient extraction from the biological matrix can lead to low recovery of the analyte and internal standard.[5]

  • Isomeric Interferences: The presence of other HETE isomers can interfere with quantification if not properly separated chromatographically.[4]

Q3: What are the recommended sample preparation techniques for this compound?

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective sample preparation techniques for eicosanoids.[5][10]

  • Solid-Phase Extraction (SPE): This technique is widely used due to its high extraction yields (often above 90%), selectivity, and ability to minimize ion suppression.[5][10] C18 is a common sorbent used for retaining lipids like 12-HETE.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE utilizes immiscible organic solvents to separate lipids from the aqueous phase of the sample.[5][9][10] While it can have high extraction efficiency, it may also co-extract more endogenous impurities compared to SPE.[11]

For highly proteinaceous samples like plasma or tissue homogenates, protein precipitation is often performed prior to SPE or LLE.[9]

Troubleshooting Guides

Issue 1: Low Signal or Poor Signal-to-Noise Ratio

Possible Causes & Solutions

CauseRecommended Solution
Ion Suppression - Optimize Chromatographic Separation: Adjust the LC gradient to separate this compound from co-eluting matrix components.[12] A shallower gradient can improve resolution.[13] - Change Ionization Mode: Switching from positive to negative ionization mode (or vice versa) can sometimes reduce interference.[12] - Improve Sample Cleanup: Employ a more rigorous SPE protocol or a multi-step extraction (e.g., LLE followed by SPE) to remove interfering substances.[7]
Inefficient Ionization - Optimize ESI Source Parameters: Adjust parameters like spray voltage, gas flow, and temperature to maximize the ionization of this compound.[14] - Mobile Phase Additives: The use of additives like acetic acid or ammonium formate can improve ionization efficiency.[3][15]
High Background Noise - Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to minimize background contamination.[16] - System Contamination: Clean the mass spectrometer's ion source to remove accumulated contaminants.[16] - Check for In-Source Fragmentation: In-source fragmentation of other lipids can generate ions that contribute to background noise.[14][17]
Issue 2: Low Recovery of this compound

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Extraction (SPE) - Incorrect Sorbent Choice: Ensure the SPE sorbent (e.g., C18) is appropriate for retaining lipids. - Improper pH: The pH of the sample and loading buffer should be optimized to ensure proper retention of 12-HETE on the sorbent.[18] - Wash Solvent Too Strong: Using a wash solvent with too high an organic content can prematurely elute the analyte.[18] - Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[18] - Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during loading.[18]
Inefficient Extraction (LLE) - Suboptimal Solvent System: The choice and ratio of organic solvents are critical for efficient partitioning of 12-HETE. Common choices include hexane-ethyl acetate or methanol-chloroform.[5] - Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers to avoid loss of the analyte.[19]
Analyte Degradation - Work on Ice: Keep samples on ice throughout the extraction process to minimize enzymatic activity and degradation.[9][10] - Add Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation of the analyte.[5]
Issue 3: Poor Peak Shape or Peak Splitting

Possible Causes & Solutions

CauseRecommended Solution
Column Overload - Reduce Injection Volume: Injecting too much sample can lead to broad or fronting peaks. - Dilute the Sample: If the analyte concentration is very high, dilute the final extract before injection.
Incompatible Injection Solvent - Match Injection Solvent to Mobile Phase: The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase conditions to ensure good peak focusing on the column.
Column Contamination or Degradation - Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. - Flush the Column: Flush the column with a strong solvent to remove adsorbed contaminants. - Replace the Column: If peak shape does not improve, the column may be degraded and need replacement.
Secondary Interactions - Mobile Phase Additives: The addition of small amounts of acid (e.g., formic or acetic acid) can improve the peak shape of acidic analytes like 12-HETE.[20]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 1300 µL of cold methanol:water (30:70, v/v) containing the internal standard, this compound (e.g., to a final concentration of 500 ng/mL).[4]

    • Vortex and centrifuge to precipitate proteins.[4]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB cartridge (or similar C18 cartridge) with 5 mL of methanol (containing 0.5% BHT) followed by 5 mL of water.[4]

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of cold water to remove polar impurities.[4]

    • A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol) can further remove interferences.[11]

  • Elution:

    • Elute the analytes with an appropriate organic solvent. Methyl formate or methanol are commonly used.[10][11]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., water/acetonitrile/acetic acid 60:40:0.02, v/v/v) for LC-MS/MS analysis.[11]

Liquid-Liquid Extraction (LLE) Protocol for Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 500 µL of plasma, add the internal standard solution (this compound).[19]

    • Add 500 µL of a pre-saturated NaH2PO4 solution and vortex.[19]

  • Extraction:

    • Add 4.0 mL of ethyl acetate and vortex intensively.[19]

    • Centrifuge to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Representative SPE Recovery and Matrix Effect Data

Analyte FamilySPE Recovery Range (%)Matrix Effect Range (%)
Eicosanoids (general)29 - 13410 - 580

Data adapted from a study on a wide range of lipid mediators, demonstrating the variability that can be encountered.[4][8]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_Analysis Analysis Start Plasma or Tissue Homogenate Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precip Protein Precipitation (e.g., cold Methanol) Add_IS->Protein_Precip SPE_Condition Condition C18 Cartridge Protein_Precip->SPE_Condition Option 1 LLE_Add_Solvent Add Organic Solvent Protein_Precip->LLE_Add_Solvent Option 2 SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute Dry_Reconstitute Dry Down & Reconstitute SPE_Elute->Dry_Reconstitute LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Collect->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Workflow for this compound analysis.

Troubleshooting_Logic Start Low S/N Ratio Check_Recovery Is Recovery > 80%? Start->Check_Recovery Check_Peak_Shape Is Peak Shape Good? Check_Recovery->Check_Peak_Shape Yes Optimize_Extraction Troubleshoot Extraction: - Check SPE/LLE steps - pH, Solvents, Sorbent Check_Recovery->Optimize_Extraction No Check_Background Is Background Low? Check_Peak_Shape->Check_Background Yes Optimize_Chroma Troubleshoot Chromatography: - Injection solvent - Column health - Mobile phase Check_Peak_Shape->Optimize_Chroma No Optimize_MS Troubleshoot MS: - Clean ion source - Optimize parameters - Check for ion suppression Check_Background->Optimize_MS No Success Analysis Optimized Check_Background->Success Yes Optimize_Extraction->Start Optimize_Chroma->Start Optimize_MS->Start

Caption: Troubleshooting logic for low S/N.

References

best practices for handling and storing 12-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 12-HETE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and utilization in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of 12-hydroxyeicosatetraenoic acid (12-HETE). It is primarily used as an internal standard for the accurate quantification of endogenous 12-HETE in biological samples using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the endogenous analyte, allowing for precise measurement while co-eluting chromatographically.

Q2: How should this compound be stored upon receipt?

For long-term stability, this compound should be stored at -20°C. It is typically supplied as a solution in an organic solvent like acetonitrile or ethanol. It is recommended to store it in the original vial to prevent contamination and solvent evaporation. Under these conditions, it is stable for at least two years.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventSolubility
AcetonitrileMiscible
Dimethylformamide (DMF)Miscible
Dimethyl sulfoxide (DMSO)Miscible
EthanolMiscible
0.1 M Na2CO3~2 mg/mL
PBS (pH 7.2)~0.8 mg/mL

Q4: How do I prepare working solutions of this compound?

To prepare a working solution, the solvent it is supplied in can be evaporated under a gentle stream of nitrogen. The residue can then be redissolved in the solvent of choice for your experiment. It is crucial to ensure the new solvent is compatible with your analytical method. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guide

Q1: I am not seeing a signal for this compound in my LC-MS/MS analysis. What could be the issue?

Several factors could lead to a lack of signal. Consider the following troubleshooting steps:

  • Instrument Settings: Verify that the mass spectrometer is set to the correct multiple reaction monitoring (MRM) transitions for this compound.

  • Sample Preparation: Ensure that the internal standard was added to the sample at the beginning of the extraction process. Evaluate the efficiency of your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol, as poor recovery can lead to signal loss.

  • Solvent Compatibility: Confirm that the final solvent used to reconstitute your sample is compatible with your LC mobile phase to ensure good peak shape and prevent injection issues.

  • Standard Integrity: Check the expiration date and storage conditions of your this compound stock. If improperly stored, degradation may have occurred.

Q2: My this compound peak is broad or splitting. How can I resolve this?

Poor peak shape can compromise quantification. Here are some potential causes and solutions:

  • Chromatography: The analytical column may be overloaded or contaminated. Try injecting a smaller volume or a more dilute sample. Flushing the column or replacing it if it's old might be necessary.

  • Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.

  • Extra-column Volume: Excessive tubing length or wide-bore fittings between the injector and the column can contribute to peak broadening. Ensure the fluidic path is optimized.

Q3: I am observing high variability in my results when using this compound. What are the likely sources of this inconsistency?

High variability can undermine the reliability of your quantitative data. Consider these factors:

  • Inconsistent Internal Standard Addition: Ensure that a precise and consistent volume of the this compound internal standard is added to every sample and calibrator. Use a calibrated pipette for this step.

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte and internal standard, leading to variability. Evaluate matrix effects by comparing the signal in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are present, improving sample cleanup or using a different ionization source might be necessary.

  • Sample Degradation: Eicosanoids can be unstable. Keep samples on ice during processing and store them at -80°C to prevent degradation. The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction can also help.

Q4: What are common sources of contamination in eicosanoid analysis?

Contamination can lead to inaccurate results and high background noise. Be mindful of the following:

  • Labware: Plasticizers can leach from plastic tubes and pipette tips. Use glass or high-quality polypropylene labware.

  • Solvents: Ensure you are using high-purity, HPLC or MS-grade solvents.

  • Cross-contamination: Carryover from previous samples can be an issue. Implement rigorous washing steps for your autosampler and injection port.

Experimental Protocols

Protocol: Quantification of 12-HETE in Human Plasma using this compound Internal Standard by LC-MS/MS

This protocol provides a general framework. Optimization for specific instruments and matrices is recommended.

1. Sample Preparation and Extraction:

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL polypropylene tube, add 100 µL of plasma.

  • Add 10 µL of a 100 ng/mL this compound internal standard solution in ethanol.

  • Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) using a C18 cartridge:

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40:0.02 water:acetonitrile:acetic acid).

2. LC-MS/MS Analysis:

The following table summarizes typical LC-MS/MS parameters.

ParameterValue
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient40% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsSee table below

3. Mass Spectrometric Detection:

The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for 12-HETE and this compound.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
12-HETE319.2179.1
This compound327.2184.1

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: A typical experimental workflow for the quantification of 12-HETE.

12-HETE Signaling Pathway

Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (ALOX12) Arachidonic_Acid->LOX12 Metabolism HETE_12 12(S)-HETE LOX12->HETE_12 GPR31 GPR31 Receptor HETE_12->GPR31 Binds to Gi_Go Gαi/o GPR31->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA RAF RAF PKA->RAF Inhibits MEK MEK RAF->MEK Activates NFkB NF-κB RAF->NFkB Activates ERK ERK1/2 MEK->ERK Activates Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Promotes NFkB->Gene_Expression Promotes

References

Technical Support Center: Quantification of 12-HETE using 12-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 12-hydroxyeicosatetraenoic acid (12-HETE) using its deuterated internal standard, 12-HETE-d8, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 12-HETE quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 12-HETE, due to the presence of co-eluting substances from the sample matrix (e.g., plasma, serum, tissue homogenates).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] The primary cause of matrix effects in LC-MS/MS is the competition for ionization between the analyte and matrix components in the ion source.[1]

Q2: How does using a stable isotope-labeled internal standard like this compound help mitigate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal internal standard for LC-MS/MS analysis. It co-elutes with the analyte (12-HETE) and experiences similar matrix effects.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[3][4]

Q3: What are the common sources of matrix effects in biological samples for 12-HETE analysis?

A3: Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and other endogenous metabolites.[3] For example, phospholipids are known to cause significant ion suppression in electrospray ionization (ESI). Inadequate sample preparation that fails to remove these components is a primary reason for significant matrix effects.

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: Two common methods to assess matrix effects are the post-extraction addition method and the post-column infusion method.[1]

  • Post-Extraction Addition: The response of 12-HETE in a neat solution is compared to the response of 12-HETE spiked into an extracted blank matrix sample. A significant difference in response indicates the presence of matrix effects.[1][3]

  • Post-Column Infusion: A constant flow of a 12-HETE solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC system. Any deviation from a stable baseline signal at the retention time of interfering components indicates ion suppression or enhancement.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in 12-HETE/12-HETE-d8 peak area ratios between replicate injections of the same sample. Inconsistent matrix effects. Poor sample cleanup.1. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to improve the removal of interfering matrix components. 2. Evaluate different chromatography conditions (e.g., gradient, column chemistry) to separate 12-HETE from the interfering peaks.
Low recovery of both 12-HETE and this compound. Inefficient extraction. Analyte degradation.1. Ensure the pH of the sample and extraction solvent is optimal for the extraction of acidic compounds like 12-HETE. 2. Evaluate different extraction solvents or SPE cartridges. 3. Minimize sample handling time and keep samples on ice to prevent degradation.
Ion suppression is observed, but the this compound internal standard does not fully compensate for it. Differential matrix effects on the analyte and internal standard. This is less common with a co-eluting SIL-IS but can occur with very complex matrices or poor chromatography.1. Improve chromatographic resolution to ensure 12-HETE and this compound are co-eluting perfectly and are separated from the bulk of the matrix interferences. 2. Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.
Unexpected peaks are observed at the same transition as 12-HETE or this compound. Isomeric interference. Contamination.1. Ensure chromatographic separation of 12-HETE from its isomers (e.g., 5-HETE, 15-HETE) if they are present in the sample. Chiral chromatography may be necessary to separate enantiomers.[4][5] 2. Analyze blank samples to check for system contamination.
The calibration curve is non-linear. Matrix effects varying with concentration. Detector saturation at high concentrations.1. Assess matrix effects at different concentration levels. 2. If detector saturation is the issue, extend the calibration range to lower concentrations or dilute the samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration should be optimized based on expected 12-HETE levels). Vortex briefly.

  • Acidification: Add 1 mL of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v). Vortex to mix.[6]

  • Liquid-Liquid Extraction (optional pre-cleanup): Add 2 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes. Transfer the upper hexane layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water-acetonitrile-formic acid [63:37:0.02; v/v/v]).[7]

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[7]

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.[7]

  • Elution: Elute 12-HETE and this compound with 1 mL of methanol.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters that should be optimized for your specific instrument.

Parameter Typical Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, followed by a wash and re-equilibration. A typical gradient might start at 20% B and ramp to 95% B.[8]
Injection Volume 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transitions 12-HETE: m/z 319.2 -> 179.1[9] this compound: m/z 327.2 -> 184.0[9]
Collision Energy Optimize for your instrument to achieve maximum signal intensity for the product ions.
Source Temperature ~500 °C
IonSpray Voltage ~ -4500 V

Quantitative Data Summary

The following table summarizes typical performance data for 12-HETE quantification from various studies. Note that these values are instrument and matrix-dependent.

Parameter Value Matrix Reference
Lower Limit of Quantification (LLOQ)100 pg/mLNot Specified[10]
LLOQ0.2 - 3 ng/mLHuman serum, sputum, BALF[8]
Recovery75 - 100%Cell Culture Medium (DMEM)[7]
Recovery29 - 134%Plasma and Adipose Tissue[11]
Intraday Precision (%CV)< 10%PBS buffer[6]
Interday Precision (%CV)< 10%PBS buffer[6]
Intraday Accuracy (%Bias)3 - 5%PBS buffer[6]
Interday Accuracy (%Bias)3 - 5%PBS buffer[6]

Visualization

Experimental Workflow for 12-HETE Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (12-HETE/12-HETE-d8) Integration->Ratio Quant Quantification Ratio->Quant Curve Calibration Curve Curve->Quant

Caption: Workflow for 12-HETE quantification using this compound.

12-HETE Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 12(S)-HETE GPR31 GPR31 (12-HETE Receptor) HETE->GPR31 PLC PLC GPR31->PLC PI3K PI3K GPR31->PI3K Src Src GPR31->Src PKC PKC PLC->PKC Gene Gene Expression PKC->Gene Cell Migration, Angiogenesis Akt Akt PI3K->Akt Akt->Gene Cell Survival, Anti-apoptosis ERK ERK1/2 Src->ERK ERK->Gene Cell Proliferation

Caption: Simplified 12(S)-HETE signaling cascade.

References

Validation & Comparative

A Researcher's Guide to the Validation of LC-MS/MS Methods for 12-HETE Quantification Using 12-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 12-hydroxyeicosatetraenoic acid (12-HETE) is critical for understanding inflammatory processes and developing novel therapeutics. This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for 12-HETE analysis, utilizing its deuterated internal standard, 12-HETE-d8, to ensure accuracy and reliability.

This document delves into the essential validation parameters, presents detailed experimental protocols, and offers a comparative look at alternative analytical techniques.

Method Performance: A Quantitative Comparison

The reliability of an analytical method is determined by a range of performance characteristics. The following tables summarize key validation data from various published LC-MS/MS methods for the quantification of 12-HETE, providing a clear comparison of their capabilities.

Method Reference **Linearity (R²) **Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%CV) Accuracy (% Bias) Matrix
Method A>0.9991 ng/mL1-5,000 ng/mL<15%Within ±15%Mouse Plasma, Tissues
Method BNot Reported0.01-1765 ng/mL0.03-5884 ng/mLWithin-run: 1-24%, Between-run: 7-18%Not ReportedPlasma, Adipose Tissue
Method CNot ReportedNot Reported0.976 ng/mL<10%Not ReportedHuman Serum
Method D0.99993Not ReportedNot ReportedNot ReportedNot ReportedHuman Serum

Table 1: Comparison of LC-MS/MS Method Validation Parameters for 12-HETE Analysis. This table highlights the variability in reported validation data across different studies, emphasizing the importance of thorough method validation for specific research applications.

In-Depth Look: Alternative Analytical Approaches

While LC-MS/MS is a powerful tool for 12-HETE quantification, other methods have also been employed. Understanding their principles and limitations is crucial for selecting the appropriate technique.

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.High sensitivity, high selectivity, can distinguish between isomers, robust quantification using internal standards.Higher instrument cost, requires specialized expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation of volatile derivatives followed by mass-based detection.High resolution for isomeric separation.Requires derivatization, which can be time-consuming and introduce variability.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of the target analyte.High throughput, relatively low cost, does not require extensive sample preparation.Potential for cross-reactivity, may not distinguish between closely related isomers, generally less sensitive and specific than MS-based methods.[1][2]

Table 2: Comparison of Analytical Methods for 12-HETE Quantification. This table provides a comparative overview of the most common techniques used for 12-HETE analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized representations of common procedures found in the literature for the analysis of 12-HETE by LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to each sample.

  • Protein Precipitation: Precipitate proteins by adding a solvent like methanol or acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with a low-organic solvent to remove polar interferences.

    • Elute the analytes (12-HETE and this compound) with a high-organic solvent like methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is typically employed.

    • Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common method for analyzing fatty acids like 12-HETE.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 12-HETE and this compound are monitored.

      • 12-HETE MRM transition: m/z 319 -> m/z 179[3]

      • This compound MRM transition: m/z 327 -> m/z 184[4]

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of 12-HETE, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate LC Liquid Chromatography Evaporate->LC MS Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant signaling_pathway ArachidonicAcid Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) ArachidonicAcid->LOX Metabolism HETE 12(S)-HETE LOX->HETE Inflammation Pro-inflammatory Responses HETE->Inflammation Angiogenesis Angiogenesis HETE->Angiogenesis CellProliferation Cell Proliferation HETE->CellProliferation

References

A Guide to Selecting an Internal Standard for 12-HETE Quantification: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 12-hydroxyeicosatetraenoic acid (12-HETE) and other eicosanoids, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of 12-HETE-d8 and other potential internal standards, supported by experimental protocols and data to inform your analytical decisions.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal SIL-IS co-elutes with the analyte of interest and exhibits identical ionization and fragmentation behavior, effectively compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection. For the analysis of 12-HETE, a potent signaling lipid involved in inflammation, cell migration, and angiogenesis, this compound serves as the most suitable internal standard due to its structural identity with the native analyte.

Comparison of Deuterated HETE Internal Standards

While this compound is the optimal choice for 12-HETE quantification, other deuterated hydroxyeicosatetraenoic acid (HETE) analogs are commercially available and may be considered in broader eicosanoid profiling studies. However, it is crucial to understand that structural differences between the analyte and the internal standard can introduce bias and variability in the results.[1][2] The following table summarizes key deuterated HETE internal standards.

Internal StandardAnalyte(s)Degree of DeuterationKey Considerations
This compound 12-HETE 8Ideal: Structurally identical to 12-HETE, ensuring the most accurate correction for all analytical variables.[3]
5-HETE-d85-HETE8Alternative for 12-HETE (with caution): Structurally similar but not identical. May not fully compensate for subtle differences in extraction recovery or matrix effects specific to 12-HETE. Can be used in multiplexed analysis of various HETEs.[3]
15-HETE-d815-HETE8Alternative for 12-HETE (with caution): Similar to 5-HETE-d8, it is a positional isomer of 12-HETE and may not provide the most accurate quantification for 12-HETE.
20-HETE-d620-HETE6Not recommended for 12-HETE: Significant structural differences will likely lead to inaccurate quantification of 12-HETE.

Performance of this compound in Quantitative Analysis

Reported performance characteristics for LC-MS/MS methods utilizing this compound for 12-HETE quantification typically show:

  • Recovery: Consistent and reproducible recovery, often in the range of 80-110%.

  • Precision: Relative standard deviation (RSD) of less than 15% for intra- and inter-day assays.

  • Accuracy: Within ±15% of the nominal concentration.

  • Linearity: Excellent linearity over a wide dynamic range, with correlation coefficients (r²) > 0.99.[4]

Experimental Protocol: Quantification of 12-HETE in Biological Samples using LC-MS/MS

The following is a representative protocol for the extraction and analysis of 12-HETE from a biological matrix (e.g., cell culture supernatant, plasma) using this compound as an internal standard.

1. Sample Preparation and Extraction:

  • To 1 mL of the biological sample, add a known amount of this compound internal standard solution (e.g., 10 ng).

  • Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 1 M HCl).

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the acidified sample.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the HETEs with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 12-HETE from other eicosanoids and matrix components (e.g., 30% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 12-HETE: 319.2 > 179.1 (Quantifier), 319.2 > 115.1 (Qualifier)

      • This compound: 327.2 > 184.1 (Quantifier)

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis:

  • Calculate the peak area ratio of the 12-HETE quantifier MRM transition to the this compound quantifier MRM transition.

  • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of 12-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.

12-HETE Signaling Pathway

12-HETE exerts its biological effects through various signaling pathways, one of the most prominent being the activation of the NF-κB pathway, which plays a critical role in inflammation and cell survival.

12-HETE_Signaling_Pathway cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid 12-LOX 12-Lipoxygenase (12-LOX) 12-HETE 12-HETE 12-LOX->12-HETE GPCR G-Protein Coupled Receptor (GPCR) 12-HETE->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Degradation of IκB Nucleus Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_active->Gene_Expression Translocates & Activates

Caption: 12-HETE signaling via NF-κB activation.

Experimental Workflow for 12-HETE Quantification

The following diagram outlines the general workflow for the quantification of 12-HETE in a biological sample using this compound as an internal standard.

Experimental_Workflow Sample_Collection Biological Sample Collection IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Extraction Solid-Phase Extraction (SPE) IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Results Results (12-HETE Concentration) Quantification->Results

Caption: Workflow for 12-HETE quantification.

References

The Gold Standard for 12-HETE Quantification: A Comparative Guide to Using 12-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of the bioactive lipid 12-hydroxyeicosatetraenoic acid (12-HETE), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the analytical performance of 12-HETE quantification utilizing 12-HETE-d8 as an internal standard, supported by experimental data from various studies. We will delve into the accuracy, precision, and lower limits of quantification (LLOQ) achieved with this method and provide a detailed experimental protocol for its implementation.

Accuracy and Precision: The this compound Advantage

The quantification of lipid mediators like 12-HETE by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample extraction, matrix effects, and instrument response. The incorporation of a deuterated internal standard such as this compound, which co-elutes with the endogenous analyte and behaves similarly during ionization, is the most effective way to compensate for these variables, thereby ensuring high accuracy and precision.

Below is a summary of quantitative data from multiple studies, highlighting the performance of 12-HETE quantification when using this compound as the internal standard.

ParameterMethodMatrixValueReference
**Linearity (R²) **Chiral LC-MS/MSMouse Plasma, Tissues> 0.999[1]
Lower Limit of Quantification (LLOQ) LC-MS/MSPlasma100 pg/mL
Lower Limit of Quantification (LLOQ) LC-MS/MSHuman Serum0.976 ng/mL
Intra-assay Precision (%CV) Not SpecifiedNot Specified< 10%
Inter-assay Precision (%CV) Not SpecifiedNot Specified< 10%
Accuracy (as Recovery %) SPE LC-MS/MSPlasma, Adipose Tissue29-134%

The 12-HETE Signaling Pathway

12-HETE is a significant bioactive lipid derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme. It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and angiogenesis. Understanding its signaling cascade is crucial for contextualizing its biological importance.

12-HETE Signaling Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 Metabolism HETE12 12(S)-HETE LOX12->HETE12 PKC Protein Kinase C (PKC) HETE12->PKC PI3K PI3K / Akt HETE12->PI3K ERK ERK1/2 HETE12->ERK Cellular_Responses Cellular Responses (e.g., Migration, Proliferation, Inflammation) PKC->Cellular_Responses PI3K->Cellular_Responses ERK->Cellular_Responses

Caption: Simplified signaling pathway of 12-HETE formation and its downstream effects.

Experimental Workflow for 12-HETE Quantification

The accurate quantification of 12-HETE necessitates a meticulous and validated workflow. The following diagram outlines the key steps involved in a typical LC-MS/MS-based analysis using a deuterated internal standard.

Experimental Workflow for 12-HETE Quantification Start Sample Collection (e.g., Plasma, Serum, Tissue) Spike Spike with this compound Internal Standard Start->Spike Extraction Lipid Extraction (e.g., Solid-Phase or Liquid-Liquid Extraction) Spike->Extraction Drydown Evaporation and Reconstitution in Mobile Phase Extraction->Drydown LC_Separation LC Separation (Reversed-Phase or Chiral Chromatography) Drydown->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio Calculation and Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for quantifying 12-HETE using LC-MS/MS.

Detailed Experimental Protocol

This protocol provides a representative method for the quantification of 12-HETE in biological matrices using this compound as an internal standard. Researchers should optimize and validate the method for their specific matrix and instrumentation.

1. Materials and Reagents

  • 12-HETE and this compound standards

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water, hexane, isopropanol, acetic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or high-purity solvents for liquid-liquid extraction (LLE)

  • Fortified biological matrix for calibration standards and quality controls (QCs)

2. Standard Solution and QC Preparation

  • Prepare stock solutions of 12-HETE and this compound in ethanol or methanol.

  • Prepare a series of working standard solutions of 12-HETE by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard, this compound.

  • Prepare calibration standards and quality control samples by spiking the appropriate amount of 12-HETE working solutions into the blank biological matrix.

3. Sample Preparation (Solid-Phase Extraction Example)

  • Condition the SPE cartridge (e.g., C18) with methanol followed by water.

  • To 200 µL of plasma or serum sample, add 10 µL of the this compound internal standard working solution.

  • Acidify the sample with 0.1% formic acid in water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute the analytes with methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used. For separation of 12(S)-HETE and 12(R)-HETE enantiomers, a chiral column is required.[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 12-HETE and this compound.

      • 12-HETE: m/z 319.2 -> 179.1[2]

      • This compound: m/z 327.2 -> 184.1[2]

    • Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

5. Data Analysis and Quantification

  • Integrate the peak areas for both 12-HETE and this compound.

  • Calculate the peak area ratio of 12-HETE to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of 12-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of 12-HETE in various biological matrices. Its ability to compensate for analytical variability makes it the gold standard for researchers requiring reliable and reproducible data. The provided protocol and workflow offer a solid foundation for implementing this methodology in the laboratory. As with any analytical method, proper validation is crucial to ensure data quality and integrity.

References

A Guide to Inter-Laboratory Comparison of 12-HETE Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 12-hydroxyeicosatetraenoic acid (12-HETE), a critical bioactive lipid involved in various physiological and pathological processes, including inflammation, platelet activation, and cancer progression.[1][2][3][4] Given the importance of accurate 12-HETE measurement in research and clinical diagnostics, this document summarizes the performance of common analytical techniques, outlines experimental protocols, and presents key signaling pathways involving 12-HETE. The data herein is a synthesis from various studies to aid laboratories in selecting appropriate methods and understanding potential inter-laboratory variability.

Data Presentation: A Comparative Analysis of 12-HETE Quantification Methods

The accurate quantification of 12-HETE is predominantly achieved through two main techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity, allowing for the differentiation of 12-HETE isomers (12(S)-HETE and 12(R)-HETE).[5][6] ELISA offers a more high-throughput and cost-effective alternative, though it may have limitations in specificity.[3][7][8]

Below is a summary of performance characteristics for LC-MS/MS-based methods from various studies. It is important to note that these values are dependent on the specific instrumentation, protocol, and biological matrix. A direct inter-laboratory study with standardized samples would be necessary for a definitive comparison.

Method Biological Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range (ng/mL) Reference
Chiral LC-MS/MSPlasma, Skin, Spleen, Lymph Nodes0.2 - 0.5 ng/mL0.5 - 1.0 ng/mL1 - 5,000[6]
LC-MS/MSPlasmaNot Specified100 pg/mL (0.1 ng/mL)Not Specified[9][10]
LC-MS/MSPlasma and Adipose Tissue0.01 - 1765 ng/mL0.03 - 5884 ng/mLNot Specified[11]

Note: The wide range in LOD and LOQ in some studies can be attributed to the simultaneous analysis of a large panel of lipid mediators.[11] For ELISA kits, sensitivity is typically in the picogram-level concentrations.[3] However, ELISA results can sometimes show discrepancies when compared to LC-MS/MS, potentially due to cross-reactivity with other metabolites.[8]

Experimental Protocols: Methodologies for 12-HETE Measurement

This protocol provides a generalized workflow for the extraction and quantification of 12-HETE from biological samples, such as plasma or homogenized tissue.

a. Sample Preparation and Lipid Extraction:

  • To 1 mL of sample (e.g., plasma), add an internal standard, such as 12-HETE-d8, to account for extraction efficiency.[12]

  • Add 2.5 mL of a solvent mixture of 1 M acetic acid/isopropanol/hexane (2:20:30, v/v/v).[12]

  • Vortex the mixture for 30 seconds.

  • Add an additional 2.5 mL of hexane and vortex again.

  • Centrifuge the sample to separate the layers. The lipids, including 12-HETE, will be in the upper hexane layer.

  • Collect the hexane layer. Re-extract the aqueous layer with another volume of hexane to maximize recovery.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.

b. Chromatographic Separation:

  • For Chiral Separation (to distinguish 12(S)-HETE and 12(R)-HETE):

    • Utilize a chiral column (e.g., Lux® 3-m Amylose-1).[12]

    • Employ a gradient elution with solvents such as water/acetonitrile with 0.1% acetic acid and methanol/acetonitrile with 0.1% acetic acid.[12]

  • For General 12-HETE Quantification:

    • A standard C18 column can be used.

c. Mass Spectrometry Detection:

  • Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

  • Monitor for specific precursor-to-product ion transitions. For 12-HETE, a common transition is m/z 319 → 179.[6] For a deuterated internal standard like 12(S)-HETE-d8, the transition might be m/z 327 → 184.[6]

  • Quantify the amount of 12-HETE by comparing the peak area of the analyte to that of the internal standard against a standard curve.

ELISA for 12-HETE is typically a competitive assay.

a. Principle:

  • A microplate is pre-coated with an antibody specific to 12-HETE.

  • Standards and samples are added to the wells, along with a fixed amount of enzyme-conjugated 12-HETE.

  • The 12-HETE in the sample competes with the enzyme-conjugated 12-HETE for binding to the antibody.

  • After incubation and washing, a substrate is added, which develops a color in proportion to the amount of enzyme-conjugated 12-HETE that has bound.

  • The intensity of the color is inversely proportional to the concentration of 12-HETE in the sample.

b. General Procedure:

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the appropriate wells of the microplate.

  • Add the enzyme-conjugated 12-HETE to all wells.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate for color development.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 12-HETE concentration based on the standard curve.

Mandatory Visualizations

The following diagram illustrates the synthesis of 12-HETE from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway and its role in platelet activation.

12-HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 Metabolized by HpETE12 12(S)-HpETE LOX12->HpETE12 Produces GPx Glutathione Peroxidase (GPx) HpETE12->GPx Reduced by HETE12 12(S)-HETE GPx->HETE12 Forms Platelet_Activation Platelet Activation HETE12->Platelet_Activation Enhances Granule_Secretion Dense Granule Secretion Platelet_Activation->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation Platelet_Activation->Integrin_Activation

Caption: 12-HETE synthesis via the 12-LOX pathway and its role in platelet activation.

This diagram outlines a logical workflow for conducting an inter-laboratory comparison of 12-HETE measurements.

Inter-Laboratory_Comparison_Workflow Sample_Prep Sample Preparation (Spiked & Endogenous Samples) Sample_Dist Sample Distribution Sample_Prep->Sample_Dist Lab_A Laboratory A (e.g., LC-MS/MS) Sample_Dist->Lab_A Lab_B Laboratory B (e.g., ELISA) Sample_Dist->Lab_B Lab_C Laboratory C (e.g., Chiral LC-MS/MS) Sample_Dist->Lab_C Data_Collection Data Collection Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Stat_Analysis Statistical Analysis (Accuracy, Precision, Bias) Data_Collection->Stat_Analysis Report Comparison Report Stat_Analysis->Report

References

A Researcher's Guide to 12-HETE Quantification: Cross-Validation of ELISA and LC-MS/MS using 12-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of immunoassay and mass spectrometry for the precise measurement of a key lipid mediator.

For researchers in inflammation, oncology, and cardiovascular disease, the accurate quantification of 12-hydroxyeicosatetraenoic acid (12-HETE) is critical. This bioactive lipid, derived from arachidonic acid, is a key signaling molecule in numerous physiological and pathological processes. The two most common analytical methods for its measurement are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two techniques, focusing on a cross-validation approach using the deuterated internal standard, 12-HETE-d8, to ensure the highest level of accuracy.

Principles of Quantification: A Head-to-Head Look

12-HETE ELISA: The Competitive Advantage

The 12-HETE ELISA is a competitive immunoassay. In this format, 12-HETE present in a sample competes with a fixed amount of enzyme-labeled 12-HETE for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of 12-HETE in the sample. This method is known for its ease of use and high-throughput capabilities.

LC-MS/MS: The Gold Standard of Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique. It involves the chromatographic separation of the analyte of interest from the sample matrix, followed by its ionization and detection based on its unique mass-to-charge ratio. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Experimental Protocols

A detailed understanding of the experimental workflows is essential for evaluating the suitability of each method for your research needs.

12-HETE ELISA Protocol (Competitive Assay)

This protocol is a generalized representation of a typical competitive ELISA for 12-HETE.

  • Sample and Standard Preparation :

    • Samples (e.g., serum, plasma, cell culture supernatants) are prepared according to the kit's instructions. This may involve dilution or extraction.[1]

    • A standard curve is prepared by serially diluting a known concentration of 12-HETE.

  • Competitive Binding :

    • 50 µL of standard or sample is added to the antibody-coated microplate wells.

    • 50 µL of enzyme-conjugated 12-HETE is immediately added to each well.

    • The plate is incubated, typically for 1-2 hours at 37°C, to allow for competitive binding.[1][2]

  • Washing :

    • The plate is washed multiple times to remove any unbound reagents.

  • Substrate Addition and Signal Development :

    • A substrate solution is added to each well, which is converted by the enzyme on the bound conjugate to produce a colorimetric signal.

    • The reaction is allowed to develop for a specified time, often in the dark.

  • Stopping the Reaction and Reading the Plate :

    • A stop solution is added to halt the color development.

    • The absorbance of each well is read using a microplate reader at a specific wavelength (commonly 450 nm).[2]

  • Data Analysis :

    • The concentration of 12-HETE in the samples is determined by interpolating their absorbance values against the standard curve.

LC-MS/MS Protocol for 12-HETE with this compound Internal Standard

This protocol outlines a typical workflow for the quantification of 12-HETE using LC-MS/MS.

  • Sample Preparation and Extraction :

    • To a known volume of the biological sample (e.g., plasma, tissue homogenate), a precise amount of this compound internal standard is added.

    • Lipids, including 12-HETE and this compound, are extracted from the sample. Common methods include:

      • Liquid-Liquid Extraction (LLE) : Using organic solvents like hexane/isopropanol.

      • Solid-Phase Extraction (SPE) : Using a cartridge to selectively bind and elute the analytes.[3]

    • The extracted sample is then evaporated to dryness and reconstituted in the mobile phase.[4]

  • Liquid Chromatography (LC) Separation :

    • The reconstituted sample is injected into an HPLC or UPLC system.

    • A C18 reversed-phase column is commonly used to separate 12-HETE from other lipids and matrix components.

    • A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with an acid modifier (e.g., formic acid or acetic acid) is typically employed.[4]

  • Tandem Mass Spectrometry (MS/MS) Detection :

    • The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for 12-HETE (m/z 319) and this compound (m/z 327) and then fragmenting them to produce specific product ions for detection.[4]

  • Data Analysis :

    • The peak areas of the 12-HETE and this compound MRM transitions are measured.

    • A calibration curve is constructed by plotting the ratio of the peak area of 12-HETE to the peak area of this compound against the concentration of the 12-HETE standards.

    • The concentration of 12-HETE in the samples is calculated from this calibration curve.[4]

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both 12-HETE ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Sample Biological Sample Plate Add Sample/Standard to Antibody-Coated Plate Sample->Plate Standard 12-HETE Standard Standard->Plate Compete Add Enzyme-Conjugated 12-HETE & Incubate Plate->Compete Wash1 Wash Plate Compete->Wash1 Substrate Add Substrate Wash1->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (450 nm) Stop->Read Calculate Calculate Concentration Read->Calculate

12-HETE ELISA Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS Add this compound Internal Standard Sample->IS Extract Lipid Extraction (LLE or SPE) IS->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (12-HETE & this compound) Detect->Integrate Calculate Calculate Concentration from Standard Curve Integrate->Calculate

12-HETE LC-MS/MS Experimental Workflow

Data Presentation: Comparing the Performance

General Performance Characteristics

Parameter12-HETE ELISALC-MS/MS with this compound
Specificity Moderate to High (potential for cross-reactivity with structurally similar molecules)Very High (based on chromatographic separation and specific mass transitions)
Sensitivity High (often in the picogram per milliliter range)Very High (can achieve lower limits of detection than ELISA)
Throughput High (can analyze many samples simultaneously in a 96-well plate format)Lower (samples are analyzed sequentially)
Cost per Sample LowerHigher
Equipment Cost Low (requires a standard microplate reader)High (requires a dedicated LC-MS/MS system)
Expertise Required MinimalExtensive (requires skilled operators for method development and troubleshooting)
Sample Volume Low (typically 50-100 µL)Low to Moderate (can range from 50 µL to 1 mL depending on the extraction method)
Internal Standard Not typically usedEssential for accuracy (this compound)

Cross-Validation Data: An Illustrative Example

A cross-validation study would involve analyzing the same set of biological samples by both ELISA and LC-MS/MS. The resulting data would be compared to assess the correlation and agreement between the two methods. For illustrative purposes, the following table presents hypothetical data from such a study.

Sample ID12-HETE by ELISA (pg/mL)12-HETE by LC-MS/MS (pg/mL)
1150135
2275250
3420390
4580550
5750710
6910870
711001050
813501280

In a real study, this data would be used to perform statistical analyses such as:

  • Correlation Analysis (e.g., Pearson or Spearman correlation) : To determine the strength of the linear relationship between the two methods. A high correlation coefficient (r > 0.9) would indicate a strong positive association. For example, a study comparing ELISA and LC-MS/MS for the quantification of desmosine found a high correlation coefficient of 0.9889, indicating excellent agreement.[4]

  • Regression Analysis (e.g., Passing-Bablok or Deming regression) : To assess for any systematic bias between the methods.

  • Bland-Altman Plot : To visualize the agreement between the two methods across the range of concentrations. This plot would show the difference between the two measurements for each sample against the average of the two measurements.

The following diagram illustrates the logical workflow of a cross-validation study.

CrossValidation_Logic cluster_samples Sample Cohort cluster_methods Analytical Methods cluster_data_analysis Data Comparison & Analysis cluster_conclusion Conclusion Samples Set of Biological Samples (n > 30) ELISA 12-HETE ELISA Analysis Samples->ELISA LCMS 12-HETE LC-MS/MS Analysis (with this compound) Samples->LCMS Correlation Correlation Analysis (e.g., Pearson r) ELISA->Correlation Regression Regression Analysis (e.g., Passing-Bablok) ELISA->Regression BlandAltman Bland-Altman Plot ELISA->BlandAltman LCMS->Correlation LCMS->Regression LCMS->BlandAltman Conclusion Assessment of Method Agreement & Interchangeability Correlation->Conclusion Regression->Conclusion BlandAltman->Conclusion

Logical Workflow for Cross-Validation

Conclusion: Choosing the Right Tool for the Job

Both 12-HETE ELISA and LC-MS/MS are powerful tools for researchers. The choice between them depends on the specific needs of the study.

  • 12-HETE ELISA is an excellent choice for high-throughput screening of a large number of samples where cost and ease of use are major considerations. It provides reliable semi-quantitative or quantitative data, particularly when analyzing relative changes in 12-HETE levels.

  • LC-MS/MS with this compound is the gold standard for accurate and precise quantification of 12-HETE. Its high specificity and sensitivity make it the preferred method for studies requiring absolute quantification, pharmacokinetic analyses, and when there is a risk of cross-reactivity from other eicosanoids.

For the most rigorous research, a cross-validation approach is recommended. This involves initially screening samples with ELISA and then confirming key findings or quantifying a subset of samples with LC-MS/MS. This strategy leverages the strengths of both techniques, ensuring both efficiency and accuracy in your 12-HETE research.

References

A Researcher's Guide to Assessing the Linearity of the 12-HETE-d8 Standard Curve

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of bioactive lipids, establishing a reliable standard curve is the cornerstone of accurate and reproducible results. For researchers quantifying 12-hydroxyeicosatetraenoic acid (12-HETE), a key inflammatory mediator and signaling molecule, the use of a deuterated internal standard like 12-HETE-d8 is indispensable, particularly for mass spectrometry-based methods. This guide provides an objective comparison and detailed protocols for assessing the linearity of a this compound standard curve, ensuring data integrity for researchers, scientists, and drug development professionals.

The Critical Role of Linearity in Quantitative Analysis

Linearity in an analytical method demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range.[1][2] For quantitative assays, a linear standard curve is essential for accurately calculating the concentration of the analyte in unknown samples. The assessment of linearity is a critical component of method validation, governed by guidelines from regulatory bodies.[1] Key metrics for evaluating linearity include the coefficient of determination (R²) and the analysis of residuals. An R² value greater than 0.99 is generally considered acceptable for bioanalytical methods.[3][4]

Experimental Protocol: Generating a this compound Standard Curve via LC-MS/MS

This protocol outlines the typical steps for creating a standard curve for this compound, which is often used as an internal standard for the quantification of endogenous 12-HETE.

1. Preparation of Standard Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Begin with a certified this compound standard. If it is in a solid form, accurately weigh it and dissolve in an appropriate organic solvent (e.g., ethanol or methanol) to a final concentration of 1 mg/mL.

  • Working Stock Solution (e.g., 1,000 ng/mL): Perform a serial dilution from the main stock solution in the same solvent to create a working stock at a concentration suitable for spiking, such as 1,000 ng/mL.

  • Calibration Standards (e.g., 0.05 to 200 ng/mL): Prepare a series of at least five to eight calibration standards by serially diluting the working stock solution with the initial mobile phase or a surrogate matrix (e.g., charcoal-stripped plasma).[1][5] The concentration range should bracket the expected concentrations of the analyte in the study samples.[3][6]

2. Sample Preparation and LC-MS/MS Analysis:

  • Internal Standard Spiking: For the quantification of endogenous 12-HETE, a fixed concentration of this compound would be added to all samples (blanks, standards, QCs, and unknowns). When assessing the linearity of this compound itself, it is plotted against its own response.

  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] The precursor and product ion transitions for this compound are monitored. A common transition is m/z 327 → 309 (loss of water).[7]

Workflow for Linearity Assessment

cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation prep_stock Prepare this compound Stock Solution prep_serial Create Serial Dilutions (min. 5 concentrations) prep_stock->prep_serial inject Inject Standards into LC-MS/MS prep_serial->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate plot Plot Response vs. Concentration integrate->plot regress Perform Linear Regression (y = mx + c) plot->regress assess Assess Linearity (R² > 0.99, Residuals) regress->assess result Linearity Confirmed or Range Adjusted assess->result

Caption: Workflow for assessing the linearity of a this compound standard curve.

Data Presentation and Performance Comparison

The linearity of the this compound standard is robust across a wide dynamic range, as demonstrated by data from various LC-MS/MS methods. Below is a summary of typical performance characteristics and a comparison with other potential internal standards.

Table 1: Linearity Performance of this compound Standard Curve

ParameterTypical ValueAcceptance CriteriaReference
Concentration Range 0.05 - 200 ng/mLMust cover expected sample concentrations[3]
Number of Points 5 - 8 non-zero pointsMinimum of 5[1]
Regression Model Linear (1/x or 1/x² weighting)Appropriate for the data[3]
Coefficient of Determination (R²) > 0.995> 0.99[3][7]
Back-Calculated Accuracy 85-115% (80-120% at LLOQ)Within ±15% (±20% at LLOQ)[6]

Table 2: Comparison of Internal Standards for 12-HETE Quantification

Internal StandardStructural SimilarityCo-elution with AnalytePotential for CrosstalkComments
This compound Ideal (Isotopologue)Nearly identicalMinimalThe gold standard; corrects for matrix effects and extraction loss most effectively.[8]
15-HETE-d8 HighClose, but separableLowA viable alternative if this compound is unavailable; physicochemical properties are very similar.[8]
5-HETE-d8 HighDifferent retention timeLowCan be used in multiplexed oxylipin panels, but its different chromatographic behavior may not perfectly correct for 12-HETE.[9]
Arachidonic Acid-d8 PrecursorDifferent retention timeNoneNot recommended; does not account for analyte-specific extraction efficiency or matrix effects.

The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it shares nearly identical chemical and physical properties.[10] Therefore, this compound remains the superior choice for accurate 12-HETE quantification.

Biological Context: The 12-HETE Signaling Pathway

12-HETE is a metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme.[11] It exerts its biological effects by activating various downstream signaling cascades, contributing to processes like cell migration, proliferation, and inflammation, particularly in the context of cancer and diabetes.[12][13] Understanding these pathways is crucial for interpreting the significance of 12-HETE quantification data.

AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 Receptor HETE12->GPR31 activates PI3K PI3K GPR31->PI3K PKC PKC GPR31->PKC Src Src GPR31->Src NFkB NF-κB GPR31->NFkB Akt Akt PI3K->Akt Migration Cell Migration & Invasion PI3K->Migration Survival Cell Survival & Proliferation Akt->Survival PKC->Migration ERK ERK1/2 Src->ERK ERK->Survival NFkB->Survival

Caption: Simplified signaling pathways activated by 12(S)-HETE.[11][12]

References

A Comparative Guide to the Limit of Detection and Quantification for 12-HETE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the detection and quantification of 12-hydroxyeicosatetraenoic acid (12-HETE), a critical lipid mediator in various physiological and pathological processes. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique with adequate sensitivity is paramount. This document outlines the performance of common methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a focus on their respective limits of detection (LOD) and quantification (LOQ).

Data Presentation: A Comparative Summary

The sensitivity of an analytical method is a crucial factor, and it varies significantly between different techniques and even between different laboratories using the same technique. The following table summarizes the reported LOD and LOQ values for 12-HETE analysis using various methods.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Biological MatrixReference
Chiral LC-MS/MS12(R)-HETE0.49 ng/mL1.49 ng/mLPlasma, Skin, Spleen, Lymph Nodes[1]
Chiral LC-MS/MS12(S)-HETE0.46 ng/mL1.39 ng/mLPlasma, Skin, Spleen, Lymph Nodes[1]
LC-MS/MSEicosanoids (general)0.01 to 1765 ng/mL0.03 to 5884 ng/mLPlasma, Adipose Tissue[2][3]
ELISA12(S)-HETE0.32 ng/mLNot explicitly stated, assay range is 0.091-200 ng/mlPlasma, Serum[4]

Note: The LOD and LOQ values can be influenced by the biological matrix, sample preparation method, and specific instrumentation used. The values presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. Below are protocols for the key analytical techniques discussed.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of 12-HETE. Chiral chromatography can further distinguish between the 12(R) and 12(S) enantiomers.

  • Sample Preparation (Lipid Extraction):

    • Samples (e.g., 1 mL of plasma) are homogenized in a mixture of chloroform and methanol (1:2, v/v).[1]

    • The mixture is vortexed for 10-15 minutes.[1]

    • An additional 1.25 mL of chloroform is added and mixed, followed by 1.25 mL of NaCl solution and further mixing.[1]

    • The sample is centrifuged to separate the phases.[1]

    • The lower organic phase is collected and evaporated to dryness.[1]

    • The residue is reconstituted in the mobile phase for LC-MS/MS analysis. An internal standard, such as 12(S)-HETE-d8, is often added at this stage.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Agilent Technologies 1200 series HPLC.[1]

    • Column: ChiralPak AD-RH column (150 × 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[1]

    • Flow Rate: 300 µL/min.[1]

    • MS System: Agilent Technologies 6410 Triple Quad LC/MS system with electrospray ionization (ESI) in negative ion detection mode.[1]

    • ESI Voltage: 4,000 V.[1]

    • Source Temperature: 350°C.[1]

    • MS/MS Transition: For (±)12-HETE, the transition monitored is typically m/z 319 → 179.[1][5]

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for quantifying 12-HETE in numerous samples. Commercial kits are widely available.

  • General ELISA Protocol (Competitive Assay):

    • Standards and samples are added to the wells of a microplate pre-coated with an antibody specific for 12-HETE.

    • A fixed amount of enzyme-conjugated 12-HETE (tracer) is added to each well. The tracer competes with the 12-HETE in the sample for binding to the antibody.

    • The plate is incubated, and then the wells are washed to remove any unbound reagents.

    • A substrate solution is added, which reacts with the enzyme on the tracer to produce a colored product.[6]

    • The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 405-420 nm).[4]

    • The concentration of 12-HETE in the samples is determined by comparing their absorbance to a standard curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the biological pathway of 12-HETE formation and a typical experimental workflow for its analysis.

cluster_pathway 12-Lipoxygenase (12-LOX) Pathway Arachidonic Acid Arachidonic Acid 12-HpETE 12-HpETE Arachidonic Acid->12-HpETE 12-Lipoxygenase (12-LOX) 12-HETE 12-HETE 12-HpETE->12-HETE Glutathione Peroxidase (GPx)

12-Lipoxygenase (12-LOX) signaling pathway.

cluster_workflow 12-HETE Analysis Workflow (LC-MS/MS) Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Reconstitution Reconstitution Lipid Extraction->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Experimental workflow for 12-HETE analysis.

References

A Head-to-Head Comparison of Ionization Sources for the Analysis of 12-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of eicosanoids, the choice of ionization source for mass spectrometry is a critical determinant of sensitivity and data quality. This guide provides an objective comparison of the most common ionization sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8), a deuterated internal standard crucial for the accurate quantification of the biologically active 12-HETE.

Performance Comparison of Ionization Sources

The selection of an appropriate ionization technique is paramount for achieving optimal sensitivity and robust quantification of this compound. Below is a summary of the performance characteristics of ESI, APCI, and APPI based on available data for lipid analysis, which is broadly applicable to eicosanoids like this compound due to their structural similarities.

Ionization SourcePrincipleSensitivity for LipidsLinear RangeMatrix EffectsRecommended for this compound Analysis
ESI Soft ionization creating ions from solution-phase analytes via a high-voltage spray.Moderate; can be enhanced with mobile phase modifiers.GoodCan be susceptible to ion suppression from co-eluting matrix components.Widely used, especially in negative ion mode for acidic lipids.
APCI Gas-phase ionization where a corona discharge ionizes the solvent, which then transfers charge to the analyte.Good; generally more sensitive than ESI without modifiers for less polar analytes.Excellent; often wider than ESI.Generally less susceptible to matrix effects than ESI.A strong alternative to ESI, particularly for less polar lipids.
APPI Gas-phase ionization using photons to ionize the analyte, often with a dopant.High; reported to be 2-4 times more sensitive than APCI for lipids.[1]Excellent; comparable to APCI.Lower susceptibility to matrix effects compared to ESI.Potentially the most sensitive technique, though less commonly available.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative experimental protocols for the analysis of this compound using LC-MS/MS with ESI and APCI.

Sample Preparation (General Protocol)
  • Extraction: Solid-phase extraction (SPE) is commonly employed to extract eicosanoids from biological matrices.

  • Reconstitution: The dried extract is reconstituted in an appropriate solvent, typically a mixture of mobile phase A and B.

  • Internal Standard Spiking: this compound is added as an internal standard at a known concentration to the sample prior to extraction to correct for matrix effects and variations in extraction recovery.[2]

LC-MS/MS with Electrospray Ionization (ESI)

This method is widely adopted for the analysis of HETEs.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the analyte from other matrix components.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Negative ion mode is preferred for acidic molecules like 12-HETE.

    • Capillary Voltage: ~3.0-4.5 kV.

    • Source Temperature: ~150-350°C.[2]

    • Nebulizer Gas: Nitrogen at a pressure of ~20-40 psi.

    • MRM Transition for this compound: m/z 327.3 → 184.2.

LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI)

APCI can be a valuable alternative, especially for less polar analytes.

  • Liquid Chromatography:

    • Similar to the ESI method, a reverse-phase C18 column with a water/acetonitrile gradient containing formic acid is typically used.

  • Mass Spectrometry (APCI):

    • Ionization Mode: Negative ion mode.

    • Corona Discharge Current: ~4-10 µA.

    • Vaporizer Temperature: ~350-450°C.

    • Sheath Gas and Aux Gas: Nitrogen, with flow rates optimized for the specific instrument.

    • MRM Transition for this compound: m/z 327.3 → 184.2.

Visualizing the Workflow and Signaling Pathway

To better illustrate the analytical process and the biological context of 12-HETE, the following diagrams are provided.

Experimental Workflow for Ionization Source Comparison cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_IonSources Ionization Sources Compared cluster_DataAnalysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) Spiking Spike with this compound BiologicalSample->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC Ionization Ionization Source LC->Ionization MS Tandem Mass Spectrometry (MRM) Ionization->MS ESI Electrospray Ionization (ESI) Ionization->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) Ionization->APCI APPI Atmospheric Pressure Photoionization (APPI) Ionization->APPI Quantification Quantification of this compound Signal MS->Quantification Comparison Compare Sensitivity, S/N, Linearity Quantification->Comparison

Caption: Experimental workflow for comparing ionization sources.

12-HETE Signaling Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling cluster_CellularResponse Cellular Response 12-HETE 12-HETE GPR31 GPR31 12-HETE->GPR31 Binds to PLC Phospholipase C (PLC) GPR31->PLC Activates PI3K PI3K GPR31->PI3K Activates MAPK MAPK Pathway (ERK, p38) GPR31->MAPK Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration Inflammation Inflammation PKC->Inflammation Akt Akt PI3K->Akt Activates PI3K->Migration Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

References

A Comparative Guide to the Stability of 12-HETE-d8 and Non-deuterated 12-HETE for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the stability of 12-hydroxyeicosatetraenoic acid (12-HETE) and its deuterated analog, 12-HETE-d8. The information is tailored for researchers, scientists, and drug development professionals who utilize these compounds in their studies. While direct comparative stability studies are not extensively available in peer-reviewed literature, this guide synthesizes available data, theoretical principles, and general experimental protocols to offer a thorough comparison.

Introduction to 12-HETE and its Deuterated Analog

12-HETE is a bioactive lipid metabolite of arachidonic acid, produced by the action of 12-lipoxygenase (12-LOX) enzymes. It is a key signaling molecule involved in a multitude of physiological and pathological processes, including inflammation, cancer progression, and cardiovascular events.[1][2][3][4] this compound is a stable isotope-labeled version of 12-HETE, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in biomedical research, primarily as an internal standard for accurate quantification of endogenous 12-HETE levels using mass spectrometry-based methods.[5]

The stability of both compounds is a critical factor for ensuring the accuracy and reproducibility of experimental results. This guide will delve into the known stability data, the theoretical advantages of deuteration, and the experimental approaches to assess their stability.

Data Presentation: Stability Overview

While specific quantitative data from head-to-head stability studies are limited, the following table summarizes the reported shelf-life of 12-HETE and this compound from commercial suppliers when stored under optimal conditions.

CompoundFormStorage TemperatureReported StabilitySource
(±)12-HETESolution in ethanol-20°C≥ 2 yearsCayman Chemical
(±)this compoundSolution in acetonitrile-20°C≥ 2 yearsCayman Chemical

Note: This information reflects the stability of the compounds in a pure, solvent-based solution under ideal storage conditions. Stability in aqueous solutions, biological matrices, or under different temperature and pH conditions may vary.

The Impact of Deuteration on Stability: The Kinetic Isotope Effect

A key theoretical advantage of this compound over its non-deuterated counterpart in biological systems is its enhanced metabolic stability due to the kinetic isotope effect (KIE) .[6][7]

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The bond between deuterium and carbon (C-D) is stronger and has a lower vibrational frequency than the bond between hydrogen and carbon (C-H).[6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for processes that involve the cleavage of this bond.

In the context of 12-HETE, metabolic degradation often involves enzymatic oxidation at various positions on the molecule.[8][9] If these metabolic pathways involve the cleavage of a C-H bond that is deuterated in this compound, the rate of metabolism will be significantly reduced. This slower metabolism translates to a longer half-life and greater stability of this compound in a biological environment, such as cell culture media or in vivo.

This enhanced metabolic stability is a primary reason why deuterated compounds are excellent internal standards in quantitative mass spectrometry.[5][10] They mimic the behavior of the endogenous analyte during sample extraction and analysis but are less susceptible to degradation during the experimental process.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of 12-HETE and this compound, a forced degradation study can be performed. This involves subjecting the compounds to various stress conditions to accelerate their degradation and identify the resulting degradation products.

General Protocol for a Forced Degradation Study

This protocol provides a general framework and should be adapted based on the specific experimental needs and available analytical instrumentation.

1. Objective: To evaluate the stability of 12-HETE and this compound under various stress conditions and to identify potential degradation products.

2. Materials:

  • 12-HETE standard
  • This compound standard
  • Solvents (e.g., ethanol, acetonitrile, phosphate-buffered saline)
  • Acids (e.g., 0.1 M HCl)
  • Bases (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system with a suitable column (e.g., C18)
  • Mass spectrometer (MS) for identification of degradation products
  • UV detector
  • Incubators, water baths, and photostability chamber

3. Experimental Workflow:

12-HETE_Cancer_Signaling HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 PLC PLC GPR31->PLC PI3K PI3K GPR31->PI3K MAPK MAPK Pathway (ERK1/2) GPR31->MAPK Rho Rho/ROCK GPR31->Rho PKC PKC PLC->PKC PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation MAPK->Proliferation Migration Migration & Invasion MAPK->Migration Survival Cell Survival NFkB->Survival Angiogenesis Angiogenesis NFkB->Angiogenesis Rho->Migration 12-HETE_Inflammation_Signaling HETE 12-HETE Receptor GPR31 / BLT2 HETE->Receptor Calcium ↑ Intracellular Ca²⁺ Receptor->Calcium PKC PKC Receptor->PKC MAPK MAPK Pathway Receptor->MAPK ROS ROS Production (NADPH Oxidase) Receptor->ROS Chemokinesis Leukocyte Chemokinesis Receptor->Chemokinesis Calcium->PKC NFkB NF-κB PKC->NFkB MAPK->NFkB Cytokine Cytokine Release NFkB->Cytokine Adhesion Cell Adhesion NFkB->Adhesion VascularPerm Vascular Permeability ROS->VascularPerm

References

Safety Operating Guide

Proper Disposal of 12-HETE-d8: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 12-HETE-d8, a deuterated internal standard used in the quantification of 12-HETE. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Immediate Safety Considerations

This compound is typically supplied as a solution in acetonitrile. Acetonitrile is a highly flammable and hazardous solvent. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Summary of Hazards

The primary hazard associated with this compound solutions is the solvent. The following table summarizes the key hazard information for acetonitrile, the common solvent for this compound.

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements
Flammable liquids (Category 2)🔥H225: Highly flammable liquid and vapor.[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] P233: Keep container tightly closed.[1]
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P330: Rinse mouth.[1]
Acute toxicity, Dermal (Category 4)H312: Harmful in contact with skin.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Eye irritation (Category 2A)H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Step-by-Step Disposal Protocol

This protocol provides a general guideline for the disposal of this compound. Always consult your institution's specific waste management policies and local regulations.

Step 1: Segregation of Waste

  • Designate a specific, clearly labeled waste container for this compound and other similar chemical waste.

  • Do not mix this waste with other waste streams, such as aqueous waste, solid waste, or other organic solvents, unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Container Selection and Labeling

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with acetonitrile.

  • Ensure the container has a secure, leak-proof cap.

  • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound in Acetonitrile"), the concentration, and the appropriate hazard pictograms (flammable, harmful).

Step 3: Waste Accumulation

  • Keep the waste container in a designated, well-ventilated, and cool secondary containment area to prevent spills and away from sources of ignition.

  • Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.

Step 4: Final Disposal

  • Once the waste container is ready for disposal, contact your institution's EHS office to arrange for a pickup.

  • Professional waste management services will handle the ultimate disposal, which typically involves incineration at a licensed facility.

Step 5: Decontamination of Empty Containers

  • The original vial that contained the this compound solution should be treated as hazardous waste.

  • Rinse the empty vial three times with a suitable solvent (e.g., ethanol or another solvent approved by your EHS office).

  • Collect the rinsate in the designated hazardous waste container.

  • After triple-rinsing, the vial may be disposed of as regular laboratory glass waste, provided this is in accordance with your institutional policies. Deface the label before disposal.

Experimental Workflow for 12-HETE Quantification

This compound is used as an internal standard in mass spectrometry-based quantification of 12-HETE. The general workflow is as follows:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are extracted to isolate lipids, including 12-HETE.

  • Internal Standard Spiking: A known amount of this compound is added to the extracted sample.

  • Chromatographic Separation: The sample is injected into a liquid chromatography (LC) or gas chromatography (GC) system to separate 12-HETE and this compound from other components.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer (MS) for detection and quantification. The instrument measures the ion intensity of both the analyte (12-HETE) and the internal standard (this compound).

  • Data Analysis: The ratio of the 12-HETE signal to the this compound signal is used to calculate the concentration of 12-HETE in the original sample.

12-HETE Biosynthesis Pathway

12-HETE is a metabolite of arachidonic acid, primarily formed through the action of the 12-lipoxygenase (12-LOX) enzyme. This pathway is a key component of the eicosanoid signaling cascade.

G Arachidonic_Acid Arachidonic Acid 12_HPETE 12(S)-HPETE Arachidonic_Acid->12_HPETE O2 12_LOX 12-Lipoxygenase (12-LOX) 12_LOX->12_HPETE 12_HETE 12(S)-HETE 12_HPETE->12_HETE GSH_Px Glutathione Peroxidase GSH_Px->12_HETE Signaling Downstream Signaling (e.g., NF-κB activation) 12_HETE->Signaling

Caption: Biosynthesis of 12(S)-HETE from arachidonic acid via the 12-lipoxygenase pathway.

This guide provides a foundational understanding of the safe disposal of this compound. By prioritizing safety and adhering to established protocols, laboratories can minimize risks and ensure responsible chemical waste management.

References

Essential Safety and Operational Guide for Handling 12-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols, operational procedures, and disposal instructions for researchers, scientists, and drug development professionals handling 12-HETE-d8. As this product is supplied in a solution of acetonitrile, the primary hazards are associated with the solvent. Acetonitrile is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation. Adherence to these guidelines is crucial for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. The selection of PPE is based on a risk assessment of the procedures to be performed.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, ensuring no skin is exposed. Cuffs should be tucked under lab coat sleeves.
Body Protection Laboratory coatLong-sleeved, buttoned completely to protect against splashes.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against splashes.
Face Protection Face shieldRecommended in addition to goggles when there is a significant risk of splashing.
Respiratory Protection Fume hoodAll handling of this compound in acetonitrile should be conducted in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Procedure

To ensure safe handling and maintain the integrity of the product, follow this step-by-step procedure:

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE as specified in the table above and inspect for any damage.

    • Prepare a designated work area within the fume hood, clear of any unnecessary items.

    • Have a chemical spill kit readily accessible.

  • Handling the Compound :

    • Retrieve the this compound vial from its -20°C storage.

    • Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

    • Perform all manipulations, including opening the vial, aliquoting, and dilutions, within the fume hood.

    • Use appropriate precision tools (e.g., calibrated micropipettes with compatible tips) for transferring the solution.

    • Keep the vial tightly sealed when not in use to prevent solvent evaporation and exposure.

  • Post-Handling :

    • Securely cap the this compound vial and return it to -20°C storage.

    • Decontaminate the work area in the fume hood.

    • Dispose of all contaminated materials, such as pipette tips and wipes, in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Waste generated from handling this compound, primarily acetonitrile, is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Segregation :

    • Collect all liquid waste containing this compound and acetonitrile in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with acetonitrile.

    • Solid waste (e.g., contaminated gloves, pipette tips, absorbent pads) should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Labeling :

    • Label the waste container clearly with "Hazardous Waste," "Acetonitrile," and list any other chemical constituents. Include hazard symbols for "Flammable" and "Toxic."

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition.

    • Ensure the storage area has secondary containment to prevent spills.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour acetonitrile waste down the drain.

Experimental Protocol and Visualizations

Experimental Protocol: Quantification of 12-HETE using this compound Internal Standard by LC-MS/MS

This compound is intended for use as an internal standard for the accurate quantification of endogenous 12-HETE in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • Thaw biological samples (e.g., plasma, cell culture media) on ice.

  • To 200 µL of the sample, add a known amount of this compound internal standard (e.g., 10 µL of a 4 ng/µL solution).[1]

  • Perform a liquid-liquid extraction by adding 1 mL of a 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution, vortexing briefly, and then adding 2 mL of hexane.[1]

  • Vortex the mixture for 3 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.[1]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC mobile phase.[2][3]

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a reverse-phase C18 column.

  • Perform chromatographic separation using a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • The mass spectrometer should be operated in negative ion mode with electrospray ionization (ESI).

  • Monitor the transitions for both endogenous 12-HETE and the this compound internal standard using Multiple Reaction Monitoring (MRM).

    • Precursor ion for 12-HETE: m/z 319
    • Precursor ion for this compound: m/z 327[2]

3. Data Analysis:

  • Generate a standard curve by plotting the peak area ratio of a known amount of a 12-HETE standard to the this compound internal standard against the concentration of the 12-HETE standard.

  • Calculate the concentration of 12-HETE in the biological samples by comparing the peak area ratio of endogenous 12-HETE to the this compound internal standard against the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Biological Sample s2 Spike with this compound Internal Standard s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject into LC-MS/MS s4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (Negative ESI, MRM) a2->a3 d2 Calculate Peak Area Ratios (12-HETE / this compound) a3->d2 d1 Generate Standard Curve d3 Quantify Endogenous 12-HETE d1->d3 d2->d3

Caption: Experimental workflow for 12-HETE quantification.

signaling_pathway cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses HETE 12(S)-HETE GPR31 GPR31 Receptor HETE->GPR31 binds PKC PKC GPR31->PKC PI3K PI3K / Akt GPR31->PI3K MAPK MAPK (ERK1/2) GPR31->MAPK NFkB NF-κB GPR31->NFkB Migration Cell Migration & Spreading PKC->Migration PI3K->Migration Survival Cell Survival & Anti-apoptosis PI3K->Survival MAPK->Migration NFkB->Survival promotes Inflammation Inflammation NFkB->Inflammation

References

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